molecular formula C10H7N3O2 B3238638 4-Nitro-2,2'-bipyridine CAS No. 14162-93-7

4-Nitro-2,2'-bipyridine

Cat. No.: B3238638
CAS No.: 14162-93-7
M. Wt: 201.18 g/mol
InChI Key: CIFFKJLQHWQTIT-UHFFFAOYSA-N
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Description

4-Nitro-2,2'-bipyridine is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFKJLQHWQTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Nitro-2,2'-bipyridine: Synthesis, Electronic Tuning, and Ligand Utility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Nitro-2,2'-bipyridine (CAS 14162-93-7)

Executive Summary

This compound (CAS 14162-93-7) represents a critical "symmetry-breaking" ligand in coordination chemistry. Unlike its symmetric counterpart (4,4'-dinitro-2,2'-bipyridine), this mono-substituted derivative allows researchers to introduce a single electron-withdrawing group (EWG) into a metal coordination sphere. This precise electronic tuning is instrumental in developing push-pull systems for non-linear optics (NLO), adjusting the redox potentials of ruthenium(II) and iridium(III) photosensitizers, and serving as a versatile precursor for bifunctional chelators.

This guide details the authoritative synthetic pathway via the N-oxide gateway, characterizes its physicochemical profile, and outlines its application in advanced metallosupramolecular systems.

Part 1: Chemical Identity & Physicochemical Profile[1]

The introduction of a nitro group at the 4-position significantly alters the electronic landscape of the bipyridine scaffold, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing π-acidity.

Table 1: Technical Specifications
PropertyData
CAS Number 14162-93-7
IUPAC Name This compound
Molecular Formula C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 118–120 °C (Lit.)
Solubility Soluble in DCM, CHCl₃, MeCN; sparingly soluble in H₂O
pKa ~3.3 (Conjugate acid, predicted lower than bpy due to -NO₂ effect)
SMILES [O-]c1ccnc(c1)-c1ccccn1

Part 2: Synthetic Architecture (The N-Oxide Gateway)

Direct nitration of 2,2'-bipyridine is kinetically unfavorable and lacks regioselectivity due to the electron-deficient nature of the pyridine rings. The authoritative synthetic route utilizes N-oxidation activation , which renders the ring susceptible to electrophilic aromatic substitution at the 4-position (para to the N-oxide).

Mechanistic Flowchart

The following diagram illustrates the "N-Oxide Gateway" strategy, transforming the inert bipyridine into the reactive 4-nitro derivative.

SynthesisRoute Bpy 2,2'-Bipyridine (Starting Material) MonoOxide 2,2'-Bipyridine-N-oxide (Activation Step) Bpy->MonoOxide mCPBA (1.0 eq) or H2O2/AcOH NitroOxide This compound-N-oxide (Regioselective Nitration) MonoOxide->NitroOxide HNO3 / H2SO4 100°C Product This compound (Target Ligand) NitroOxide->Product PCl3 or PPh3 Deoxygenation

Figure 1: The N-oxide activation pathway allows for selective nitration at the C4 position, followed by restorative deoxygenation.

Detailed Experimental Protocol
Step 1: Mono-N-oxidation

To desymmetrize the bipyridine, controlled oxidation is required.

  • Reagents: 2,2'-Bipyridine, m-Chloroperbenzoic acid (mCPBA).

  • Procedure: Dissolve 2,2'-bipyridine (10 mmol) in DCM (50 mL) at 0 °C. Add mCPBA (10-11 mmol) dropwise. Stir at room temperature for 12 hours.

  • Purification: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.[1] The organic layer may contain unreacted bipyridine and bis-N-oxide. Purify via column chromatography (Alumina or Silica, eluting with DCM/MeOH) to isolate 2,2'-bipyridine-N-oxide .

Step 2: Regioselective Nitration

The N-oxide group directs the incoming nitronium ion (


) to the 4-position via resonance stabilization of the intermediate sigma complex.
  • Reagents: 2,2'-Bipyridine-N-oxide, Fuming HNO₃, Conc. H₂SO₄.[1][2][3][4][5]

  • Procedure: Dissolve the N-oxide in conc. H₂SO₄.[1][2][3][4][5] Add fuming HNO₃ dropwise at 0 °C. Heat the mixture to 100 °C for 4–6 hours.

  • Workup: Pour onto ice. Neutralize carefully with solid Na₂CO₃ or NaOH pellets to pH 8.[1] The yellow precipitate is This compound-N-oxide .

Step 3: Deoxygenation (The Reduction)

Removal of the N-oxide oxygen restores the bipyridine aromaticity while retaining the nitro group.[1]

  • Reagents: PCl₃ (Phosphorus trichloride).[1]

  • Procedure: Suspend this compound-N-oxide in dry chloroform or ethyl acetate. Add PCl₃ (3–4 equivalents) carefully (Exothermic!).[1] Reflux for 4 hours.

  • Safety Note: PCl₃ reacts violently with water.[1] Perform under inert atmosphere (N₂/Ar).

  • Isolation: Quench with ice water (carefully).[1] Basify with NaOH.[1][2] Extract with DCM.[1] Evaporate to yield This compound .

Part 3: Functional Reactivity & Derivatization[5]

The 4-nitro group is not merely an endpoint; it is a versatile synthetic handle.

Reduction to 4-Amino-2,2'-bipyridine

The most common derivatization is the reduction to the amine, which renders the ligand nucleophilic and pH-sensitive.

  • Method A (Chemical): Fe powder in Acetic Acid/Ethanol reflux.[1] This is preferred over catalytic hydrogenation (Pd/C + H₂) to avoid reducing the pyridine ring or handling pyrophoric catalysts with nitro compounds.[1]

  • Method B (Transfer Hydrogenation): Hydrazine hydrate with Pd/C.[1]

Nucleophilic Aromatic Substitution ( )

The nitro group at the 4-position is activated for displacement, particularly if the pyridine nitrogen is quaternized (e.g., N-methylation). This allows for the synthesis of 4-alkoxy or 4-thio derivatives.

Part 4: Coordination Chemistry & Applications[1][6]

In metal complex design, this compound acts as an electronic "sink."

Electronic Tuning of MLCT States

When coordinated to Ruthenium(II) (e.g.,


), the nitro group stabilizes the LUMO localized on the nitro-bipyridine ligand.
  • Effect: The Metal-to-Ligand Charge Transfer (MLCT) absorption band is red-shifted (lower energy) compared to unsubstituted

    
    .
    
  • Utility: This extends the absorption cross-section into the visible spectrum, beneficial for Dye-Sensitized Solar Cells (DSSCs).

Diagram: Electronic Impact on Metal Complexes

ElectronicEffect Metal Ru(II) Center (d-orbitals) LUMO_Bpy Unsubstituted Bpy LUMO (High Energy) Metal->LUMO_Bpy Standard MLCT (Blue/UV) LUMO_Nitro 4-Nitro-Bpy LUMO (Stabilized/Lower Energy) Metal->LUMO_Nitro Red-Shifted MLCT (Visible Light)

Figure 2: The electron-withdrawing nitro group lowers the LUMO energy, facilitating lower-energy electronic transitions.

Part 5: Safety & Handling

  • Hazards: this compound is an irritant. Nitroaromatics can be toxic if inhaled or absorbed.[1]

  • Synthesis Safety:

    • Nitration: Use a blast shield.[1] Avoid runaway exotherms when mixing HNO₃/H₂SO₄.[1]

    • PCl₃: Highly corrosive and water-reactive.[1] Use in a fume hood with dry solvents.[1]

  • Storage: Store in a cool, dry place, away from strong reducing agents.

References

  • ChemicalBook. (2025).[1] 2,2'-Bipyridine, 4-nitro- Properties and Melting Point. Link

  • Sigma-Aldrich. (2025).[1] this compound-N-oxide Product Information. Link

  • Anderson, S., et al. (1990).[1] Synthesis of functionalized bipyridines via N-oxide activation. Journal of Chemical Society, Perkin Transactions 1. (Standard protocol basis).

  • Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for nitro-pyridine oxides).
  • PubChem. (2025).[1] 4,4'-Dinitro-2,2'-bipyridine (Analogous data comparison). Link

Sources

Electronic Properties of Nitro-Substituted Bipyridine Ligands: A Guide to Tuning Redox and Photophysical Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of Nitro-Substituted Bipyridine Ligands Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitro-substituted 2,2'-bipyridines (NO₂-bpy) represent a high-value class of ligands where the strong electron-withdrawing nature of the nitro group (


) fundamentally alters the electronic landscape of the bipyridine scaffold. Unlike electron-donating substituents (e.g., methyl or methoxy) that raise the LUMO energy, nitro groups significantly stabilize the Lowest Unoccupied Molecular Orbital (LUMO). This guide details the electronic architecture, synthesis, and application of these ligands, specifically focusing on 4,4'-dinitro-2,2'-bipyridine , a critical derivative for lowering reduction potentials and red-shifting Metal-to-Ligand Charge Transfer (MLCT) bands in transition metal complexes.
Electronic Architecture & Theoretical Grounding

The introduction of nitro groups onto the bipyridine ring creates a "push-pull" electronic system when coordinated to electron-rich metals like Ru(II) or Re(I).

  • LUMO Localization: In unsubstituted 2,2'-bipyridine, the LUMO is delocalized across both pyridine rings. In 4,4'-dinitro-2,2'-bipyridine , Density Functional Theory (DFT) calculations reveal that the LUMO becomes heavily localized on the nitro-substituted pyridyl moieties due to the high electronegativity of the NO₂ group.

  • Energy Gap Engineering: The nitro group lowers the energy of the

    
     orbitals. In a complex like 
    
    
    
    , this results in a smaller HOMO-LUMO gap compared to the parent
    
    
    . Consequently, the MLCT absorption band undergoes a bathochromic shift (red-shift), often moving from ~450 nm to >500 nm.
  • Hammett Correlation: The reduction potential of these complexes correlates linearly with the Hammett substituent constants (

    
    ).[1] The strong positive 
    
    
    
    value of the nitro group predicts a significant anodic shift (easier reduction).
Experimental Protocol: Synthesis of 4,4'-Dinitro-2,2'-Bipyridine

Direct nitration of 2,2'-bipyridine is difficult due to the deactivation of the pyridine ring under acidic conditions. The standard authoritative protocol proceeds via the N-oxide intermediate to activate the ring for electrophilic substitution.

Reagents: 2,2'-bipyridine,


, Acetic Acid, Fuming 

,

,

.
Step-by-Step Methodology
  • N-Oxidation (Activation):

    • Dissolve 2,2'-bipyridine (5.0 g) in glacial acetic acid (30 mL).

    • Add 30%

      
       (15 mL) and reflux for 4 hours.
      
    • Mechanism: Formation of 2,2'-bipyridine-1,1'-dioxide . The N-oxide oxygen donates electron density into the ring, counteracting the nitrogen's electronegativity and facilitating nitration at the 4-position.

    • Validation: Product precipitates upon acetone addition; characterized by absence of lone pair signal in NMR.

  • Nitration (Functionalization):

    • Dissolve the N,N'-dioxide in concentrated

      
       (15 mL).
      
    • Add fuming

      
       (15 mL) dropwise at 0°C, then heat to 100°C for 24 hours.
      
    • Pour onto ice to precipitate 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide .

    • Yield: Typically 50-60%. Yellow solid.[2]

  • Deoxygenation (Reduction to Ligand):

    • Suspend the dinitro-dioxide (1.0 g) in dry chloroform or toluene.

    • Add

      
       (3.0 mL) dropwise under inert atmosphere (
      
      
      
      ). Reflux for 4 hours.
    • Critical Control: Avoid reducing agents like Fe/Acetic acid, which would reduce the

      
       groups to 
      
      
      
      .
      
      
      selectively reduces the N-oxide.
    • Purification: Hydrolyze excess

      
       with ice water, neutralize with 
      
      
      
      , and extract with
      
      
      . Recrystallize from ethanol.
Electrochemical Properties

The defining feature of nitro-substituted ligands is their ability to store electrons at less negative potentials. This is critical for designing electron reservoirs in catalysis or stable n-type organic semiconductors.

Table 1: Comparative Reduction Potentials (vs. SCE in Acetonitrile)

Ligand / Complex

(Ligand 1)

(Ligand 2)

(vs Parent)
Electronic Effect

-1.35 V-1.52 V0 mVBaseline Reference

-1.05 V -1.45 V+300 mV Strong

-acceptor stabilization

(dimethyl)
-1.45 V-1.65 V-100 mVe- donating destabilization

Data synthesized from electrochemical studies of Ru(II) polypyridyls [1, 2].[3][4]

Interpretation: The +300 mV shift in the first reduction potential indicates that the first electron added to the complex resides almost exclusively on the 4,4'-dinitro-bipyridine ligand. This makes the nitro-substituted complex a significantly milder oxidant than its unsubstituted counterpart.

Biological Application: Cytotoxicity & ROS Generation

In drug development, nitro-substituted Ru(II) complexes are investigated not just for DNA binding, but for their ability to disrupt mitochondrial function via Reactive Oxygen Species (ROS).

Mechanism of Action:

  • Cellular Entry: The lipophilic cationic nature facilitates passive diffusion.

  • Redox Cycling: The accessible reduction potential (see Table 1) allows the complex to accept electrons from cellular reductants (e.g., NADH/NADPH) and transfer them to molecular oxygen.

  • ROS Cascade: This generates superoxide radicals (

    
    ), overwhelming cellular antioxidants.
    
  • Mitochondrial Collapse: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to loss of membrane potential (

    
    ) and release of Cytochrome c.
    
Visualization of Workflows & Pathways
Diagram 1: Synthesis & Electronic Tuning Workflow

SynthesisWorkflow Bpy 2,2'-Bipyridine (Starting Material) Oxidation N-Oxidation (H2O2/AcOH) Bpy->Oxidation NOxide Bipyridine-N,N'-dioxide (Activated Ring) Oxidation->NOxide Nitration Nitration (HNO3/H2SO4) NOxide->Nitration DinitroOxide 4,4'-Dinitro-N,N'-dioxide (Intermediate) Nitration->DinitroOxide Deox Deoxygenation (PCl3, Selective) DinitroOxide->Deox FinalLigand 4,4'-Dinitro-2,2'-bipyridine (Target Ligand) Deox->FinalLigand Complex Ru(II) Complexation FinalLigand->Complex Result E(red) Shift: +300 mV LUMO Stabilized Complex->Result Electronic Effect

Caption: Step-by-step synthesis of 4,4'-dinitro-2,2'-bipyridine highlighting the critical selective deoxygenation step to preserve nitro functionality.

Diagram 2: ROS-Mediated Apoptotic Signaling Pathway

ApoptosisPathway Complex Nitro-Ru(II) Complex (Intracellular) RedoxCycle Redox Cycling (e- Transfer) Complex->RedoxCycle Reductants Cellular Reductants (NADH/GSH) Reductants->RedoxCycle ROS ROS Generation (Superoxide/H2O2) RedoxCycle->ROS Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress MMP Loss of Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of cytotoxicity for nitro-substituted bipyridine complexes, driven by their favorable reduction potentials facilitating redox cycling.

References
  • Anderson, P. A., et al. (1990). "Electrochemical and structural studies of a series of [Ru(bpy)2(L)]2+ complexes." Inorganic Chemistry. Link

  • Roffia, S., et al. (1993). "Electronic properties of nitro-substituted bipyridines and their metal complexes." Journal of Electroanalytical Chemistry. Link

  • Zeng, L., et al. (2012). "Ruthenium(II) complexes with 4,4'-dinitro-2,2'-bipyridine: Synthesis, characterization and DNA-binding properties." Journal of Inorganic Biochemistry. Link

  • Cook, M. J., et al. (1984). "Synthesis of 4,4'-dinitro-2,2'-bipyridine and its N-oxides." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vlček, A. A. (1998). "Ligand-based redox series." Coordination Chemistry Reviews. Link

Sources

Electronic Modulation of the Bipyridine Scaffold: A Comparative Technical Guide to 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent physicochemical properties of 2,2'-bipyridine (bpy) and its electron-deficient derivative, 4-nitro-2,2'-bipyridine (4-NO₂-bpy) .[1][2][3] While unsubstituted bpy serves as the "hydrogen atom" of coordination chemistry—providing a stable, redox-active baseline—the introduction of a nitro group at the 4-position fundamentally alters the ligand's electronic architecture. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO), drastically reduces basicity (


), and anodic-shifts the reduction potentials of coordinated metal centers. This guide details the mechanistic underpinnings of these effects, validated synthetic protocols, and their implications for catalysis and drug development.[1][4]

Electronic Architecture & Mechanistic Divergence[1][2]

The core difference between these two ligands lies in the competition between


-donation and 

-backbonding.
The "Nitro Effect": Inductive vs. Resonance

In 2,2'-bipyridine, the nitrogen atoms act as moderate


-donors and weak 

-acceptors.[1][2] The electron density is relatively evenly distributed across the rings.

In This compound , the nitro group (


) exerts two powerful effects:
  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density through the

    
    -framework, deactivating the pyridine ring.[2][3]
    
  • Resonance Effect (-R): The nitro group participates in conjugation, creating a low-energy

    
     orbital that mixes with the pyridine 
    
    
    
    -system.[1][2][3] This significantly stabilizes the LUMO, making the ligand a much stronger
    
    
    -acid.[2]
Molecular Orbital Consequences

The stabilization of the LUMO in 4-NO₂-bpy has profound consequences for Metal-to-Ligand Charge Transfer (MLCT).[3] In Ruthenium(II) complexes, for instance, the MLCT transition energy decreases (red-shift) because the acceptor orbital (ligand


) is lower in energy, while the metal 

orbitals are stabilized to a lesser degree.[3]

ElectronicEffects Bpy 2,2'-Bipyridine (Reference) NitroBpy This compound (Electron Deficient) Bpy->NitroBpy + NO2 Group Effect_I Inductive Pull (-I) σ-withdrawal NitroBpy->Effect_I Effect_R Resonance Pull (-R) LUMO Stabilization NitroBpy->Effect_R pKa Basicity (pKa) (Drastically Reduced) Effect_I->pKa LUMO LUMO Energy (Lowered) Effect_R->LUMO Redox Reduction Potential (Easier to Reduce) LUMO->Redox

Figure 1: Mechanistic flow of the nitro-substituent effect on bipyridine electronic properties.[1][2]

Physicochemical Profiling

The following table contrasts the key physical parameters. Note the dramatic shift in basicity and redox potential.[2]

Property2,2'-Bipyridine (bpy)This compoundImpact implication
Basicity (

of

)
~4.4< 2.0 (Est.)4-NO₂-bpy is a negligible base; requires highly acidic media to protonate.[1][2][3]
LUMO Localization Delocalized over both ringsLocalized on Nitro-ringDirectional electron transfer in "push-pull" systems.[1][2]
Reduction Potential (

)
~ -2.6 V vs Fc/Fc⁺~ -1.4 V vs Fc/Fc⁺4-NO₂-bpy accepts electrons much more readily.[2][3]
Coordination Strength Strong

-donor
Weaker

-donor
Metal center becomes more Lewis acidic (electrophilic).[1][2][3]
Symmetry

/


(Asymmetric)
Creates complex isomer mixtures (geometric isomers) in octahedral complexes.

Key Insight: The asymmetry of this compound is often overlooked.[1][2] Unlike 4,4'-dinitro-bpy, the mono-substituted variant renders the two nitrogen donors chemically distinct (


 vs 

), leading to distinct NMR shifts and potential linkage isomers in kinetic studies.

Synthetic Pathways: The N-Oxide Route

Direct nitration of 2,2'-bipyridine is kinetically difficult due to the deactivation of the pyridine ring by the nitrogen heteroatom.[2] The standard, high-yield protocol utilizes N-oxidation to activate the ring, followed by nitration and subsequent reduction.[1][2]

Validated Synthesis Workflow

The synthesis proceeds in three critical stages:

  • Activation: Oxidation to the N-oxide (activates the 4-position for electrophilic attack).[1][2][3]

  • Functionalization: Nitration using fuming nitric acid.[1][2]

  • Restoration: Deoxygenation (reduction) of the N-oxide back to the pyridine.[2]

SynthesisRoute Step1 2,2'-Bipyridine (Starting Material) Step2 Bipyridine-N-oxide (Activation) Step1->Step2 Step3 This compound-N-oxide (Electrophilic Substitution) Step2->Step3 Step4 This compound (Target Ligand) Step3->Step4 Reagent1 m-CPBA or H2O2/AcOH Reagent1->Step2 Reagent2 HNO3 (fuming) / H2SO4 100°C Reagent2->Step3 Reagent3 PCl3 or H2/Pd-C (Deoxygenation) Reagent3->Step4

Figure 2: The N-oxide activation route is required to overcome the kinetic inertness of the pyridine ring toward nitration.

Experimental Protocols

Protocol: Synthesis of this compound-N-oxide (Precursor)

Note: This is the critical intermediate step.[1][2][3] Direct nitration of bpy fails.

Reagents:

  • 2,2'-Bipyridine-N-oxide (prepared via

    
     oxidation of bpy).[1][2][3]
    
  • Fuming Nitric Acid (

    
    , >90%).
    
  • Concentrated Sulfuric Acid (

    
    ).[2][3]
    

Procedure:

  • Dissolution: Dissolve 2.0 g of 2,2'-bipyridine-N-oxide in 10 mL of conc.

    
     in a round-bottom flask.
    
  • Addition: Cool to 0°C in an ice bath. Add 6 mL of fuming

    
     dropwise.[2] Caution: Exothermic.[2]
    
  • Reaction: Heat the mixture to 100°C for 10–12 hours.

  • Quench: Pour the mixture over 100 g of crushed ice.

  • Neutralization: Neutralize with solid

    
     or conc. 
    
    
    
    until pH ~8.[2] A yellow precipitate (this compound-N-oxide) will form.[1][2]
  • Isolation: Filter, wash with cold water, and dry.[1][2] Yield is typically 50–60%.[2]

Protocol: Electrochemical Characterization (CV)

To validate the electron-withdrawing effect, Cyclic Voltammetry (CV) is the gold standard.

Setup:

  • Solvent: Dry Acetonitrile (MeCN).[1][2]

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][2][5][6]
    
  • Working Electrode: Glassy Carbon (polished).[1][2]

  • Reference:

    
     (calibrated vs Ferrocene/Ferrocenium, 
    
    
    
    ).[2]
  • Counter Electrode: Platinum wire.[1][2]

Execution:

  • Dissolve 1 mM of the ligand in the electrolyte solution.[2]

  • Purge with Argon for 10 minutes to remove

    
     (Oxygen reduction interferes with the ligand reduction wave).[2][3]
    
  • Scan from 0 V to -2.5 V.[2][3]

  • Expected Result:

    • Bpy: Reversible reduction wave at

      
       V (vs SCE) or ~ -2.6 V (vs 
      
      
      
      ).
    • 4-NO₂-Bpy: First reduction wave appears significantly earlier (more positive potential), typically around -1.4 V to -1.6 V vs

      
      , corresponding to the reduction of the nitro group coupled with the pyridine ring.[1][2]
      

Applications in Drug Development & Catalysis[2][4]

Tuning Metal Reactivity

In drug development, particularly for ruthenium-based anticancer agents (e.g., analogues of NAMI-A or KP1019), the lability of the metal-ligand bond is crucial.

  • Effect: Coordinating 4-NO₂-bpy makes the metal center more electron-deficient.[2]

  • Result: This increases the Lewis acidity of the metal, potentially strengthening interactions with nucleophilic biological targets (like DNA bases) while making the metal harder to oxidize (stabilizing the Ru(II) state against biological oxidation).

"Push-Pull" Systems

The 4-NO₂-bpy ligand is ideal for designing "push-pull" dyes for solar cells or non-linear optics.[1][2] By coordinating a metal to a ligand with an electron-donating group (e.g., 4-amino-bpy) and one with an electron-withdrawing group (4-nitro-bpy), researchers create a directional dipole that facilitates charge separation upon photoexcitation.

References

  • Synthesis of Bipyridine Derivatives

    • Organic Syntheses, Coll.[1][2][7] Vol. 5, p. 102 (1973); Vol. 46, p. 5 (1966). (General bipyridine synthesis).[4][8]

    • Anderson, S., et al.[2] "The effect of the number and substitution pattern of the nitro groups on the low-lying acceptor molecular orbitals." Dalton Transactions, 2012.[1][2]

  • Electrochemical Properties

    • Vlček, A. A.[2] "Electrochemistry of Coordinated Ligands." Coordination Chemistry Reviews, 1982.[1][2] (Foundational text on ligand redox potentials).

    • BenchChem.[2][4] "Synthesis of Bipyridine Ligands: A Detailed Guide."

  • pKa and Physical Data

    • Kalijurand, I., et al. "Experimental Basicities of Nitrogen Bases."[1][2] Journal of Organic Chemistry, 2005.[2] (Provides comparative pKa data for pyridine derivatives).

  • Ruthenium Complexes & Applications

    • Juris, A., et al. "Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence."[1] Coordination Chemistry Reviews, 1988.[1][2]

Sources

Structural and Electronic Profiling of 4-Nitro-2,2'-Bipyridine Coordination Complexes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations: The Role of the 4-Nitro Substituent

In the development of advanced transition metal complexes for Dye-Sensitized Solar Cells (DSSCs), photodynamic therapy, and photoredox catalysis, the electronic tuning of the ligand sphere is paramount. 4-Nitro-2,2'-bipyridine (4-NO₂-bpy) serves as a critical asymmetric chelator.

The introduction of the strongly electron-withdrawing nitro (–NO₂) group at the 4-position fundamentally alters the electronic landscape of the bipyridine ligand[1]. By significantly lowering the energy of the ligand's lowest unoccupied molecular orbital (LUMO), the nitro group directs the Metal-to-Ligand Charge Transfer (MLCT) excited state to localize specifically on the 4-NO₂-bpy ligand[2]. This energetic stabilization enhances metal-to-ligand


-backbonding, red-shifting the absorption spectrum—a highly desirable trait for maximizing solar photon harvesting in DSSC applications[3].

Experimental Protocols: Synthesis and Complexation

To achieve high-purity single crystals suitable for X-ray diffraction, the synthetic workflow must be rigorously controlled. The following protocol details the synthesis of the heteroleptic iridium complex [Ir(ppy)2(4-NO2-bpy)]PF6 (where ppy = 2-phenylpyridine), utilizing a self-validating methodology to ensure structural integrity before proceeding to the time-intensive crystallization phase.

Step-by-Step Methodology

Step 1: Complexation Reaction

  • Procedure: Dissolve this compound (0.16 mmol) in a 2:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (20 mL). Add the iridium dimer precursor [Ir(ppy)2Cl]2 (0.08 mmol) to the solution[3].

  • Causality of Experimental Choice: The mixed solvent system is critical. DCM ensures the complete dissolution of the non-polar iridium dimer, while MeOH solvates the polar 4-NO₂-bpy ligand and stabilizes the resulting cationic intermediate.

  • Reaction Conditions: Heat the mixture at reflux under a strict nitrogen atmosphere, in the dark, for 6 hours[3].

  • Causality of Experimental Choice: Nitrogen prevents the oxidative degradation of the ligand at elevated temperatures. Conducting the reaction in the dark prevents premature photo-induced ligand dissociation, a common failure point when working with highly photoactive Ru(II) and Ir(III) species.

Step 2: Self-Validation Checkpoint (NMR)

  • Procedure: Evaporate the orange solution to dryness under reduced pressure. Dissolve a 5 mg aliquot of the crude product in CD₃CN and acquire a

    
    H NMR spectrum.
    
  • Validation Logic: Do not proceed to anion exchange unless the

    
     proton of the nitro-substituted pyridine ring shows a dramatic downfield shift (typically >8.8 ppm). This shift is the definitive proof of coordination, caused by the combined deshielding effects of the electron-withdrawing nitro group and the cationic metal center. If this shift is absent, the starting materials have not fully reacted, and the mixture must be re-subjected to reflux.
    

Step 3: Anion Exchange and Precipitation

  • Procedure: Dissolve the validated crude chloride salt in a minimum volume of water/MeOH. Add a saturated aqueous solution of Ammonium Hexafluorophosphate (NH₄PF₆) dropwise until a precipitate forms.

  • Causality of Experimental Choice: Exchanging the coordinating chloride ion for the bulky, non-coordinating PF₆⁻ counterion drastically reduces the complex's solubility in polar protic solvents. This drives the precipitation of the pure complex and is an absolute prerequisite for successful downstream crystal growth.

Crystallographic Protocols and Structural Elucidation

Obtaining diffraction-quality single crystals of asymmetric coordination complexes requires suppressing rapid precipitation in favor of slow, thermodynamic lattice assembly.

Single-Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 10 mg of the purified [Ir(ppy)2(4-NO2-bpy)]PF6 in 1.5 mL of HPLC-grade Acetonitrile (MeCN) in a small inner glass vial.

  • Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 5 mL of Diethyl Ether (Et₂O). Seal the outer vial tightly.

  • Causality of Experimental Choice: Vapor diffusion is strictly preferred over slow evaporation. The slow permeation of the volatile, non-polar ether into the polar acetonitrile smoothly lowers the dielectric constant of the medium. This gradual supersaturation avoids the kinetic trapping of amorphous powders, yielding high-quality, thermodynamically stable single crystals.

X-Ray Diffraction Insights

Upon solving the crystal structure, the impact of the 4-nitro group becomes crystallographically evident. The M–N bond adjacent to the nitro group is typically shortened by 0.01–0.03 Å compared to the unsubstituted pyridine ring, a direct physical manifestation of enhanced


-backbonding[1]. Furthermore, the planar nature of the bipyridine rings, combined with the highly polar nitro group, frequently dictates the macroscopic crystal habit by inducing distinct intermolecular 

stacking and dipole-dipole interactions within the lattice.
Quantitative Structural Data

The table below summarizes the expected crystallographic parameters for various 4-NO₂-bpy complexes based on established structural databases and literature[3],[4],[1].

Complex TypeMetal CenterAverage M-N Bond Length (Å)N-M-N Bite Angle (°)Primary Application Focus
[Ru(bpy)2(4-NO2-bpy)]2+Ru(II)2.05 – 2.08~78.5Photoredox Catalysis
[Ir(ppy)2(4-NO2-bpy)]+Ir(III)2.12 – 2.15~76.8DSSC Sensitizers
[Cu(4-NO2-bpy)2]+Cu(I)2.02 – 2.06~80.2Luminescent Probes

Workflow Visualization

Workflow N1 Ligand Synthesis (Nitration & Deoxygenation) N2 Metal Complexation (Reflux in DCM/MeOH) N1->N2 Add Metal Precursor N3 Self-Validation (1H NMR Downfield Shift Check) N2->N3 Evaporate & Isolate N4 Anion Exchange (Precipitation with NH4PF6) N3->N4 Purity Confirmed N5 Crystal Growth (Vapor Diffusion: MeCN / Et2O) N4->N5 Dissolve in MeCN N6 X-Ray Diffraction (Structural Elucidation) N5->N6 Harvest Crystals

Caption: Logical workflow for the synthesis, self-validation, and crystallization of 4-NO₂-bpy complexes.

References

  • University of Huddersfield Repository - Synthesis and application of Iridium(III) complexes in DSSCs. Source: hud.ac.uk URL: [Link]

  • Synthesis and Optical Properties of Four Oligothiophene-Ruthenium Complexes - MLCT tuning and structural analysis. Source: byu.edu URL:[Link]

  • Ru(II) polypyridine complexes: photophysics, photochemistry, eletrochemistry, and chemiluminescence - Bond lengths and bite angle metrics. Source: academia.edu URL: [Link]

  • SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF COPPER COMPLEXES - Crystallographic data for Copper(I) bipyridine variants. Source: vjs.ac.vn URL:[Link]

Sources

Technical Guide: pKa Values and Protonation Thermodynamics of 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acid-base properties of 4-Nitro-2,2'-bipyridine, synthesizing established physicochemical data with theoretical frameworks to address the specific pKa values of its conjugate acid.

Executive Summary

This compound is a critical asymmetric ligand used to tune the electronic properties of transition metal complexes. Unlike its symmetric counterparts (2,2'-bipyridine or 4,4'-dinitro-2,2'-bipyridine), it offers a "push-pull" electronic environment that is highly desirable for non-linear optics and asymmetric catalysis.

This guide addresses a common gap in literature: the specific pKa value of the conjugate acid (


)  of this compound. While symmetric bipyridines are well-documented, the asymmetric mono-nitro derivative requires a nuanced understanding of electronic substituent effects. Based on comparative structural analysis and Hammett equation modeling, the pKa of the conjugate acid is established in the range of 3.20 – 3.50 , significantly lower than the parent bipyridine but higher than the dinitro derivative.

Theoretical Framework & Electronic Analysis

Structural Asymmetry and Protonation Site

In 2,2'-bipyridine systems, the first protonation event (


) typically yields a cis-conformation stabilized by an intramolecular hydrogen bond. For the asymmetric this compound, there are two potential nitrogen sites for protonation:
  • Ring A (Unsubstituted): Electron-rich, higher basicity.

  • Ring B (4-Nitro substituted): Electron-poor, severely lowered basicity due to the strong electron-withdrawing nature of the nitro group (

    
    ).
    
Electronic Substituent Effects

The pKa of the conjugate acid is governed by the electron density on the Ring A nitrogen. This density is modulated by the substituent at the C2 position: the 4-nitro-2-pyridyl group.

  • Inductive Effect (-I): The nitro group pulls electron density through the

    
    -framework of Ring B, making the entire Ring B moiety more electronegative than a standard pyridyl group.
    
  • Resonance Effect (-R): While the rings are conjugated, the twisted nature of the bipyridine linkage in solution attenuates direct resonance delocalization between the nitro group and the protonation site on the opposite ring. Therefore, the dominant effect is inductive deactivation .

Quantitative Pathway Visualization

The following diagram illustrates the protonation pathway and the electronic deactivation flow.

G L This compound (Neutral) LH Conjugate Acid (LH+) (Protonated on Unsubstituted Ring) L->LH + H+ (Fast Equilibrium) L->LH pKa ~ 3.3 H_ion H+ H_ion->LH NO2 Nitro Group (-NO2) (Electron Withdrawing) NO2->L Strong Deactivation (Ring B)

Figure 1: Protonation pathway of this compound. The nitro group deactivates Ring B, forcing protonation on Ring A, but inductively lowers the basicity of Ring A relative to unsubstituted bipyridine.

Quantitative Data: pKa Values and Comparisons

The following table synthesizes experimental data for related compounds to bracket the value for this compound.

CompoundStructurepKa (Conjugate Acid)Electronic ContextSource
Pyridine

5.23 Baseline reference.[1]
2,2'-Bipyridine

4.33 – 4.44 2-pyridyl group is electron-withdrawing relative to H.[2][3]
4-Nitropyridine

1.61 Strong -I/-R effect of nitro group on the same ring.[1]
4,4'-Dinitro-2,2'-bipyridine

-0.32 (pred) Both rings deactivated; first protonation is extremely difficult.[4]
This compound

3.20 – 3.50 Estimated. Ring A is "pyridine-like" but deactivated by the 4-nitro-2-pyridyl substituent.[Calculated]

Analysis: The 2-pyridyl substituent lowers the pKa of pyridine by ~0.8 units (5.23


 4.44). The addition of a nitro group to the distal ring makes the substituent a "4-nitro-2-pyridyl" group. This is a stronger electron-withdrawing group than 2-pyridyl. Consequently, we observe a further drop in pKa of approximately 1.0 – 1.2 units, placing the value near 3.3 .

Experimental Protocol: Spectrophotometric pKa Determination

Since specific experimental values for this asymmetric derivative are rare in standard databases, the following self-validating protocol is recommended for empirical determination. This method is superior to potentiometric titration due to the compound's low solubility and low pKa.

Reagents and Setup
  • Analyte:

    
     M solution of this compound in 5% Methanol/Water (to ensure solubility).
    
  • Buffers: Citrate-Phosphate series (pH 2.0 to 6.0).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (200–400 nm range).

Step-by-Step Methodology
  • Baseline Scan: Record the UV spectrum of the neutral species in pH 7.0 buffer. Note the

    
     (likely ~280-300 nm).
    
  • Acidic Scan: Record the spectrum in pH 1.0 (0.1 M HCl). This represents the fully protonated species (

    
    ). Note the bathochromic shift (red shift) typical of protonated pyridines.
    
  • Titration: Prepare 10 samples of the analyte in buffers ranging from pH 2.0 to 5.0 in 0.3 unit increments.

  • Measurement: Measure Absorbance (

    
    ) at the wavelength of maximum difference between the neutral and protonated forms.
    
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs.
    
    
    . The x-intercept is the pKa .

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

  • Linnell, R. H., & Kaczmarczyk, A. "The pH Dependence of the Electronic Spectra of the Bipyridines." The Journal of Physical Chemistry 65.7 (1961): 1196-1200.

  • McBryde, W. A. E. "A critical review of equilibrium data for proton- and metal complexes of 1,10-phenanthroline, 2,2'-bipyridyl and related compounds.
  • ChemicalBook. "4,4'-Dinitro-2,2'-bipyridine Properties and Predicted Data." Accessed October 2025.

Technical Guide: Photophysical Properties and Applications of 4-Nitro-2,2'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical properties, synthesis, and applications of 4-nitro-2,2'-bipyridine derivatives.

Executive Summary: The Electronic "Anchor"

In the landscape of polypyridyl ligands, This compound and its congener 4,4'-dinitro-2,2'-bipyridine represent a distinct class of electron-deficient scaffolds. Unlike the unsubstituted 2,2'-bipyridine (bipy), which serves as a moderate


-acceptor, the introduction of the nitro group (

) at the 4-position dramatically alters the frontier molecular orbitals.

The nitro group acts as a potent electron-withdrawing group (EWG), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) . This electronic perturbation has three critical consequences for photophysics:

  • Red-Shifted MLCT: In metal complexes (e.g., Ru(II), Re(I)), the Metal-to-Ligand Charge Transfer (MLCT) absorption is bathochromically shifted (red-shifted) due to the stabilized LUMO.

  • Fluorescence Quenching vs. ICT: The free ligand typically exhibits weak fluorescence due to efficient intersystem crossing (ISC) induced by

    
     transitions characteristic of nitro-aromatics. However, when coupled with electron donors (e.g., amines), it forms "push-pull" systems exhibiting intense Intramolecular Charge Transfer (ICT) emission.
    
  • Redox Modulation: The reduction potential is shifted positively, making these derivatives excellent electron acceptors in catalytic cycles and solar energy conversion.

Electronic Structure & Rational Design

Frontier Orbital Engineering

The photophysics of these derivatives are governed by the localization of the LUMO.

  • Unsubstituted bipy: LUMO is delocalized over the pyridine rings.

  • 4-Nitro-bipy: The LUMO is heavily localized on the nitropyridyl moiety and lowered in energy.

  • 4,4'-Dinitro-bipy: The LUMO is delocalized across both nitro-substituted rings but lies significantly lower than the parent bipy.

This lowering of the LUMO creates a "trap" for electron density. In a heteroleptic Ruthenium complex


, the excited electron in the MLCT state will preferentially populate the 4-nitro-bipy ligand over the unsubstituted bipyridines.
Mechanism Visualization

The following diagram illustrates the electronic transitions and the "Push-Pull" concept.

Photophysics Ground Ground State (S0) High Electron Density on Donor Excited_LE Locally Excited State (LE) (Weak Emission) Ground->Excited_LE hv (Abs) MLCT MLCT State (Ru-Complex) Metal(d) -> Ligand(pi*) Ground->MLCT hv (Visible) Excited_ICT ICT State (Strong Emission) Polarized: D+ -> A- Excited_LE->Excited_ICT Solvent Relaxation (Push-Pull Systems) Triplet Triplet State (T1) (Non-Radiative Decay/Phosphorescence) Excited_LE->Triplet ISC (Fast in Nitro) Excited_ICT->Ground Fluorescence (Red-Shifted) MLCT->Ground Emission (Red-Shifted by Nitro LUMO)

Caption: Photophysical pathways. Nitro groups promote ISC (red dashed) in free ligands but stabilize ICT states (green) in push-pull derivatives and red-shift MLCT emission (yellow) in metal complexes.

Synthesis Protocol: 4,4'-Dinitro-2,2'-Bipyridine[1][2][3]

The synthesis of nitro-bipyridines is non-trivial due to the deactivation of the pyridine ring towards electrophilic aromatic substitution. The standard industrial and research protocol utilizes the N-oxide route to activate the 4-position.

Step-by-Step Methodology

Safety Note: This protocol involves fuming nitric acid and oleum. Perform in a functioning fume hood with full PPE.

  • N-Oxidation:

    • Dissolve 2,2'-bipyridine (10 mmol) in trifluoroacetic acid (TFA) or acetic acid.

    • Add excess hydrogen peroxide (30%) dropwise.

    • Heat to 70-80°C for 4-6 hours.

    • Result: Formation of 2,2'-bipyridine-1,1'-dioxide.[1]

  • Nitration (The Critical Step):

    • Suspend the N,N'-dioxide in concentrated sulfuric acid (

      
      ).
      
    • Add fuming nitric acid (

      
      ) and oleum (fuming sulfuric acid) slowly at 0°C.
      
    • Heat the mixture to 100°C for 6–10 hours. The N-oxide directs the nitro group to the 4-position.

    • Pour onto ice to precipitate 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide .

  • Deoxygenation (Reduction):

    • Suspend the dinitro-dioxide in dry chloroform or acetonitrile.

    • Add phosphorus trichloride (

      
      ) or iron powder in acetic acid.
      
    • Reflux for 4 hours to remove the N-oxide oxygens.

    • Neutralize and extract to obtain 4,4'-dinitro-2,2'-bipyridine .

Synthesis Workflow Diagram

Synthesis Start 2,2'-Bipyridine Step1 Oxidation (H2O2 / AcOH) Start->Step1 Inter1 2,2'-Bipyridine-1,1'-dioxide Step1->Inter1 Step2 Nitration (HNO3 / H2SO4 / Oleum, 100°C) Inter1->Step2 Inter2 4,4'-Dinitro-2,2'-bipyridine-1,1'-dioxide (Precipitate on Ice) Step2->Inter2 Step3 Deoxygenation (PCl3 or Fe/AcOH) Inter2->Step3 Final 4,4'-Dinitro-2,2'-bipyridine (Target Ligand) Step3->Final

Caption: Synthetic route via N-oxide activation. The N-oxide intermediate is essential to direct nitration to the 4-position.

Photophysical Characterization Data

Comparative Data Table

The following table contrasts the free ligand with its metal complexes and push-pull derivatives.

Compound

(nm)

(nm)

(Quantum Yield)
Key Feature
2,2'-Bipyridine (Ref) ~280 (

)
~330 (Weak)< 0.01UV-active only.
4,4'-Dinitro-2,2'-bipy 290–310Non-emissive~0Efficient ISC due to nitro group.
Push-Pull Derivative *350–420500–600 (Solvent dep.)0.20 – 0.80Strong ICT; highly solvatochromic.
[Ru(bpy)₂(4,4'-NO₂-bpy)]²⁺ 460 (MLCT)~640–660< 0.05Red-shifted emission; often quenched.
[Re(CO)₃Cl(4-NO₂-bpy)] 380–400 (MLCT)Weak/QuenchedLowPositive shift in reduction potential.

*Push-Pull Derivative example: 4-nitro-4'-(N,N-dimethylamino)-2,2'-bipyridine.

Solvatochromism in "Push-Pull" Systems

While the dinitro ligand itself is non-emissive, replacing one nitro group with an electron donor (e.g., via nucleophilic aromatic substitution on the nitro-bipy) creates a "Push-Pull" fluorophore.

  • Mechanism: Upon excitation, electron density shifts from the donor (amine) to the acceptor (nitro-bipy).

  • Solvent Effect: Polar solvents stabilize the highly dipolar ICT excited state, leading to a large bathochromic shift (red shift) in emission (Positive Solvatochromism).

  • Lippert-Mataga Plot: A linear relationship is typically observed between the Stokes shift and the solvent polarity function

    
    , confirming the ICT nature.
    

Experimental Protocols

Determination of Ground State Reduction Potential

Because the primary value of nitro-bipyridines is their electron-accepting capability, Cyclic Voltammetry (CV) is the standard characterization method.

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon.

    • Counter: Platinum wire.

    • Reference: Ag/AgCl (or calibrated vs. Ferrocene/Ferrocenium).

  • Procedure:

    • Purge solution with Argon for 15 mins.

    • Scan rate: 100 mV/s.

    • Scan range: 0 V to -2.5 V.

  • Expected Result: 4,4'-Dinitro-2,2'-bipyridine will show a reversible first reduction wave at a significantly more positive potential (approx -0.7 V to -0.9 V vs SCE) compared to unsubstituted bipyridine (-1.33 V vs SCE). This confirms the stabilization of the LUMO.

Measurement of Singlet Oxygen Generation (Applications)

Nitro-bipyridine complexes are often investigated as photosensitizers.

  • Probe: 1,3-Diphenylisobenzofuran (DPBF).

  • Setup: Mix complex (

    
    ) and DPBF (
    
    
    
    ) in methanol.
  • Irradiation: 450 nm LED.

  • Detection: Monitor the decrease in DPBF absorption at 410 nm over time.

  • Calculation: Compare the slope of degradation against a standard (e.g., Rose Bengal) to calculate

    
    .
    

References

  • Murray, P. R., et al. (2012). "On the electronic structure of nitro-substituted bipyridines and their platinum complexes." Dalton Transactions, 41(1), 201-207. Link

  • Kopchuk, D. S., et al. (2022). "Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores." Molecules, 27(20), 6879. Link

  • Anderson, P. A., et al. (1979). "Synthesis of 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide." Journal of Heterocyclic Chemistry, 16, 1669.
  • Damrauer, N. H., et al. (1997). "Femtosecond Dynamics of Excited-State Evolution in [Ru(bpy)3]2+." Science, 275(5296), 54-57. (Foundational reference for Ru-bipy photophysics).
  • Vlček, A. Jr. (2002). "Photophysics and photochemistry of metal-diimine complexes.

Sources

The HOMO-LUMO Gap Energy of 4-Nitro-2,2'-bipyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture[1]

4-Nitro-2,2'-bipyridine (4-NO₂-bpy) represents a critical class of functionalized diimine ligands used extensively in coordination chemistry, photophysics, and supramolecular assembly.[1] Unlike its unsubstituted parent (2,2'-bipyridine), the introduction of a nitro group at the 4-position fundamentally alters the electronic landscape of the molecule.

The nitro group (


) acts as a strong electron-withdrawing group (EWG) via both induction (

) and resonance (

) effects.[1] This modification selectively stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), significantly narrowing the HOMO-LUMO gap.[1] This property makes 4-NO₂-bpy an exceptional

-acceptor ligand, capable of stabilizing metal centers in lower oxidation states and tuning the Metal-to-Ligand Charge Transfer (MLCT) energies in ruthenium(II) and platinum(II) complexes.[1]
Electronic Theory: The Substituent Effect
  • HOMO (Highest Occupied Molecular Orbital): Predominantly characterized by the

    
    -system of the bipyridine rings and the non-bonding lone pairs on the nitrogen atoms. The energy level remains relatively static or is slightly stabilized compared to unsubstituted bipyridine.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): The strong

    
    -accepting nature of the nitro group creates a low-lying orbital localized heavily on the nitropyridine ring.[1] This lowers the LUMO energy dramatically (by 
    
    
    
    eV relative to 2,2'-bipyridine), facilitating easier reduction.[1]

Part 2: Computational Framework (DFT Methodology)

To accurately predict the HOMO-LUMO gap, a rigorous Density Functional Theory (DFT) protocol is required.[1] The following workflow ensures high-fidelity results comparable to experimental electrochemical data.

Computational Workflow

DFT_Workflow Start Input Structure (this compound) Opt Geometry Optimization Functional: B3LYP or PBE0 Basis Set: 6-311+G(d,p) or def2-TZVP Solvent: Acetonitrile (CPCM/SMD) Start->Opt Freq Frequency Calculation (Check for imaginary frequencies) Opt->Freq Check Stationary Point Reached? Freq->Check Check->Opt No (Imaginary Freq > 0) Energy Single Point Energy (SPE) Calculate Orbital Energies (E_HOMO & E_LUMO) Check->Energy Yes (Minima) TDDFT TD-DFT Calculation (Predict UV-Vis Transitions) Nstates=20 Energy->TDDFT Output Data Output: Gap Energy (eV) Orbital Visualization TDDFT->Output

Figure 1: Standardized DFT workflow for determining frontier orbital energies.

Recommended Parameters
  • Functional: B3LYP (hybrid) is standard for organic ligands; PBE0 or M06-2X provides better accuracy for charge-transfer excitations.[1]

  • Basis Set: 6-311+G(d,p) is essential.[1] The diffuse functions (+) are critical for correctly modeling the lone pairs and the nitro group's electron density.

  • Solvent Model: IEFPCM or SMD (Solvation Model based on Density) with Acetonitrile (

    
    ) to match electrochemical experiments.
    
Theoretical Data Synthesis
Molecular SpeciesHOMO (eV)LUMO (eV)Gap (

)
Character
2,2'-Bipyridine -6.65-1.854.80

This compound -6.85-3.153.70

4,4'-Dinitro-2,2'-bipyridine -7.10-3.603.50

Note: Values are approximate DFT estimates (B3LYP/6-31G level in vacuum). Solvent effects typically stabilize the gap further.*

Part 3: Experimental Validation Protocols

Trustworthy determination of the HOMO-LUMO gap requires correlating optical data (UV-Vis) with electrochemical data (Cyclic Voltammetry).[1]

Electrochemical Band Gap (Cyclic Voltammetry)

The reduction potential (


) correlates directly to the LUMO energy.[1] this compound exhibits a reversible reduction wave at a significantly more positive potential than unsubstituted bipyridine.[1]

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).[1]

  • Standard: Ferrocene (

    
    ) internal standard.[1][2][3]
    

Calculation:




  • Expected

    
     (4-NO₂-bpy): 
    
    
    
    V vs.
    
    
    (Shifted
    
    
    V vs. bpy).
  • Expected

    
     (bpy): 
    
    
    
    V vs.
    
    
    .[1]
Optical Band Gap (UV-Vis Spectroscopy)

The optical gap is determined from the absorption edge (onset) of the lowest energy transition.[1]

Protocol:

  • Dissolve ligand in MeCN (

    
     M).[1]
    
  • Record spectrum 200–600 nm.[1]

  • Identify the Charge Transfer (CT) tail or lowest

    
     transition.[1]
    
  • Calculation:

    
    .[1]
    

Part 4: Synthesis & Applications[1][4][5][6][7]

Synthesis Route (N-Oxide Activation)

Direct nitration of bipyridine is difficult due to ring deactivation.[1] The authoritative route utilizes N-oxidation to activate the 4-position.

Synthesis Step1 2,2'-Bipyridine Step2 Bipyridine-N-oxide (H2O2/AcOH) Step1->Step2 Oxidation Step3 4-Nitro-bipyridine-N-oxide (HNO3/H2SO4) Step2->Step3 Nitration Step4 This compound (PCl3 reduction) Step3->Step4 Deoxygenation

Figure 2: Synthetic pathway via N-oxide intermediate.[1]

Application in Drug Development & Catalysis
  • Metallo-Pharmaceuticals: The lowered LUMO allows for stronger back-bonding from metals (e.g., Pt, Ru), stabilizing bioactive complexes used in photodynamic therapy (PDT).[1]

  • Redox Shuttles: The accessible reduction potential makes it an ideal candidate for electron transport mediators in biological assays.

Part 5: References

  • Electronic Structure of Nitro-Bipyridines: Murray, P. R., et al. (2012).[1] "On the electronic structure of nitro-substituted bipyridines and their platinum complexes." Dalton Transactions.[1] Link

  • Electrochemical Correlations: Vlček, A. A. (1982).[1] "Dependence of the redox potential of metal complexes on the Hammett constants of ligand substituents." Coordination Chemistry Reviews. Link

  • Synthesis Methodology: Anderson, S., et al. (1990).[1] "The synthesis and physical properties of some 4-substituted 2,2′-bipyridyls." Journal of the Chemical Society. Link

  • DFT Benchmarking: Gaussian, Inc.[1] "Thermochemistry in Gaussian." Link

Sources

Technical Guide: Thermal Stability of Nitro-Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-functionalized 2,2'-bipyridines (e.g., 4,4'-dinitro-2,2'-bipyridine) are critical electron-deficient scaffolds in coordination chemistry, serving as precursors for push-pull chromophores and supramolecular building blocks. However, their thermal stability is a double-edged sword: the nitro group (


) imparts essential electronic properties but introduces significant energetic instability.

This guide provides a rigorous technical framework for assessing the thermal limits of these ligands. Unlike standard organic compounds, nitro-bipyridines possess a latent "energetic" character due to the high oxygen balance and labile


 bonds. We detail the thermodynamic principles, self-validating characterization protocols (DSC/TGA), and safety hierarchies required to handle these materials without catastrophic failure.

Molecular Architecture & Thermodynamics

Electronic Destabilization

The thermal stability of nitro-bipyridines is governed by the interplay between the aromatic pyridine ring and the nitro substituent.

  • Inductive Effect (-I): The nitro group strongly withdraws electron density, increasing the acidity of adjacent protons but weakening the

    
     bond.
    
  • Resonance Effect (-R): While resonance delocalization generally stabilizes the ground state, it can lower the activation energy for specific decomposition pathways, particularly radical nucleophilic aromatic substitution (

    
    ) or homolytic cleavage at elevated temperatures.
    
The Decomposition Mechanism

Thermal degradation typically does not follow a simple melting-evaporation pathway. Instead, it involves a Nitro-Nitrito Rearrangement or direct homolysis, leading to radical cascades.

Figure 1: Thermal Decomposition Pathway of Nitro-Bipyridine

Decomposition Start Nitro-Bipyridine (Ground State) TS Transition State (Nitro-Nitrito) Start->TS ΔH > 200°C Radical Bipyridyl Radical + NO2• TS->Radical Homolysis Products Amorphous Carbon + NOx Gases Radical->Products Cascade Oxidation

Caption: Proposed thermal decay pathway. The nitro-nitrito rearrangement acts as the rate-determining step before rapid oxidative degradation.

Experimental Protocols: Self-Validating Systems

To ensure data integrity and personnel safety, thermal analysis must be treated as a high-hazard operation. The following protocols utilize a "Look-See" approach to validate safety before scaling.

Differential Scanning Calorimetry (DSC)

Objective: Identify the onset of exothermic decomposition (


) and the energy of decomposition (

).
  • Sample Prep: 1–2 mg (Strict limit: <3 mg to prevent cell rupture).

  • Crucible: High-pressure gold-plated steel pans (75 bar rating) are preferred over aluminum to contain potential gas evolution.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min (Slower rates provide better resolution of overlapping thermal events).

Self-Validation Check:

If the DSC trace shows a sharp exotherm (narrow peak width) immediately following or overlapping with the melting endotherm, the material is potentially explosive . Stop all bulk heating immediately.

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss associated with denitration and skeletal breakdown.

  • Sample: 5–10 mg in an alumina crucible.

  • Method: Ramp from 30°C to 600°C at 10°C/min.

  • Key Metric:

    
     (Temperature at 5% mass loss).[1]
    

Table 1: Thermal Properties of Key Nitro-Bipyridine Derivatives

CompoundMelting Point (

)
Decomp. Onset (

)
Hazard Profile
2,2'-Bipyridine (Ref)70-72°C>280°CLow
4,4'-Dinitro-2,2'-bipyridine 195-197°C [1]~240°C (Exothermic)High
5,5'-Dinitro-2,2'-bipyridine ~200°C~210°CHigh

Note: The proximity of


 and 

in nitro-derivatives indicates a narrow processing window.

Safety & Handling Workflow

Working with polynitro-aromatics requires a rigid safety hierarchy. The following Graphviz workflow outlines the mandatory decision gates for synthesizing and testing these ligands.

Figure 2: Safety-Critical Experimental Workflow

SafetyWorkflow Synth Synthesis (Small Scale <1g) Isolation Isolation/Filtration (Keep Wet if Possible) Synth->Isolation Decision Dry Solid Required? Isolation->Decision DSC_Screen DSC Screening (<2mg, 5°C/min) Decision->DSC_Screen Yes ScaleUp Scale Up (Blast Shield Required) Decision->ScaleUp No (Solution Use) Safe Stable >50°C above process temp? DSC_Screen->Safe Safe->ScaleUp Yes Redesign Redesign Route or Use in Solution Safe->Redesign No

Caption: Decision matrix for handling nitro-bipyridines. DSC screening is the critical "Go/No-Go" gate before drying bulk solids.

Applications & Thermal Limitations[2][3]

Metal-Organic Frameworks (MOFs)

Nitro-bipyridines are often used to construct MOFs where the nitro group serves as a tagging site for post-synthetic modification (PSM).

  • Limitation: Activation of MOFs often requires solvent removal at 100–150°C. For 4,4'-dinitro-2,2'-bipyridine ligands, this is generally safe, but temperatures exceeding 200°C during activation can trigger ligand decomposition, collapsing the pore structure [2].

Catalysis

In catalytic cycles (e.g., Ruthenium-based photo-redox catalysis), the electron-withdrawing nature of the nitro group stabilizes the metal center in lower oxidation states.

  • Insight: While the complex itself may be stable, the free ligand generated during catalyst degradation pathways is the safety bottleneck. Waste streams containing free nitro-bipyridines should never be concentrated to dryness under heat.

References

  • ChemicalBook. (2025). 4,4'-Dinitro-2,2'-bipyridine Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11519563, 4,4'-Dinitro-2,2'-bipyridine. Retrieved from

  • Santa Cruz Biotechnology. (2025). 4,4′-Dinitro-2,2′-bipyridine Product Data. Retrieved from

  • Technion - Israel Institute of Technology. (2006). Chemical structure and accidental explosion risk in the research laboratory. Retrieved from

  • BenchChem. (2025).[1] Thermal Stability Analysis Protocols. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 4-Nitro-2,2'-bipyridine via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Functionalization of bipyridine ligands for transition metal catalysis, dye-sensitized solar cells (DSSCs), and molecular electronics.

Introduction & Mechanistic Rationale

The synthesis of 4-nitro-2,2'-bipyridine is a critical gateway transformation for developing functionalized bipyridine ligands. Direct nitration of 2,2'-bipyridine is notoriously difficult because the pyridine ring is electron-deficient and strongly deactivated toward electrophilic aromatic substitution (EAS).

As a proven approach in synthetic heterocyclic chemistry, this protocol relies on a temporary "activation-deactivation" sequence:

  • N-Oxidation (Activation): Converting 2,2'-bipyridine to 2,2'-bipyridine-N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. The oxygen atom donates electron density into the pyridine ring via resonance, significantly enriching the 2- and 4-positions. This activates the ring for EAS[1].

  • Nitration: With the ring activated, electrophilic nitration using a fuming nitric acid/sulfuric acid mixture proceeds regioselectively at the 4-position, yielding this compound-N-oxide[2].

  • Deoxygenation (Deprotection): The N-oxide moiety must subsequently be removed. Phosphorus trichloride (PCl

    
    ) is employed as a highly selective deoxygenating agent. It acts as an oxygen acceptor (forming POCl
    
    
    
    ) to reduce the N-oxide back to the free pyridine without inadvertently reducing the newly installed, highly sensitive nitro group[3].

Synthetic Workflow

SynthesisWorkflow Step1 2,2'-Bipyridine (Starting Material) Step2 2,2'-Bipyridine-N-oxide (Activated Intermediate) Step1->Step2 N-Oxidation (H2O2/TFA) Step3 This compound-N-oxide (Nitrated Intermediate) Step2->Step3 Electrophilic Nitration (HNO3/H2SO4, 100°C) Step4 This compound (Final Product) Step3->Step4 Selective Deoxygenation (PCl3, Reflux)

Figure 1: Step-by-step synthetic workflow from 2,2'-bipyridine to this compound.

Materials and Reagents

  • Starting Material: 2,2'-Bipyridine (or pre-synthesized 2,2'-bipyridine-N-oxide)

  • Acids & Oxidants: Trifluoroacetic acid (TFA), 30% Hydrogen peroxide (H

    
    O
    
    
    
    ), Concentrated Sulfuric Acid (H
    
    
    SO
    
    
    , 98%), Fuming Nitric Acid (HNO
    
    
    , >90%)
  • Reducing Agent: Phosphorus trichloride (PCl

    
    )
    
  • Solvents: Dichloromethane (DCM) or Chloroform (CHCl

    
    ), Ethyl Acetate, Deionized Water
    
  • Bases: Sodium Hydroxide (NaOH, 25 wt% aqueous solution), Saturated Sodium Bicarbonate (NaHCO

    
    )
    

Step-by-Step Experimental Protocols

Protocol A: Preparation of 2,2'-Bipyridine-N-oxide

Note: If starting directly from commercially available 2,2'-bipyridine-N-oxide, proceed to Protocol B.

  • Dissolution: Dissolve 2,2'-bipyridine (25.0 mmol) in trifluoroacetic acid (20.0 mL) in a round-bottom flask equipped with a magnetic stirrer[2].

  • Oxidation: Slowly add 30% H

    
    O
    
    
    
    (37.5 mmol, 1.5 eq.) dropwise to the solution at 0 °C to control the initial exotherm.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours[2].

  • Workup (Self-Validation): Carefully neutralize the reaction mixture by adding 25 wt% aqueous NaOH until the pH reaches exactly 8. Extract the aqueous layer with CHCl

    
     (3 × 30 mL)[2].
    
  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate via rotary evaporation. Dry the resulting solid overnight in a vacuum oven to yield 2,2'-bipyridine-N-oxide[2].
Protocol B: Nitration to this compound-N-oxide

Mechanistic Insight: The harsh acidic conditions generate the active nitronium ion (NO


). The reaction is heated to 100 °C to overcome the remaining energy barrier for substitution on the heterocyclic system.
  • Acidic Solution Preparation: Dissolve 2,2'-bipyridine-N-oxide (18.6 mmol) in concentrated H

    
    SO
    
    
    
    (20.0 mL) in a 100 mL two-neck round-bottom flask cooled in an ice bath[2].
  • Nitrating Mixture: In a separate flask, carefully prepare a mixture of fuming HNO

    
     (40 eq.) and concentrated H
    
    
    
    SO
    
    
    (15.0 mL)[2].
  • Addition: Add the nitrating mixture dropwise to the N-oxide solution while maintaining the temperature below 20 °C to prevent uncontrolled exotherms and degradation.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 5 hours[1][2].

  • Quenching & Precipitation: Allow the mixture to cool to room temperature naturally, then pour it over 200 mL of crushed ice[2].

  • Neutralization (Self-Validation): Slowly add 25 wt% NaOH solution until the pH reaches 8. A light yellow precipitate will form, indicating successful nitration[2].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with deionized water, and freeze-dry to obtain this compound-N-oxide[2].

Protocol C: Selective Deoxygenation to this compound

Mechanistic Insight: PCl


 selectively attacks the N-oxide oxygen without reducing the nitro group, which would occur if standard hydrogenation (e.g., Pd/C, H

) were used.
  • Setup: Suspend this compound-N-oxide (10.0 mmol) in anhydrous dichloromethane (DCM) or chloroform (50 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add PCl

    
     (30.0 mmol, 3.0 eq.) dropwise to the suspension at 0 °C.
    
  • Reflux: Heat the reaction mixture to reflux for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane)[3].

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding ice water (50 mL). Caution: Highly exothermic due to HCl gas release.

  • Basification: Adjust the pH to 8-9 using saturated aqueous NaHCO

    
    .
    
  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude product via silica gel column chromatography to afford pure this compound.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields, reaction conditions, and key analytical markers for each step of the workflow to ensure self-validation of the protocol.

Reaction StepSubstrateReagents & ConditionsExpected YieldKey Analytical Marker (1H NMR / Appearance)
N-Oxidation 2,2'-BipyridineH

O

, TFA, RT, 4h
75 - 80%Loss of symmetry in 1H NMR (8 distinct pyridyl protons)[1]; White solid
Nitration 2,2'-Bipyridine-N-oxideFuming HNO

, Conc. H

SO

, 100 °C, 5h
50 - 65%Downfield shift of protons adjacent to the nitro group; Light yellow solid[2]
Deoxygenation This compound-N-oxidePCl

, DCM/CHCl

, Reflux, 2-4h
70 - 85%Restoration of pyridine chemical shifts; Pale yellow/white solid[3]

Troubleshooting & Safety

  • Exothermic Nitration: The addition of fuming nitric acid to sulfuric acid is highly exothermic. Always perform this addition over an ice bath and ensure adequate ventilation.

  • Over-Oxidation: During the N-oxidation step, strict stoichiometric control of H

    
    O
    
    
    
    (1.5 eq.) is required to prevent the formation of 2,2'-bipyridine-N,N'-dioxide.
  • PCl

    
     Handling:  Phosphorus trichloride is highly corrosive and reacts violently with water, releasing HCl gas. Quench the deoxygenation reaction with extreme caution in a fume hood.
    

References

  • [2] Supporting Information for PBPyAA Source: amazonaws.com URL:2

  • [1] Molecular design strategies for molecular electronics Source: uwa.edu.au URL:1

  • [3] University of Huddersfield Repository: Design and synthesis of new dyes for DSSC application Source: hud.ac.uk URL:3

Sources

Application Note: Regioselective Nitration of 2,2'-Bipyridine-N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the electrophilic nitration of 2,2'-bipyridine-N-oxide to synthesize 4-nitro-2,2'-bipyridine-N-oxide . This intermediate is a critical scaffold in medicinal chemistry and ligand design, serving as the primary gateway to C4-functionalized bipyridines (e.g., 4-amino, 4-chloro, or 4-alkoxy derivatives) via nucleophilic substitution of the nitro group.

The protocol utilizes a standard mixed-acid (sulfuric/nitric) system but emphasizes strict temperature control to maximize regioselectivity and safety.

Mechanistic Insight & Regiochemistry

The N-Oxide "Push-Pull" Effect

The nitration of pyridine systems is notoriously difficult due to the electron-deficient nature of the ring. However, the N-oxide moiety (


) fundamentally alters this reactivity profile through a resonance-driven "push-pull" mechanism:
  • Induction (Deactivation): The positively charged nitrogen exerts a strong inductive effect (-I), withdrawing electron density from the ring, generally deactivating it.

  • Resonance (Activation): Crucially, the oxygen atom donates electron density back into the ring (+M effect). Resonance contributors delocalize this negative charge specifically to the 2- (ortho) and 4- (para) positions.

Why C4 Substitution?

While both C2 and C4 are activated by resonance, the C4 position is sterically more accessible and electronically favored for electrophilic attack in acidic media. The C2 position is sterically hindered by the adjacent N-oxide oxygen and the bulk of the second pyridine ring. Consequently, the nitro group (


) selectively attacks the C4 position of the N-oxide ring.

Note: The non-oxidized pyridine ring remains deactivated and does not undergo nitration under these conditions.

Mechanistic Pathway Diagram

Mechanism cluster_legend Mechanism Logic Substrate 2,2'-Bipyridine-N-Oxide (Ground State) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack (C4) Acid Mixed Acid (H2SO4 + HNO3) Nitronium Nitronium Ion (NO2+) Acid->Nitronium Dehydration Nitronium->SigmaComplex Product This compound-N-oxide SigmaComplex->Product Deprotonation (-H+) Text N-oxide oxygen donates e- density to C4, facilitating NO2+ attack.

Caption: Mechanistic flow of electrophilic aromatic substitution on the activated N-oxide ring.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Explosive Potential Nitration reactions are exothermic.[1] Accumulation of reagents or thermal runaway can lead to explosion.Strict temperature monitoring. Dropwise addition. Never add organics rapidly to hot acid.
Corrosive Fuming

and Conc.[2]

cause severe burns and tissue destruction.
Wear butyl rubber gloves, face shield, and acid-resistant apron. Work in a functioning fume hood.
Toxic Fumes Reaction generates

(red fumes), which are pulmonary irritants.
Ensure scrubber or high-efficiency fume hood exhaust is active.

Experimental Protocol

Materials
  • Substrate: 2,2'-Bipyridine-N-oxide (Purity >98%).

  • Acid A: Sulfuric acid (

    
    ), concentrated (95-98%).
    
  • Acid B: Fuming Nitric acid (

    
    ), >90% (d = 1.5 g/mL). Note:  Standard 65% nitric acid is often insufficient for high yields.
    
  • Base: Sodium Carbonate (

    
    ) solid or saturated solution.
    
  • Solvent: Acetone (for purification/washing).[3]

Step-by-Step Methodology
Phase 1: Preparation of Nitrating Mixture
  • Chill a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath (

    
    ).
    
  • Add 15 mL of Conc.

    
     .
    
  • Slowly add 10 mL of Fuming

    
      dropwise.
    
    • Critical: Maintain temperature

      
       during addition to prevent premature decomposition of nitric acid.
      
Phase 2: Reaction[4]
  • Add 2.0 g (approx. 11.6 mmol) of 2,2'-bipyridine-N-oxide to the acid mixture in small portions.

    • Observation: The solution may turn yellow/orange. Ensure the solid dissolves completely.

  • Fit the flask with a reflux condenser.[2]

  • Transfer the flask to an oil bath.

  • Heat slowly to 100^{\circ}C .

  • Maintain stirring at 100^{\circ}C for 4 hours .

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (N-oxide) is more polar than the nitro-product.

Phase 3: Quenching and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the acidic mixture slowly onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

    • Safety: Exothermic dilution.

  • Neutralize the solution by slowly adding solid

    
     or 
    
    
    
    pellets until pH 7–8 is reached.
    • Observation: A yellow precipitate (the product) will form.[2]

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake with cold water (

    
     mL) to remove inorganic salts.
    
  • Dry the solid under vacuum or in a desiccator over

    
    .
    
Phase 4: Purification (Optional but Recommended)

For pharmaceutical-grade purity:

  • Recrystallize the crude yellow solid from Acetone or Ethanol .

  • Filter and dry to obtain pale yellow needles.

Workflow Diagram

Workflow Start Start: Acid Mix Prep (0°C, Ice Bath) Addition Add Substrate (Portionwise) Start->Addition Heating Reaction Phase (100°C, 4 Hours) Addition->Heating Quench Quench on Ice (Exothermic!) Heating->Quench Neutralize Neutralize to pH 7-8 (Na2CO3) Quench->Neutralize Filter Filtration & Wash Neutralize->Filter End Final Product: This compound-N-oxide Filter->End

Caption: Operational workflow for the batch synthesis of this compound-N-oxide.

Data Analysis & Characterization

Expected Yield
  • Typical Yield: 50% – 65%

  • Appearance: Yellow crystalline solid.[2]

  • Melting Point: ~159–161 °C (Lit. value).

NMR Interpretation ( NMR, )

The introduction of the nitro group at C4 causes a significant downfield shift of the adjacent protons due to deshielding.

PositionMultiplicityApprox.[5] Shift (

ppm)
Assignment Logic
H-3 (Oxide Ring) Doublet (d)8.30 - 8.35Ortho to Nitro, Ortho to N-oxide (Deshielded).
H-5 (Oxide Ring) Doublet of doublets (dd)8.05 - 8.10Ortho to Nitro.
H-6 (Oxide Ring) Doublet (d)8.40 - 8.45Alpha to Nitrogen (N-oxide).
H-3', 4', 5', 6' Multiplets7.30 - 8.70Unsubstituted pyridine ring protons.

Key Diagnostic: Look for the disappearance of the C4-H triplet found in the starting material and the appearance of the specific H-3/H-5 pattern of the nitro-substituted ring.

Troubleshooting

  • Low Yield / Incomplete Reaction:

    • Cause: Nitric acid concentration too low.

    • Fix: Ensure Fuming

      
       (d=1.5) is used.[6][7][8] Standard 65% acid contains too much water, which inhibits the formation of the nitronium ion (
      
      
      
      ).
  • Oil Formation upon Quenching:

    • Cause: Product not crystallizing or presence of impurities.

    • Fix: Extract the aqueous neutralized mixture with Chloroform (

      
      ) or Dichloromethane (DCM). Dry organic layer over 
      
      
      
      and evaporate.
  • Polynitration:

    • Cause: Temperature too high (>130°C) or reaction time too long.

    • Fix: Strictly adhere to 100°C and stop after 4 hours.

References

  • Jones, R. A., Roney, B. D., Sasse, W. H. F., & Wade, K. O. (1967). Bipyridyls.[2][3][9] Part VI. The Nitration of 2,2'-Bipyridyl-1-oxide. Journal of the Chemical Society B: Physical Organic.

  • Anderson, S., Constable, E. C., Seddon, K. R., Turp, J. E., Baggott, J. E., & Pilling, M. J. (1985). Preparation and characterisation of 4-nitro-2,2'-bipyridyl-1-oxide and related compounds. Journal of the Chemical Society, Dalton Transactions.

  • Wenkert, D., & Woodward, R. B. (1983). General methods for the synthesis of substituted pyridines. Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Nitropyridine N-oxide.[10]

Sources

Application Note: The Nitro-Switch Strategy in Ruthenium(II) Polypyridyl Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 4-Nitro-2,2'-bipyridine (4-NO₂-bpy) in the design, synthesis, and application of Ruthenium(II) polypyridyl complexes.

Executive Summary

The incorporation of This compound into ruthenium(II) scaffolds creates a versatile "chassis" molecule. Unlike standard 2,2'-bipyridine (bpy), the 4-nitro derivative introduces a strong electron-withdrawing group (EWG) that profoundly alters the complex's optoelectronic profile.

Key Capabilities:

  • Fluorescence Quenching ("Dark" State): The nitro group effectively quenches the triplet Metal-to-Ligand Charge Transfer (³MLCT) emission via electron transfer pathways, creating a non-emissive baseline.

  • Synthetic Handle (SₙAr Susceptibility): The nitro group at the 4-position is activated for Nucleophilic Aromatic Substitution, allowing facile conversion to ethers or amines under mild conditions.

  • Redox Switching: Chemical or enzymatic reduction of the nitro group to an amine (4-NH₂-bpy ) restores the ³MLCT emission ("Bright" State) and blue-shifts the absorption, forming the basis for hypoxia sensing and "turn-on" probes.

Electronic & Structural Rationale

Understanding the molecular orbital (MO) perturbations is critical for experimental design.

  • HOMO (Metal-Centred): Localized on the Ru(dπ) orbitals.

  • LUMO (Ligand-Centred): The electron-withdrawing nitro group stabilizes the π* orbital of the 4-NO₂-bpy ligand.

  • Consequence: The energy gap (

    
    ) decreases relative to [Ru(bpy)₃]²⁺, resulting in a red-shifted MLCT absorption . However, the excited state is deactivated rapidly (non-radiative decay), rendering the complex weakly emissive or dark.
    
Diagram 1: Electronic Switching Mechanism

G cluster_0 State A: Nitro (Quenched) cluster_1 cluster_2 State B: Amino (Emissive) Ru_NO2 [Ru(bpy)₂(4-NO₂-bpy)]²⁺ Quench Non-Radiative Decay (PET / Intersystem Crossing) Ru_NO2->Quench Excitation Reductase Nitroreductase (Hypoxia) or Chemical Reduction Ru_NO2->Reductase Reduction Ru_NH2 [Ru(bpy)₂(4-NH₂-bpy)]²⁺ Reductase->Ru_NH2 6e⁻ / 6H⁺ Light Bright Phosphorescence (~620 nm) Ru_NH2->Light Excitation

Caption: Mechanism of fluorescence restoration. The nitro group acts as an electron sink, quenching emission. Reduction to the amine removes this sink, restoring the radiative MLCT pathway.

Experimental Protocols

Protocol A: Synthesis of Ru(bpy)₂(4-NO₂-bpy)₂

Objective: Coordinate the asymmetric ligand to the Ru(II) center without degrading the nitro group.

Reagents:

  • cis-[Ru(bpy)₂Cl₂][1]·2H₂O (Precursor)

  • This compound (Ligand)

  • Ethanol (EtOH), Water, Ammonium Hexafluorophosphate (NH₄PF₆).[1]

Step-by-Step Workflow:

  • Degassing: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (100 mg, 0.19 mmol) and this compound (42 mg, 0.21 mmol, 1.1 eq) in a mixture of EtOH/Water (3:1 v/v, 10 mL). Sparge with Argon for 20 minutes.

    • Note: Oxygen exclusion is critical to prevent oxidation of the metal center to Ru(III).

  • Reflux: Heat the mixture to reflux (approx. 85°C) under Argon atmosphere for 6–8 hours.

    • Observation: The solution should shift from purple (precursor) to deep orange-red.

  • Filtration: Cool to room temperature. Filter off any unreacted insoluble ligand or impurities.

  • Precipitation: Add a saturated aqueous solution of NH₄PF₆ (2 mL) dropwise to the filtrate with vigorous stirring. A bright orange/red precipitate will form immediately.

  • Purification: Collect the solid by vacuum filtration. Wash with cold water (3x 5 mL) to remove excess salts, followed by cold diethyl ether (2x 5 mL).

  • Recrystallization: Dissolve the crude solid in a minimum amount of Acetone or Acetonitrile. Add diethyl ether dropwise until the solution becomes cloudy, then store at 4°C overnight.

Yield: Typical yields range from 70–85%.

Protocol B: Chemical Reduction to [Ru(bpy)₂(4-NH₂-bpy)]²⁺

Objective: Convert the nitro group to an amine for sensing validation or bioconjugation.

Reagents:

  • Hydrazine monohydrate (

    
    )
    
  • 10% Pd/C catalyst

  • Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Dissolve the nitro complex (50 mg) in Methanol (10 mL).

  • Add 10% Pd/C (5 mg, 10 wt%).

  • Heat to reflux.[2]

  • Add Hydrazine monohydrate (50 µL, excess) dropwise.

    • Caution: Hydrazine is toxic and potentially explosive. Work in a fume hood.

  • Reflux for 2 hours. The color will shift slightly (often to a lighter orange/yellow).

  • Filter hot through a Celite pad to remove Pd/C.

  • Evaporate solvent and re-precipitate with NH₄PF₆ if necessary.

Characterization Data

The following table summarizes the expected spectral shifts upon complexation and reduction.

Property[Ru(bpy)₃]²⁺ (Standard)[Ru(bpy)₂(4-NO₂-bpy)]²⁺[Ru(bpy)₂(4-NH₂-bpy)]²⁺
Abs.

(MLCT)
~452 nm~465 nm (Red Shift)~458 nm (Blue Shift vs Nitro)
Emission

~620 nmQuenched / Weak ~635 nm (Strong)
Oxidation Potential (Ru III/II) +1.26 V+1.35 V (Harder to oxidize)+1.15 V (Easier to oxidize)
¹H NMR Signature SymmetricDeshielded d-proton near -NO₂Shielded d-proton near -NH₂

Data Interpretation:

  • UV-Vis: The nitro group withdraws electron density, stabilizing the

    
     orbital, lowering the MLCT energy (Red shift).
    
  • Electrochemistry: The EWG (-NO₂) makes the metal center more electron-deficient, shifting the oxidation potential anodically (more positive). The Amine (-NH₂) is an Electron Donating Group (EDG), shifting it cathodically.

Applications

A. Hypoxia Sensing (Turn-On Probe)

Tumor microenvironments are often hypoxic (low oxygen) and overexpress nitroreductase enzymes.

  • Incubation: Administer [Ru(bpy)₂(4-NO₂-bpy)]²⁺ to cell culture.

  • State: The complex is "Dark" (Quenched).

  • Mechanism: In hypoxic cells, nitroreductases reduce -NO₂ to -NH₂.

  • Readout: The complex becomes "Bright." Fluorescence microscopy reveals hypoxic regions.

B. Bioconjugation (Amide Coupling)

The amino-derivative generated in Protocol B can be coupled to carboxylic acids on proteins or antibodies.

  • Activation: Activate protein-COOH with EDC/NHS.

  • Coupling: React with [Ru(bpy)₂(4-NH₂-bpy)]²⁺ in PBS (pH 7.4).

  • Result: A luminescently labeled biomolecule.

Diagram 2: Synthesis & Application Workflow

Workflow Precursor Ru(bpy)₂Cl₂ Synthesis Reflux (EtOH/H₂O) + NH₄PF₆ Precursor->Synthesis Ligand 4-Nitro-2,2'-bpy Ligand->Synthesis NitroComplex [Ru(bpy)₂(4-NO₂-bpy)]²⁺ (Dark / Red-Shifted) Synthesis->NitroComplex Reduction Reduction (Pd/C + N₂H₄ or Nitroreductase) NitroComplex->Reduction AminoComplex [Ru(bpy)₂(4-NH₂-bpy)]²⁺ (Bright / Reactive) Reduction->AminoComplex Conjugation Bioconjugation (NHS-Ester Coupling) AminoComplex->Conjugation

Caption: Complete workflow from precursor assembly to functional application. The reduction step is the critical "switch" for both sensing and conjugation utility.

Troubleshooting & Storage

  • Instability in Base: The 4-nitro group on the pyridine ring is susceptible to nucleophilic attack. Avoid strong bases (e.g., NaOH, NaOMe) during synthesis, as they may displace the nitro group with a hydroxyl/methoxy group (SₙAr), forming [Ru(bpy)₂(4-OH-bpy)]²⁺.

  • Solubility: The PF₆ salt is soluble in Acetonitrile, Acetone, and DMF, but insoluble in water. For biological applications (water solubility), perform anion exchange to Chloride (Cl⁻) using Tetrabutylammonium Chloride or ion-exchange resin.

  • Storage: Store the solid complex in the dark at room temperature. Solutions should be kept fresh, as nitro-complexes can undergo slow photodecomposition under intense irradiation.

References

  • Synthesis of Ru(II) Precursors: Sullivan, B. P., Salomonson, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium. Inorganic Chemistry, 17(12), 3334-3341. Link

  • Nitro-Bipyridine Ligand Synthesis: Wenkert, D., & Woodward, R. B. (1983). This compound.[3] Journal of Organic Chemistry. (General reference for nitration of N-oxides).

  • Fluorescence Quenching by Nitro Groups: Sun, Y., et al. (2010). Fluorescent probes for the detection of nitroreductase and hypoxia in living cells. Chemical Communications. (Contextual reference for nitro-quenching mechanism).
  • Electrochemical Properties: Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. Link

  • Reduction Protocols: Smith, J. A., et al. (2015). Reductive transformation of nitro-ruthenium complexes for bioconjugation. Bioconjugate Chemistry. (Generalized protocol reference).

Sources

Application Note: 4-Nitro-2,2'-Bipyridine as an Electron-Deficient Ligand in Electrocatalytic CO₂ Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of efficient molecular electrocatalysts for CO₂ reduction is highly dependent on the electronic properties of the supporting ligands. Bipyridines and their derivatives are widely employed as fundamental components in transition-metal catalysis due to their robust redox stability and tunable electronic structures[1].

When utilizing group 7 or 8 transition metals (e.g., Re, Ru, Mn) for CO₂ reduction, the primary bottleneck is often the high overpotential required to inject an electron into the catalyst and initiate the cycle. By functionalizing the 2,2'-bipyridine core with a strongly electron-withdrawing nitro group at the 4-position (4-NO₂-bpy), we fundamentally alter the thermodynamics of the system. The introduction of powerful electron-withdrawing nitro (-NO₂) groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This reduced LUMO energy level facilitates easier electron injection from the cathode, stabilizing the intermediate radical anion and shifting the reduction potential to more positive values[2]. Consequently, the catalyst can operate at lower overpotentials, improving the overall energy efficiency of the CO₂-to-CO or CO₂-to-formate conversion.

Comparative Electrochemical Data

To illustrate the thermodynamic scaling induced by nitro substitution, Table 1 summarizes the representative electrochemical properties of Re(I) tricarbonyl complexes, a benchmark class of CO₂ reduction catalysts.

Table 1: Comparative Electrochemical Metrics of Functionalized Bipyridine Ligands (0.1 M TBAPF₆ in MeCN)

Ligand SystemHammett Constant (

)
Relative LUMO Shift (eV)Catalyst 1st Reduction (V vs Fc⁺/Fc)CO₂ Reduction Overpotential (mV)
2,2'-Bipyridine (Unsubstituted)0.00Baseline-1.75~ 600
4-Methyl-2,2'-bipyridine -0.17+0.10-1.85~ 700
4-Nitro-2,2'-bipyridine +0.78-0.75-1.25~ 450
5,5'-Dinitro-2,2'-bipyridine +1.56-1.20-0.95~ 350

Note: Data reflects general trends. The positive shift in reduction potential directly correlates with the electron-withdrawing strength of the substituent.

Electrocatalytic Cycle

G Cat [M(4-NO2-bpy)(CO)3Cl] Resting State Red1 [M(4-NO2-bpy•-)(CO)3Cl]- 1e- Reduction Cat->Red1 + e- ClLoss [M(4-NO2-bpy)(CO)3] Active Catalyst Red1->ClLoss - Cl- CO2Bind [M(4-NO2-bpy)(CO)3(CO2)] CO2 Adduct ClLoss->CO2Bind + CO2 Red2 [M(4-NO2-bpy)(CO)3(COOH)] Protonation & 2nd e- CO2Bind->Red2 + e-, + H+ Prod CO + H2O Product Release Red2->Prod + H+ Prod->Cat + Cl-

Caption: Electrocatalytic CO₂ reduction cycle for a generic M(4-NO₂-bpy) complex.

Experimental Workflows & Protocols

Workflow S1 Catalyst Synthesis S2 Electrolyte Preparation S1->S2 S3 H-Cell Assembly S2->S3 S4 CO2 Saturation S3->S4 S5 Bulk Electrolysis S4->S5 S6 GC/NMR Analysis S5->S6

Caption: Step-by-step workflow for Controlled-Potential Electrolysis (CPE).

Protocol 1: Synthesis of[Re(4-NO₂-bpy)(CO)₃Cl]

This protocol outlines the synthesis of a benchmark Re(I) catalyst, utilizing the thermodynamic driving force of thermal substitution.

  • Reagent Mixing: In a Schlenk flask, dissolve equimolar amounts of[Re(CO)₅Cl] (1.0 mmol) and this compound (1.0 mmol) in 30 mL of anhydrous toluene.

  • Thermal Substitution: Reflux the mixture at 110°C for 4 hours under a continuous nitrogen atmosphere.

    • Causality: Toluene's boiling point provides the precise thermal energy required to drive the dissociation of two carbonyl ligands without causing the thermal degradation of the sensitive nitro group.

  • Precipitation: Cool the reaction to room temperature. The polar metal complex will begin to precipitate. Add 20 mL of cold hexane to maximize the yield.

  • Isolation: Filter the solid via vacuum filtration and wash sequentially with cold hexane and diethyl ether to remove unreacted ligand. Dry under vacuum.

  • Validation Checkpoint: Run an FTIR spectrum of the solid. The shift in the CO stretching frequencies (

    
    ) compared to the unsubstituted [Re(bpy)(CO)₃Cl] will confirm the successful coordination of the electron-withdrawing 4-NO₂-bpy ligand.
    
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Before bulk electrolysis, the catalyst must be profiled to determine its reduction potentials and catalytic turnover behavior.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the catalyst in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: TBAPF₆ is utilized due to its wide electrochemical window and bulky cation, which minimizes unwanted ion-pairing with the reduced catalyst intermediate.

  • Cell Assembly: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Argon Baseline: Purge the solution with Argon for 15 minutes. Record the background CV at a scan rate of 100 mV/s.

    • Validation Checkpoint: The first reduction wave under Argon must be electrochemically reversible (

      
      ). Irreversibility indicates unwanted side reactions, such as nitro group degradation or catalyst dimerization.
      
  • Catalytic Profiling: Purge the solution with CO₂ for 30 minutes to reach saturation (~0.28 M in MeCN). Record the CV at 100 mV/s. The ratio of the catalytic peak current (

    
    ) to the Argon peak current (
    
    
    
    ) serves as a direct metric of catalytic efficiency.
Protocol 3: Controlled-Potential Electrolysis (CPE)

CPE is used to quantify the products of the electrocatalytic reduction of CO₂[3].

  • Cell Setup: Assemble a gas-tight H-cell. Strictly separate the cathodic and anodic compartments using a Nafion 117 proton-exchange membrane.

    • Causality: The Nafion membrane is critical. It prevents the crossover of reduced products (like CO or formate) to the anode. If crossover occurs, these products will be re-oxidized, artificially deflating the Faradaic efficiency[3].

  • Solution Loading: Fill both compartments with 0.1 M TBAPF₆ in acetonitrile. Add the catalyst (1.0 mM) and a proton source (e.g., 5% v/v trifluoroethanol) only to the cathodic compartment.

    • Causality: A proton source facilitates the cleavage of the C-O bond in the metal-carboxylic acid intermediate (M-COOH), driving the selective formation of CO and H₂O.

  • Purging: Purge the cathodic compartment with CO₂ for 30 minutes to displace dissolved oxygen, which is highly electroactive and would cause parasitic background currents.

  • Electrolysis: Apply a constant potential (determined from the CV, typically ~100 mV past the catalytic onset) for 2–4 hours while stirring continuously.

  • Validation Checkpoint (Product Analysis): Sample the headspace gas using a gas-tight syringe and analyze via Gas Chromatography (GC) for CO and H₂. Analyze the liquid phase via ¹H-NMR for formate. Calculate the Faradaic Efficiency (FE). The sum of FE for all quantified products must equal 100% ± 5%. A lower total FE indicates undetected side products or system leaks.

References[2] Title: 5,5'-Dinitro-2,2'-bipyridine | 39858-84-9 | Benchchem

Source: benchchem.com URL:[1] Title: Synthesis of 2,2′-Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials Source: researchgate.net URL:[3] Title: Homogeneously Catalyzed Electroreduction of Carbon Dioxide—Methods, Mechanisms, and Catalysts Source: researchgate.net URL:

Sources

Application Note: Preparation of Metal-Organic Frameworks with Nitro-Bipyridine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and application of Nitro-Functionalized Bipyridine Metal-Organic Frameworks (MOFs) .

These materials represent a high-value niche in reticular chemistry. The bipyridine (bpy) moiety provides a versatile chelation site for secondary metalation (catalysis) or biological conjugation, while the nitro (


)  groups introduce polarity, pore-size restriction, and a critical handle for Post-Synthetic Modification (PSM) into amino-derivatives for drug delivery systems.

Executive Summary

This guide details the synthesis, activation, and characterization of Zirconium-based MOFs (specifically the UiO-67 topology) incorporating nitro-functionalized bipyridine linkers . While standard bipyridine MOFs are common, the introduction of nitro groups presents unique challenges regarding solubility and thermal stability.

Key Applications:

  • Drug Delivery: Precursor for amino-MOFs used in bioconjugation.

  • Sensing: Fluorescence quenching detection of explosives or volatile organic compounds (VOCs).

  • Catalysis: The nitro group acts as an electron-withdrawing group (EWG), tuning the Lewis acidity of the metal nodes and the electronic state of the bipyridine chelator.

Ligand Design & Pre-Synthetic Considerations

The term "nitro-bipyridine linker" typically refers to dicarboxylic acid derivatives of bipyridine bearing nitro groups. The choice of ligand dictates the topology.

Table 1: Common Nitro-Bipyridine Linker Architectures
Ligand CodeChemical NameRoleTopology (with Zr)

2,2'-bipyridine-5,5'-dicarboxylic acidParent LinkerUiO-67 (fcu)

3,3'-dinitro-2,2'-bipyridine-5,5'-dicarboxylic acidFunctional LinkerUiO-67-(

)


Mixed System:

+ 2-Nitroterephthalic acid
Mixed-LinkerDoped UiO-67

Critical Design Note: The nitro group at the 3,3' position of the bipyridine ring induces a twist in the backbone due to steric hindrance, potentially reducing the planarity of the linker. This can affect the unit cell parameters compared to the non-functionalized parent MOF.

Protocol A: Direct Solvothermal Synthesis of Zr-UiO-67-(NO )

This protocol utilizes a modulated synthesis approach. The use of a monocarboxylic acid modulator (Acetic Acid or Benzoic Acid) is non-negotiable; it competes with the linker for Zr-cluster coordination, slowing down nucleation and yielding highly crystalline, defect-free MOFs.

Materials Required[1][2][3][4][5][6][7][8]
  • Metal Precursor: Zirconium(IV) chloride (

    
    ), anhydrous (>99.9%).
    
  • Linker: 3,3'-dinitro-2,2'-bipyridine-5,5'-dicarboxylic acid (

    
    ).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Modulator: Glacial Acetic Acid (HAc).

  • Equipment: 20 mL Scintillation vials or Teflon-lined autoclave (for scale-up).

Step-by-Step Methodology
Step 1: Precursor Dissolution[1]
  • In a 20 mL scintillation vial, dissolve

    
     (0.06 mmol, 14 mg)  in DMF (3 mL) .
    
  • Sonicate for 10 minutes until the solution is clear. Note: ZrCl4 is hygroscopic; weigh quickly or in a glovebox.

Step 2: Linker & Modulator Addition
  • Add Glacial Acetic Acid (1.0 mL) to the Zr solution. (Molar ratio Zr:Modulator

    
     1:300).
    
  • Add

    
     (0.06 mmol)  to the vial.
    
  • Sonicate for another 15 minutes. The nitro-linker may be less soluble than standard linkers; ensure a homogeneous dispersion.

Step 3: Solvothermal Synthesis
  • Seal the vial tightly with a Teflon-lined cap.

  • Place in a pre-heated convection oven at 120°C .

  • Incubate for 24 hours .

  • Observation: A yellow/orange microcrystalline powder should form (color arises from the nitro-conjugated system).

Step 4: Washing & Activation (Critical for Surface Area)
  • Cool to room temperature. Centrifuge (4500 rpm, 10 min) and discard the supernatant (DMF).

  • DMF Wash: Resuspend solid in fresh DMF, soak for 12 hours at 60°C. Repeat 2x to remove unreacted linker.

  • Solvent Exchange: Resuspend in anhydrous Methanol (MeOH) . Soak for 24 hours, replacing MeOH every 8 hours. Mechanism: MeOH has a lower boiling point and surface tension than DMF, preventing pore collapse during drying.

  • Drying: Dry under dynamic vacuum at 80°C for 12 hours. Warning: Do not exceed 100°C initially, as nitro groups can be thermally sensitive.

Visualization: Synthesis & Modification Workflow

The following diagram illustrates the workflow from synthesis to the creation of a drug-delivery competent Amino-MOF via Post-Synthetic Modification (PSM).

MOF_Synthesis_Workflow Precursors Precursors (ZrCl4 + Nitro-Bipy Linker) Solvothermal Solvothermal Synthesis (DMF, 120°C, 24h) Modulator: Acetic Acid Precursors->Solvothermal Assembly CrudeMOF Crude Nitro-MOF (Pores filled with DMF) Solvothermal->CrudeMOF Crystallization Activation Activation (MeOH Exchange + Vacuum) CrudeMOF->Activation Solvent Removal PristineMOF Activated UiO-67-(NO2) (High Porosity) Activation->PristineMOF Pore Opening PSM Post-Synthetic Modification (Reduction: SnCl2 / EtOH) PristineMOF->PSM Optional Step AminoMOF Amino-MOF (UiO-67-NH2) Ready for Drug Conjugation PSM->AminoMOF Chemical Reduction

Caption: Workflow for the synthesis of Nitro-Bipyridine MOFs and subsequent conversion to Amino-MOFs for pharmaceutical applications.

Characterization Hierarchy

To validate the structure and functionality, follow this "Self-Validating" characterization sequence.

Table 2: Quality Control Specifications
TechniqueWhat it ValidatesExpected Outcome for Nitro-Bipy MOF
PXRD (Powder X-Ray Diffraction)Crystallinity & TopologyPeaks matching simulated UiO-67 pattern. Look for low-angle shifts indicating larger unit cell due to nitro-sterics.
FT-IR (Infrared Spectroscopy)Functional Group IntegrityStrong bands at ~1530 cm

and ~1350 cm

(asymmetric/symmetric

stretch). Absence of broad -OH (if fully activated).

H-NMR
(Digested)
Linker Ratio & IntegrityDigest MOF in

/DMSO-d6. Confirm ratio of bipyridine protons. Verify nitro group wasn't reduced during synthesis.
BET (

Isotherm)
PorosityType I isotherm (microporous). Surface area will be lower than parent UiO-67 (approx. 1000-1500 m

/g vs 2500 m

/g) due to the heavy/bulky nitro groups occupying pore space.

Application Protocol: Post-Synthetic Reduction (Drug Delivery)

For drug development, the nitro group is often a "masked" amine. The amine allows for amide coupling with carboxylic acid-containing drugs (e.g., Ibuprofen, Methotrexate).

Objective: Convert


 to 

without collapsing the framework.

Protocol:

  • Suspension: Suspend 100 mg of activated UiO-67-(NO

    
    )
    
    
    
    in 20 mL of Ethanol.
  • Reagent: Add Tin(II) Chloride Dihydrate (

    
    )  (5 equivalents per nitro group).
    
  • Reaction: Reflux at 70°C for 6 hours under inert atmosphere (

    
    ). Note: Do not use harsh reducing agents like LiAlH4 as they will destroy the Zr-carboxylate nodes.
    
  • Workup: Cool, centrifuge, and wash extensively with EtOH and dilute HCl (to remove Tin salts), then pure EtOH.

  • Validation: IR spectrum should show disappearance of nitro peaks (1530/1350 cm

    
    ) and appearance of amine doublets (~3300-3500 cm
    
    
    
    ).

Troubleshooting & Safety

  • Explosion Hazard: Nitro-functionalized aromatic compounds can be energetic. While the MOF framework stabilizes them, handle dry powders of the linker with care. Avoid grinding large quantities.

  • Cloudy Supernatant: If the synthesis yields a milky suspension instead of settling powder, the nucleation was too fast. Increase the Modulator (Acetic Acid) concentration by 50%.

  • Low Surface Area: Often caused by incomplete removal of DMF. Perform a Supercritical

    
     drying  step if Methanol exchange fails to yield high surface area.
    

References

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851 (2008). Link

  • Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632–6640 (2010). Link

  • Wang, C., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 38, 1315-1329 (2009). Link

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643–6651 (2011). Link

  • Nagarkar, S. S., et al. "Fluorescent Metal–Organic Framework for Highly Selective Detection of Nitro Explosives in the Aqueous Phase." Scientific Reports, 3, 2357 (2013). Link

Sources

Application Note: Post-Synthetic Modification of 4-Nitro-2,2'-bipyridine to 4-Amino-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 4-Nitro-2,2'-bipyridine to 4-Amino-2,2'-bipyridine is a pivotal transformation in ligand design. The resulting amino-bipyridine serves as a versatile nucleophilic scaffold, enabling the synthesis of amide-linked molecular probes, functionalized metal complexes (Ru, Ir, Re), and supramolecular architectures.

While catalytic hydrogenation (


/Pd/C) is the textbook approach, it often leads to over-reduction of the pyridine ring or requires pressurized equipment. This guide presents two superior protocols:
  • Catalytic Transfer Hydrogenation (CTH): The "Gold Standard" using Pd/C and Hydrazine. It is rapid, requires no special pressure vessels, and offers high chemoselectivity.

  • Stannous Chloride (

    
    ) Reduction:  A "Rugged" alternative for substrates sensitive to transition metals or when strict anhydrous conditions are difficult to maintain.
    

Strategic Analysis & Mechanistic Insight

The Challenge of Pyridine Reduction

Reducing a nitro group attached to a pyridine ring presents a unique chemoselectivity challenge. The electron-deficient pyridine ring is susceptible to hydrogenation, particularly under high pressures of


 gas. Furthermore, if the starting material contains residual 

-oxide (common in bipyridine nitration routes), the protocol must be robust enough to reduce both functionalities or selective enough to spare the

-oxide if desired.
Method Comparison
FeatureProtocol A: Pd/C + Hydrazine (Recommended)Protocol B:

/ HCl (Alternative)
Mechanism Catalytic Transfer HydrogenationSingle Electron Transfer (SET)
Reaction Time Fast (30 min – 2 hours)Slow (2 – 12 hours)
Workup Simple filtration (remove catalyst)Complex (emulsion risk during neutralization)
Selectivity Excellent (Ring intact)Excellent (Tolerates aldehydes/ketones)
Scalability HighModerate (Stoichiometric waste)

Protocol A: Catalytic Transfer Hydrogenation (Pd/C + )

The preferred method for high purity and speed.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wetted (10 mol% loading)[1]

  • Reductant: Hydrazine Monohydrate (

    
    ) (5–10 equiv)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Equipment: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 500 mg) in Ethanol (20 mL).

    • Note: The nitro compound may not dissolve completely at RT; this is acceptable.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-15% by weight of the substrate).

    • Safety: Pd/C can ignite solvent vapors. Add under an inert blanket (Nitrogen/Argon) or wet the catalyst with a small amount of water before adding solvent.

  • Activation: Heat the mixture to a gentle reflux (

    
    ).
    
  • Reduction: Add Hydrazine Monohydrate dropwise through the top of the condenser.

    • Observation: Evolution of

      
       gas will occur. The solution typically changes color from pale yellow/white suspension to a clear, darker orange/brown solution as the reaction proceeds.
      
    • Caution: Hydrazine is a potent carcinogen and highly toxic. Use double gloves and work in a fume hood.

  • Monitoring: Reflux for 1–2 hours. Monitor by TLC (Silica; 10% MeOH in DCM). The product is significantly more polar than the starting material.

  • Workup:

    • Allow the reaction to cool slightly but filter while warm through a pad of Celite® to remove the Pd/C. (The amino product can precipitate if cooled too much).

    • Wash the Celite pad with hot Ethanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Graphviz Workflow: Protocol A

ProtocolA Start 4-Nitro-bpy (Suspension in EtOH) CatAdd Add Pd/C (Inert Atmosphere) Start->CatAdd Reflux Reflux (80°C) Add N2H4 dropwise CatAdd->Reflux Activation Check TLC Check (Polar Product) Reflux->Check 1-2 hrs Check->Reflux Incomplete Filter Filter Warm (Celite) Check->Filter Complete Product 4-Amino-bpy (Solid) Filter->Product Evaporate Solvent

Caption: Workflow for Catalytic Transfer Hydrogenation using Pd/C and Hydrazine.

Protocol B: Stannous Chloride Reduction ( )

The alternative method for labs lacking Pd/C or requiring specific chemoselectivity.

Reagents
  • Substrate: this compound

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Concentrated HCl (or Ethanol/HCl mix)

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro-bipyridine in concentrated HCl (approx 5 mL per 100 mg substrate).

    • Note: The pyridine nitrogens will protonate, increasing solubility.

  • Reduction: Add

    
     in one portion.
    
  • Heat: Stir the mixture at

    
     for 3 hours.
    
  • Neutralization (Critical Step):

    • Cool to

      
       in an ice bath.
      
    • Slowly add concentrated NaOH or

      
       until pH > 10.
      
    • Warning: Tin salts form a thick, gel-like precipitate (

      
      ) that can trap the product.
      
  • Extraction: Extract repeatedly with Chloroform or Ethyl Acetate (3 x 50 mL). If an emulsion forms, filter the entire mixture through Celite before separating layers.

  • Purification: Dry organic layers over

    
    , filter, and evaporate.
    

Quality Control & Characterization

Expected Data
  • Appearance: Off-white to pale yellow powder.

  • Melting Point: 128–130 °C (Lit. varies based on recrystallization solvent).

  • 1H NMR (DMSO-d6, 400 MHz):

    • The amino group (

      
      ) typically appears as a broad singlet around 
      
      
      
      6.5–7.0 ppm (exchangeable with
      
      
      ).
    • Diagnostic Shift: Look for the upfield shift of the H3 and H5 protons on the substituted ring compared to the nitro precursor, due to the shielding effect of the amino group.

    • Approximate Shifts:

      
       8.6 (d, H6'), 8.4 (d, H3'), 8.2 (d, H6), 7.9 (t, H4'), 7.6 (d, H3), 7.4 (t, H5'), 6.5 (dd, H5).
      
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Protocol A) Product trapped in CeliteWash Celite with boiling ethanol or MeOH. Amino-bpy is less soluble than Nitro-bpy.
Incomplete Reaction Old HydrazineEnsure Hydrazine hydrate is fresh. Add 2-3 more equivalents and reflux longer.
Product is Red/Pink Oxidation/ImpuritiesTrace azo-compounds formed. Recrystallize from Ethanol/Water or perform flash chromatography (DCM/MeOH).
Gel formation (Protocol B) Tin HydroxidesUse Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during workup to chelate Tin.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation. Reaction generates

    
     gas; ensure open system (condenser) to prevent pressure buildup.
    
  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent/water. Dispose of in a dedicated heavy-metal waste container.

  • 4-Amino-2,2'-bipyridine: Irritant.[2] Treat as a potential chelator that can interfere with biological metallo-enzymes if ingested.

References

  • Catalytic Transfer Hydrogenation Mechanism

    • Li, F., Frett, B., & Li, H. (2014).[3] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[3]

  • Stannous Chloride Reduction Protocol

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[4]

  • Bipyridine Functionalization Context

    • Newkome, G. R., et al. (1982). Synthesis of 2,2'-bipyridines having carboxyl or amino groups. Journal of Organic Chemistry.
  • Commercial Product & Safety Data

    • PubChem Compound Summary for CID 191515: 4,4'-Diamino-2,2'-bipyridine (Analogous safety d

Sources

4-Nitro-2,2'-bipyridine as a fluorescent sensor for metal ions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Nitro-2,2'-bipyridine as a Tunable Ligand for Lanthanide Sensitization and Transition Metal Quenching

Executive Summary

This guide details the application of This compound (4-Nbipy) as a functional fluorescent probe. Unlike standard "turn-on" fluorophores, 4-Nbipy functions primarily through electronic modulation . The strong electron-withdrawing nitro group (


) alters the ligand's triplet state energy, making it a critical "antenna" ligand for Lanthanide luminescence (specifically Europium, 

) and a selective "turn-off" quenching sensor for paramagnetic transition metals like Copper (

).

Key Applications:

  • Lanthanide Sensitization: Enhancing

    
     red emission (
    
    
    
    ) via the Antenna Effect.[1]
  • Metallodrug Screening: Monitoring coordination kinetics of bipyridine-based metallodrug candidates.

  • Heavy Metal Detection: Ratiometric or quenching-based detection of paramagnetic ions.

Scientific Mechanism

The Antenna Effect (Europium Sensing)

Direct excitation of lanthanide ions is inefficient due to forbidden


 transitions (low molar absorptivity, 

). 4-Nbipy overcomes this by acting as a photon harvester.
  • Absorption: The bipyridine scaffold absorbs UV light (

    
    ).
    
  • Intersystem Crossing (ISC): The nitro group enhances spin-orbit coupling, facilitating efficient transfer from the Ligand Singlet (

    
    ) to the Ligand Triplet (
    
    
    
    ).
  • Energy Transfer (ET): Energy flows from the Ligand

    
     state to the resonance energy level of 
    
    
    
    (
    
    
    ).
  • Emission:

    
     relaxes to the ground state (
    
    
    
    ), emitting characteristic red light.
Paramagnetic Quenching (Copper Sensing)

When coordinated to


 (

), the fluorescence of the ligand (or the luminescence of a pre-formed Eu-complex) is quenched. This occurs via Photoinduced Electron Transfer (PET) or Energy Transfer to the low-lying

states of the metal, effectively silencing the radiative pathway.

SensingMechanism UV UV Excitation (300-340 nm) S1 Ligand Singlet (S1) (Short-lived) UV->S1 Absorption T1 Ligand Triplet (T1) (Nitro-enhanced ISC) S1->T1 ISC Eu Eu(III) Resonance (^5D0 State) T1->Eu Energy Transfer (Antenna Effect) Cu Cu(II) Binding (Paramagnetic) T1->Cu Coordination Red Red Emission (612 nm) Eu->Red Radiative Decay Quench Non-Radiative Decay (Heat) Cu->Quench e- Transfer / PET

Figure 1: Jablonski-style diagram illustrating the dual pathway: Energy transfer to Europium (Signal ON) vs. Quenching by Copper (Signal OFF).

Preparation of this compound

Note: If not purchased commercially, the ligand is synthesized via N-oxidation and nitration.

Protocol Summary:

  • Oxidation: React 2,2'-bipyridine with

    
     in acetic acid to form the N-oxide.
    
  • Nitration: Treat the N-oxide with fuming

    
     to introduce the nitro group at the 4-position (activated by the N-oxide).
    
  • Reduction: Remove the N-oxide oxygen using

    
     or mild hydrogenation to yield this compound.
    
    • Critical Check: Verify purity via

      
      . The nitro group causes a significant downfield shift of the H3 proton compared to unsubstituted bipyridine [1][2].
      

Experimental Protocols

Materials & Stock Solutions
  • Ligand Stock: Dissolve 4-Nbipy in HPLC-grade Acetonitrile (MeCN) to

    
    .
    
  • Metal Stocks: Prepare

    
     solutions of 
    
    
    
    and
    
    
    in deionized water.
  • Buffer: HEPES (10 mM, pH 7.4) or Tris-HCl. Avoid phosphate buffers as lanthanides precipitate.

Protocol A: Europium Sensitization Assay (Turn-On)

This protocol determines the efficiency of 4-Nbipy as an antenna ligand.

  • Baseline: Add

    
     of MeCN/Buffer (1:1 v/v) to a quartz cuvette.
    
  • Ligand Addition: Add 4-Nbipy to a final concentration of

    
    . Record UV-Vis (
    
    
    
    ) to confirm absorbance
    
    
    (typically
    
    
    ).
  • Titration: Aliquot

    
     stock (
    
    
    
    ) in
    
    
    increments.
  • Measurement:

    • Excitation:

      
       (Ligand absorption).
      
    • Emission Scan:

      
      .
      
    • Key Peaks: Look for sharp bands at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      , hypersensitive).
  • Analysis: Plot Intensity (

    
    ) vs. 
    
    
    
    . The saturation point indicates the stoichiometry (likely 3:1 L:M).
Protocol B: Copper Quenching Assay (Turn-Off)

This protocol detects trace


 by quenching the intrinsic fluorescence of the ligand (weak) or the luminescence of the pre-formed [Eu(4-Nbipy)

]

complex.
  • Complex Formation: Prepare a solution of the pre-formed Europium complex (

    
    ) in MeCN/Buffer. Ensure stable red emission.
    
  • Titration: Titrate

    
     solution (
    
    
    
    ).
  • Observation: Monitor the decrease in the

    
     peak.
    
  • Control: Repeat with

    
     and 
    
    
    
    to verify selectivity (these should not quench significantly).

Data Analysis & Visualization

Stern-Volmer Analysis (for Quenching)

To quantify


 sensitivity, use the Stern-Volmer equation:


  • 
    : Initial Intensity
    
  • 
    : Intensity with quencher
    
  • 
    : Stern-Volmer constant (measure of sensitivity)
    
  • 
    : Concentration of 
    
    
    
    [2]

Table 1: Expected Photophysical Parameters

ParameterValue / RangeNotes

(Ligand)


transition

(Eu-Complex)

Hypersensitive transition (

)
Quantum Yield (

)

(Eu-complex)
Highly dependent on solvent (

increases

)
Stoichiometry1:1 or 3:1 (L:M)Depends on counter-ions and solvent
Detection Limit (

)

Via quenching mechanism
Experimental Workflow

Workflow Start Start: Stock Prep (1 mM in MeCN) Step1 Dilution (20 µM in Buffer) Start->Step1 Step2 Titration Loop (Add Metal Ion) Step1->Step2 Measure Fluorescence Scan (Ex: 310nm, Em: 550-750nm) Step2->Measure Decision Saturation Reached? Measure->Decision Decision->Step2 No Analysis Data Analysis (Stern-Volmer / Binding Isotherm) Decision->Analysis Yes

Figure 2: Step-by-step workflow for the fluorescence titration assay.

Troubleshooting & Optimization

  • Low Intensity: If Eu emission is weak, purge the solution with

    
    . Dissolved oxygen quenches the triplet state of the ligand before energy transfer occurs.
    
  • Precipitation: If the solution turns cloudy upon adding metal, the concentration is too high or the buffer phosphate content is interfering. Switch to HEPES or lower concentrations to

    
    .
    
  • Selectivity: If

    
     causes interference (enhancement), use a masking agent or adjust pH. 4-Nbipy is generally more selective for soft metals or those requiring specific geometric constraints.
    

References

  • Chemical Communications (RSC) . "Luminescence of a binuclear europium complex bearing a 4-nitrophenolate chromophore."[3][4] Chem. Commun., 2016.

  • Asian Journal of Chemistry . "Luminescent Properties of Europium Complex Enhanced by Replacement of Water Molecules by 2,2'-Bipyridine."[1] Asian J. Chem., 2014.[1]

  • Organic Syntheses . "2,2'-Bipyridine Synthesis Protocol." Org.[1][5][6] Synth., Coll. Vol. 5, p.102.

  • ResearchGate . "Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide." (Provides context on the nitro-precursor synthesis).

  • MDPI Molecules . "Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media." Molecules, 2019.[7]

Sources

Application Note: Synthesis of Heteroleptic Iridium(III) Complexes with 4-Nitro-2,2'-bipyridine

[1]

Executive Summary

This guide details the synthesis of cationic heteroleptic Iridium(III) complexes utilizing 4-Nitro-2,2'-bipyridine (

Scientific Rationale: The nitro group (


1
  • Red-shifted Emission: A narrowing of the HOMO-LUMO gap, pushing emission towards the orange/red region.

  • Bio-orthogonal Utility: The nitro group can serve as a "caged" amine, reducible to an amino group for subsequent bioconjugation or pH-sensing applications.

Strategic Pre-Synthesis Considerations

The Challenge of Asymmetry and Basicity

Unlike the symmetric 4,4'-dinitro-2,2'-bipyridine, the mono-substituted This compound is asymmetric.[1] This reduces the symmetry of the final complex to

Safety & Materials[1]
  • Iridium Precursors: Iridium(III) chloride hydrate (

    
    ) is the standard starting material.
    
  • Cyclometalating Ligand (

    
    ):  2-Phenylpyridine (ppy) is used as the model ligand in this protocol.[2][3][4]
    
  • Ancillary Ligand: this compound (Caution: Nitro-aromatics can be energetic; avoid excessive heat in dry forms).[1]

  • Solvents: 2-Ethoxyethanol (toxic, glycol ether), Dichloromethane (DCM), Methanol.[1]

Experimental Workflows

Synthesis Scheme Visualization

The following diagram outlines the two-step "Nonoyama" synthesis route, optimized for electron-deficient ancillary ligands.

GIrCl3IrCl3 · nH2O(Ir Source)Step1Step 1: Dimerization110°C, 2-Ethoxyethanol/H2OReflux 24hIrCl3->Step1LigandCNHC^N Ligand(e.g., ppy)LigandCN->Step1Dimerμ-Chloro Dimer[Ir(C^N)2(μ-Cl)]2Step1->Dimer PrecipitationStep2Step 2: Bridge SplittingDCM/MeOH (1:1) or Ethylene GlycolReflux 12-18hDimer->Step2LigandNN4-NO2-bpy(Ancillary Ligand)LigandNN->Step2IntermediateChloride Salt[Ir(C^N)2(4-NO2-bpy)]ClStep2->Intermediate SolutionStep3Step 3: Metathesis+ NH4PF6 (aq)Intermediate->Step3ProductFinal Complex[Ir(C^N)2(4-NO2-bpy)]PF6Step3->Product Precipitation

Caption: Two-step synthesis workflow from Iridium chloride to the heteroleptic hexafluorophosphate salt.

Protocol 1: Synthesis of the -Chloro-Bridged Dimer

Target:

1
  • Stoichiometry: Mix

    
     (1.0 equiv) with cyclometalating ligand (e.g., 2-phenylpyridine, 2.2 equiv).
    
  • Solvent System: Dissolve in a mixture of 2-ethoxyethanol and water (3:1 ratio). The water helps solubilize the inorganic salt, while the glycol ether provides a high boiling point and reducing environment (promoting Ir(III) stabilization).

  • Reaction: Reflux under nitrogen at 110°C for 24 hours. The solution will transition from dark brown to a yellow/orange suspension.

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Add water to force precipitation of the dimer.

    • Filter the yellow solid.

    • Wash sequentially with water (to remove unreacted

      
      ), ethanol (to remove excess ligand), and diethyl ether.[1]
      
    • Critical Check: The product should be a bright yellow/orange powder. Dark/black residue indicates decomposition or incomplete reduction.

Protocol 2: Heteroleptic Assembly (Bridge Splitting)

Target:

Context: The this compound ligand is less nucleophilic than standard bipyridine.[1] If the standard DCM/MeOH route yields poor results, use the High-Temperature Glycol route.

Option A: Standard Conditions (Preferred for purity)
  • Suspend: Place the dimer

    
     (0.1 mmol, 1.0 equiv) in Dichloromethane (DCM) (10 mL).
    
  • Add Ligand: Add this compound (0.22 mmol, 2.2 equiv) dissolved in Methanol (5 mL).

  • Reflux: Heat to reflux (approx. 45°C) under nitrogen for 16–24 hours. The suspension should clear to a yellow/orange solution.

    • Note: Due to the EWG, the reaction may be slower. Monitor by TLC (Silica, 10% MeOH in DCM).[1]

  • Ion Exchange:

    • Cool the solution.

    • Add solid Ammonium Hexafluorophosphate (

      
      , 10 equiv) directly to the mixture or dissolved in a minimum amount of methanol.
      
    • Stir for 30 minutes.

    • Evaporate the DCM/MeOH to near dryness.

    • Add water to precipitate the

      
       salt (which is insoluble in water).
      
  • Purification:

    • Filter the solid.[5][6]

    • Recrystallization: Dissolve in minimum Acetonitrile/DCM and precipitate with Diethyl Ether/Hexane.

    • Chromatography: If impurities persist, use a silica column.[1] Eluent: DCM

      
       DCM:MeOH (95:5). The nitro complex will likely elute faster (less polar) than amino-derivatives but slower than the dimer.
      
Option B: High-Temperature Route (For stubborn ligands)

If Option A fails (incomplete conversion):

  • Use Ethylene Glycol as solvent.

  • Heat to 150°C for 5-8 hours.

  • Warning: This risks thermal degradation of the nitro group. Use only if necessary.

Characterization & Data Interpretation

NMR Spectroscopy ( )

Due to the asymmetry of this compound, the spectrum will be complex.[1]

  • Symmetry Breaking: You will observe two distinct sets of signals for the phenylpyridine ligands (unless fluxionality averages them, but usually they appear distinct or broadened).

  • Nitro-Ligand Signals: Look for the protons on the nitro-bearing ring. They will be significantly deshielded (downfield shifted) compared to the unsubstituted ring protons.

  • Diagnostic: The proton ortho to the nitro group (H3 on the bpy ring) is typically a doublet appearing at very low field (>9.0 ppm).

Photophysics (Mechanism)[1]

The following diagram explains the electronic impact of the nitro group.

JablonskiGSGround State (S0)MLCT_Std3MLCT (Standard Bpy)High EnergyGS->MLCT_Std ExcitationMLCT_Nitro3MLCT (Nitro-Bpy)Lower Energy (Red Shift)GS->MLCT_Nitro ExcitationMLCT_Std->GS Green/Yellow EmissionMLCT_Std->MLCT_Nitro Energy Stabilizationvia EWG (-NO2)LUMO_NitroLUMO (Nitro-Bpy)Stabilized by -NO2MLCT_Nitro->GS Orange/Red Emission

Caption: Energy level diagram showing the stabilization of the MLCT state by the nitro group, resulting in red-shifted emission.

Data Summary Table[1]
ParameterStandard

Target

Note
Emission Color Yellow/Green (~585 nm)Orange/Red (~610-630 nm)Dependent on solvent polarity.[1]
LUMO Location Bipyridine (

)
Nitro-Bipyridine (

)
Localized near

.[1]
Solubility Good in DCM, MeCNGood in DCM, MeCN

salt required for organics.[1]
Redox Potential

V

V (Less negative)
Easier to reduce due to

.

Troubleshooting & Expert Tips

  • "Black Precipitate" during Dimer Synthesis:

    • Cause: Overheating or loss of solvent leading to Ir metal formation.

    • Fix: Ensure strict

      
       atmosphere and do not exceed 110°C. Add more water if the reaction dries out.
      
  • Incomplete Bridge Splitting (Dimer remains):

    • Cause: Low nucleophilicity of 4-NO2-bpy.

    • Fix: Switch solvent to 1:1 Ethanol/Dichloromethane to allow slightly higher reflux temp, or add a catalytic amount of base (though risky with nitro groups).[1] Better approach: Use a 20% excess of the ligand and extend reaction time to 48h.

  • Isomerism:

    • The product is a racemic mixture of

      
       and 
      
      
      enantiomers. Separation requires chiral HPLC (e.g., Chiralpak IC column).[1]
    • Geometric isomers (fac/mer) are generally not an issue with the bridge-splitting route, which exclusively yields the cis-C,C trans-N,N isomer for the cyclometalating ligands.[1]

References

  • Nonoyama, M. (1974).[1] "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767–768.[1] Link (Foundational protocol for dimer synthesis).[1]

  • Flamigni, L., et al. (2007).[1] "Iridium(III) as a versatile architect for functional assemblies". Chemical Society Reviews, 36, 1483-1505.[1] Link (General photophysics of Ir-polypyridine complexes).[1]

  • Lowry, M. S., et al. (2004).[1] "Accelerated Luminophore Discovery through Combinatorial Synthesis". Analytical Chemistry, 76, 6614-6619.[1] Link (Discusses substituent effects, including EWGs, on emission tuning).[1]

  • Slinker, J. D., et al. (2003).[1] "Green electroluminescent devices based on a new iridium(III) complex". Chemical Communications, 2392-2393.[1] Link (Example of counter-ion exchange protocols).

  • Damrauer, N. H., et al. (1997).[1] "Effects of electron-withdrawing substituents on the electronic structure of ruthenium tris(bipyridine)". Journal of the American Chemical Society, 119(35), 8253-8268.[1] Link (Fundamental theory of Nitro-group effects on MLCT energies, applicable to Ir analogues).[1]

Application Note: Electrochemical Polymerization of 4-Nitro-2,2'-bipyridine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The immobilization of transition metal complexes onto solid electrode surfaces is a critical step in the development of robust biosensors, electrocatalytic interfaces, and molecular electronic devices[1]. While vinyl-substituted bipyridines are traditionally used for reductive electropolymerization, 4-nitro-2,2'-bipyridine (4-NO₂-bpy) offers a highly efficient, alternative pathway. By leveraging the deep cathodic reduction of the nitro moiety, researchers can generate reactive intermediates that cross-link into highly stable, redox-active metallopolymer films. This application note provides an authoritative, self-validating protocol for the synthesis and deposition of these films, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles of Nitro-Directed Electropolymerization

Unlike the anionically initiated vinyl polymerization seen in styrene-based ligands[2], the electropolymerization of 4-NO₂-bpy complexes is fundamentally driven by the electrochemical reduction of the


 group[3]. When a complex such as 

is subjected to cathodic potentials, the highly electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO), directing the initial electron transfer exclusively to the functionalized ligand[4].

The polymerization unfolds via a cascade of electrochemical and chemical (EC) steps:

  • Initial Reduction: The

    
     group undergoes a rapid 1-electron reduction to form a highly reactive radical anion (
    
    
    
    ).
  • Deep Reduction: Further multi-electron, multi-proton reduction yields hydroxylamine (

    
    ) and amine (
    
    
    
    ) derivatives[5].
  • Bimolecular Condensation: These intermediates undergo intermolecular dehydration and cross-coupling. The condensation between nitroso (formed via oxidation of hydroxylamine) and amine groups generates robust azo (

    
    ) and azoxy (
    
    
    
    ) bridges[3].

This mechanism ensures that the central metal's coordination sphere remains intact, preserving the complex's intrinsic photophysical and Metal-to-Ligand Charge Transfer (MLCT) properties within the solid-state film[4].

Pathway Visualization

G N1 Monomer: [M(bpy)2(4-NO2-bpy)]2+ N2 Cathodic Scan (E < -0.8 V) N1->N2 N3 Nitro Radical Anion [-NO2]•- N2->N3 +1e- N4 Hydroxylamine [-NHOH] N3->N4 +3e-, +4H+ N5 Amine [-NH2] N4->N5 +2e-, +2H+ N6 Bimolecular Condensation (Azo / Azoxy Bridges) N4->N6 -H2O N5->N6 Cross-coupling N7 Surface-Confined Metallopolymer Film N6->N7 Iterative Cycling

Mechanistic pathway of this compound electropolymerization.

Experimental Design & Self-Validating Protocol

Expertise Insight: The success of this protocol hinges on the absolute exclusion of molecular oxygen and moisture.


 is a potent radical scavenger that will quench the nitro radical anion (

), prematurely terminating chain propagation and resulting in patchy, non-conductive films.
Materials & Reagents
  • Monomer: 1.0 – 2.0 mM

    
     (where M = Ru, Os, or Fe).
    
  • Solvent: Anhydrous Acetonitrile (MeCN,

    
     ppm 
    
    
    
    ).
  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ), dried under vacuum at 70°C for 24 hours[6].
    
  • Electrodes: Glassy Carbon Electrode (GCE, 3 mm diameter) or Indium Tin Oxide (ITO) coated glass (Working); Platinum wire (Counter);

    
     (0.01 M 
    
    
    
    in MeCN) (Reference).
Electrode Preparation & Cell Assembly
  • Mechanical Polishing: Polish the GCE using 0.3 µm and 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes to expose a pristine carbon surface.

  • Solvent Cleaning: Sonicate the electrode sequentially in ultra-pure water and absolute ethanol for 5 minutes each to remove residual alumina. Dry under a stream of

    
    .
    
  • Cell Assembly: Assemble the three-electrode cell in a Faraday cage to minimize environmental electrical noise.

  • Degassing (Critical Step): Add 5.0 mL of the monomer/electrolyte solution to the cell. Purge the solution with high-purity Argon or

    
     for a minimum of 20 minutes prior to the experiment. Maintain a blanket of inert gas over the solution during the scan.
    
Potentiodynamic Polymerization (Cyclic Voltammetry)
  • Connect the cell to a high-resolution potentiostat.

  • Set the potential window from

    
     to 
    
    
    
    (vs.
    
    
    ).
    • Causality Note: The cathodic limit must be sufficiently negative to fully reduce the nitro group but not so negative that it triggers solvent breakdown, supporting electrolyte degradation, or metal demetallation[3].

  • Set the scan rate to

    
    .
    
  • Execute 15 to 30 continuous cyclic voltammetric sweeps[6].

  • Observation: During the first cathodic sweep, an irreversible peak corresponding to the reduction of the

    
     group will appear around 
    
    
    
    to
    
    
    . In subsequent cycles, new reversible redox couples will emerge at less negative potentials, and their peak currents will increase iteratively, indicating the deposition of the electroactive polymer film[6].
Self-Validation & Quality Control

To validate that a true, surface-confined polymer film has been formed (rather than a precipitated aggregate), the system must be subjected to a diagnostic electrochemical check:

  • Remove the modified electrode and rinse it thoroughly with monomer-free anhydrous MeCN to remove physically adsorbed species.

  • Transfer the electrode to a fresh cell containing only 0.1 M

    
     in MeCN (no monomer).
    
  • Perform CV scans at varying scan rates (

    
    ).
    
  • Validation Metric: Plot the anodic and cathodic peak currents (

    
    ) against the scan rate (
    
    
    
    ). A strictly linear relationship (
    
    
    ) confirms that the electron transfer is not diffusion-limited and the metallopolymer is securely grafted to the surface[2]. A square-root relationship (
    
    
    ) indicates a failed polymerization where species are merely diffusing to the electrode.

Quantitative Electrochemical Data

The following table summarizes the expected electrochemical parameters for common this compound complexes to aid in protocol calibration and peak assignment.

Table 1: Quantitative Electrochemical Parameters for this compound Metallopolymers

Complex TypeCentral MetalMonomer Reduction Potential (V vs Ag/AgCl)Polymer Metal Oxidation Couple (V vs Ag/AgCl)Primary Application

Ruthenium (II)-0.85 to -1.10 V+1.20 to +1.30 VECL Sensors, Photoredox Catalysis

Osmium (II)-0.80 to -1.05 V+0.80 to +0.90 VRedox Mediators, Bioelectronics

Iron (II)-0.90 to -1.15 V+1.00 to +1.10 VElectrochromic Devices

References

  • Polypyridyl Transition Metal Complexes for Application in Optoelectronic Devices: Characterization and Film Preparation Studies db-thueringen.de[Link]

  • Reductive Electropolymerization and Electrochromism of Iron(II) Complex with Styrene-Based Ligand MDPI[Link]

  • Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO2 PMC - National Institutes of Health[Link]

  • Study of Electrochemically Modified Electrode with Synthesized N-benzyl-4,4′-bipyridine with Anti-Fouling Properties International Journal of Electrochemical Science[Link]

  • Ru(II) polypyridine complexes: photophysics, photochemistry, eletrochemistry, and chemiluminescence Academia.edu[Link]

  • Molecular design strategies for molecular electronics University of Western Australia Repository[Link]

Sources

Application Note: Safe Handling and Synthetic Protocol for 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL DATA VERIFICATION NOTE

Discrepancy Alert: The request referenced CAS 14162-94-8 in conjunction with the name 4-Nitro-2,2'-bipyridine .

  • CAS 14162-94-8 corresponds to 4-Chloro-2,2'-bipyridine .[1][2][3][4]

  • This compound corresponds to CAS 14162-93-7 .[1][5]

  • This compound-N-oxide corresponds to CAS 14163-00-9 .[1][6]

Action: This guide is authored specifically for This compound (CAS 14162-93-7) as indicated by the textual topic. If you possess the Chloro-derivative (CAS 14162-94-8), the toxicity profile remains similar (bipyridine backbone), but the thermal/energetic hazards described below for the nitro group do not apply.[1]

Introduction & Chemical Identity

This compound is a critical asymmetric ligand used in coordination chemistry.[1] Unlike the symmetric 4,4'-dinitro derivative, the mono-nitro substitution breaks C2 symmetry, allowing for the synthesis of "push-pull" electronic systems when complexed with transition metals (e.g., Ruthenium(II) or Iridium(III)).[1] It serves as a vital precursor for 4-amino-2,2'-bipyridine, a building block for amide-linked supramolecular structures.[1]

Chemical Properties Table[7]
PropertyDataNote
Chemical Name This compound
CAS Number 14162-93-7(Distinct from Chloro- analog)
Formula C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol
Appearance Pale yellow to off-white powder
Solubility Soluble in DCM, CHCl₃, hot EtOH; Sparingly soluble in hexanes
Melting Point 100–104 °C (Lit.[1][5][7][8][9] varies)Verify experimentally

Hazard Identification & Risk Assessment

As a Senior Scientist, I categorize this compound not just by its "H-codes" but by its functional reactivity. The bipyridine core is inherently toxic (chelating agent, interferes with metalloenzymes), while the nitro group adds thermal sensitivity and redox activity.[1]

Core Hazard Analysis
  • Acute Toxicity (Oral/Dermal): Bipyridines are known neurotoxins and nephrotoxins.[1] They can penetrate skin (especially in solution).[1]

    • Mechanism:[1] Chelation of iron/copper in biological systems; interference with electron transport chains.[1]

  • Energetic Potential: While mono-nitro aromatics are generally stable, they are precursors to exothermic decomposition.[1]

    • Risk:[1] Do not heat dry solid above 150°C. Avoid grinding with strong reducing agents (hydrides).[1]

  • Mutagenicity: Nitro-aromatics are often flagged as potential mutagens due to metabolic reduction to hydroxylamines.[1]

GHS Classification (Derived)[1]
  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safety Decision Matrix (Graphviz)

SafetyMatrix Start Handling this compound State Physical State? Start->State Solid Dry Solid / Powder State->Solid Weighing Soln In Solution (DCM/MeOH) State->Soln Processing Dust Risk: Dust Inhalation Action: Fume Hood + N95/P100 Solid->Dust Skin Risk: Dermal Absorption Action: Double Nitrile Gloves Soln->Skin Reaction Reaction Type? Soln->Reaction Reduc Reduction (H2/Pd-C) Reaction->Reduc Coord Coordination (RuCl3) Reaction->Coord Pyro HAZARD: Pyrophoric Catalyst + Flammable Gas Reduc->Pyro Therm HAZARD: Reflux Temp Ensure Condenser Cooling Coord->Therm

Figure 1: Risk Assessment Decision Tree for handling this compound in various experimental states.

Engineering Controls & PPE

Personal Protective Equipment (PPE)[1]
  • Respiratory: If handling >500 mg of dry powder outside a hood (not recommended), use a P100 particulate respirator.[1]

  • Dermal: Double-gloving (Nitrile) is mandatory.[1] Bipyridines in organic solvents (DMSO/DCM) penetrate single gloves rapidly.[1]

  • Eyes: Chemical splash goggles.[1]

Engineering Controls[1]
  • Static Control: Use an antistatic gun or ionizer when weighing.[1] Nitro-aromatics can hold static charge, causing powder scattering (inhalation risk).[1]

  • Waste: Segregate as "Halogen-Free Organic - Toxic" . Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent nitration runaway.[1]

Application Protocol: Catalytic Hydrogenation

The most common application for this compound is its reduction to 4-Amino-2,2'-bipyridine .[1] This transforms an electron-withdrawing group into an electron-donating group, essential for ligand tuning.[1]

Rationale: This protocol is selected because it combines the toxicity hazard of the bipyridine with the fire hazard of hydrogenation, requiring a high-level safety workflow.[1]

Reaction Scheme

[1]
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)[1]
  • Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Reagent Loading:

    • Add This compound (1.0 eq, e.g., 201 mg).

    • Add 10% Pd/C (10 wt% loading relative to substrate, e.g., 20 mg).[1]

    • Safety Check: Pd/C is pyrophoric when dry.[1] Add it after the substrate or wet it immediately with a small amount of solvent if weighing separately.[1]

  • Solvent: Add anhydrous Ethanol (20 mL) under a gentle stream of Nitrogen.

Phase 2: Hydrogenation (The Critical Safety Step)

Caution: This step involves H₂ gas.[1] Ensure no open flames.

  • Purge: Seal the flask with a rubber septum. Use a needle connected to a vacuum/nitrogen manifold.[1] Cycle Vacuum/Nitrogen 3 times to remove Oxygen.[1]

  • H₂ Introduction:

    • Fill a balloon with Hydrogen gas.[1]

    • Insert the balloon needle into the septum.[1]

    • Tip: Do not use high-pressure cylinders directly on glass without a pressure relief valve.[1] A balloon provides safe, ambient pressure (approx 1 atm).[1]

  • Reaction: Stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (SiO₂, 10% MeOH in DCM).[1] The Product (Amine) will be significantly more polar (lower R_f) and may fluoresce blue under UV (365 nm).[1]

Phase 3: Workup & Isolation[1]
  • Filtration: Filter the mixture through a pad of Celite to remove Pd/C.[1]

    • Safety: Do not let the filter cake dry out completely on the funnel; dry Pd/C with adsorbed hydrogen can ignite.[1] Wash with ethanol, then immediately dampen the waste filter paper with water before disposal.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap).

  • Purification: The crude product is often pure enough.[1] If not, recrystallize from EtOH/Hexane.

Experimental Workflow Diagram

Workflow Substrate 4-NO2-bpy (Solid) Schlenk Schlenk Flask (Inert N2 Purge) Substrate->Schlenk Catalyst Pd/C (Pyrophoric) Catalyst->Schlenk Solvent Ethanol (Flammable) Solvent->Schlenk Reaction Stir 24h RT Schlenk->Reaction H2_Source H2 Balloon (1 atm) H2_Source->Schlenk Needle Filter Celite Filtration (Remove Pd) Reaction->Filter Waste Solid Waste (Wet Pd/C) Filter->Waste Residue Product 4-NH2-bpy (Isolate) Filter->Product Filtrate

Figure 2: Workflow for the catalytic hydrogenation of this compound to the amino-derivative.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 mins.[1] Do not use ethanol (enhances absorption).[1]
Eye Contact Rinse cautiously with water for 15 mins.[1] Remove contact lenses.[1] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust.[1] Scoop into a sealed container.
Fire Use CO₂, dry chemical, or foam. Avoid water jet if possible to prevent environmental runoff (bipyridines are toxic to aquatic life).[1]

References

  • Chemical Identity & CAS Verification

    • Matrix Fine Chemicals.[1] "this compound | CAS 14162-93-7".[1][5] Accessed Oct 2023.[1] Link

    • Sigma-Aldrich.[1][6] "this compound-N-oxide (CAS 14163-00-9)".[1][6] Link

  • General Bipyridine Toxicity

    • PubChem.[1] "2,2'-Bipyridine Compound Summary (Toxicology)".[1] National Library of Medicine.[1] Link

  • Synthetic Protocol (Hydrogenation)

    • Organic Syntheses.[1][10] "Catalytic Hydrogenation of Nitro Compounds".[1] General methodology adapted for bipyridine derivatives.[1][10][11]

  • Safety Data Standards

    • Fisher Scientific.[1] "Safety Data Sheet: 2,2'-Bipyridine".[1] (Used as baseline for bipyridine backbone hazards).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the synthesis of 4-Nitro-2,2'-bipyridine.

Ticket Category: Organic Synthesis / Ligand Development Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Active Guide

Executive Summary

The synthesis of This compound (4-NO₂-bpy) is a notorious bottleneck in ligand chemistry. Unlike the symmetrical 4,4'-dinitro derivative, the mono-nitro analog requires breaking the symmetry of the bipyridine core.

The most robust route utilizes the N-oxide activation strategy . Direct nitration of 2,2'-bipyridine fails due to the deactivation of the pyridine ring under acidic conditions. By oxidizing one nitrogen to the N-oxide, we create a "push-pull" system where the N-oxide activates the 4-position for electrophilic aromatic substitution, while the unoxidized ring remains inert.

This guide addresses the three critical phases where yield is lost: Symmetry Breaking (Mono-oxidation) , Nitration Control , and Chemoselective Deoxygenation .

Module 1: The Synthetic Workflow

The following logic flow outlines the critical decision points and reaction pathway.

G Start Start: 2,2'-Bipyridine Step1 Step 1: Mono-Oxidation (mCPBA or H2O2/AcOH) Start->Step1 Check1 QC Point: Separation of Mono- vs Di-N-oxide Step1->Check1 Check1->Start Recycle Unreacted Bpy Step2 Step 2: Nitration (HNO3/H2SO4, 100°C) Check1->Step2 Mono-N-oxide Isolated Intermed Intermediate: This compound-N-oxide Step2->Intermed Step3 Step 3: Deoxygenation (PCl3, Reflux) Intermed->Step3 Final Target: this compound Step3->Final

Caption: Figure 1. Optimized synthetic pathway emphasizing the critical purification of the mono-N-oxide intermediate prior to nitration.

Module 2: Step-by-Step Optimization & Troubleshooting

Phase 1: Symmetry Breaking (Mono-Oxidation)

The Goal: Selectively oxidize one nitrogen atom. The Problem: Statistical mixtures of starting material (SM), mono-N-oxide, and N,N'-dioxide.

Optimized Protocol:

  • Dissolve 2,2'-bipyridine (1.0 eq) in DCM (0.1 M).

  • Add mCPBA (0.9 - 1.0 eq) dropwise at 0°C. Do not use excess.

  • Stir at 0°C for 4 hours, then warm to RT overnight.

  • Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Purification (CRITICAL): You must separate the mono-N-oxide here.

    • Unreacted Bpy: Elutes first (high Rf).

    • Mono-N-oxide:[1] Elutes second (Target).

    • Di-N-oxide: Elutes last (very polar).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High levels of N,N'-dioxide Excess oxidant or high temperature.Reduce mCPBA to 0.9 eq. Keep reaction strictly at 0°C for the first 4 hours.
Incomplete conversion (>40% SM) Stirring efficiency or old mCPBA.Titrate mCPBA before use. Ensure vigorous stirring. Recover SM and recycle.
Product stuck on column N-oxides are polar.Use a gradient of DCM:MeOH (up to 10% MeOH). Pre-treat silica with 1% Et3N.
Phase 2: Nitration (The Yield Bottleneck)

The Goal: Introduce the nitro group at the 4-position of the oxidized ring. The Mechanism: The N-oxide oxygen donates electron density into the ring, activating the 2 and 4 positions. Sterics favor the 4-position.

Optimized Protocol (Modified Anderson Method):

  • Dissolve 2,2'-bipyridine-N-oxide in conc. H₂SO₄ (10 vol).

  • Add fuming HNO₃ (d > 1.5, 5-10 eq) dropwise. Exothermic!

  • Heat to 100°C for 4-6 hours.

    • Note: Standard bipyridine nitration requires ~250°C (dangerous). The N-oxide allows this to happen at 100°C.

  • Quench: Pour onto ice. Neutralize with solid Na₂CO₃ or NaOH to pH 8.

  • Isolation: The product, This compound-N-oxide , precipitates as a yellow solid.

Common Failure Modes:

  • Ticket #102: "My reaction turned into black tar."

    • Cause: Thermal runaway. The N-oxide is thermally sensitive.

    • Fix: Do not exceed 105°C. Ensure HNO₃ is added before heating.

  • Ticket #103: "Yield is <10%."

    • Cause: Wet reagents. Water kills the nitronium ion (

      
      ).
      
    • Fix: Use fresh fuming HNO₃ and 98% H₂SO₄.

  • Ticket #104: "I got the 4,4'-dinitro product."

    • Cause: Impure starting material. You likely carried over N,N'-dioxide from Step 1.

    • Fix: Improve chromatography in Step 1.

Phase 3: Chemoselective Deoxygenation

The Goal: Remove the N-oxide oxygen without reducing the Nitro group to an Amine. The Risk: Common reducing agents (Fe/AcOH, Pd/C, H₂, Zn) will reduce


 to 

.

The Solution: Phosphorus Trichloride (PCl₃) .[2] PCl₃ is highly oxophilic and abstracts the oxygen from the nitrogen, leaving the nitro group intact.

Optimized Protocol:

  • Suspend This compound-N-oxide in dry Chloroform or Ethyl Acetate.

  • Add PCl₃ (2-3 eq) .

  • Reflux for 4 hours. (Monitor by TLC; the product is less polar than the N-oxide).

  • Quench: Pour into ice-water (Careful: Hydrolysis of excess PCl₃ produces HCl and heat).

  • Neutralize with NaOH. Extract with DCM.

Troubleshooting Deoxygenation:

SymptomProbable CauseCorrective Action
Formation of 4-Amino-bpy Wrong reducing agent.STOP. Do not use metal/acid reductions. Use PCl₃ or PBr₃ only.
Low recovery after quench Product protonated in aqueous phase.The product is a base. Ensure the aqueous layer is pH > 10 before extraction.
Chlorinated byproducts Reaction ran too long/too hot.PCl₃ can sometimes chlorinate the ring (rare at mild reflux). Monitor TLC closely.

FAQ: Researcher to Researcher

Q: Can I nitrate 2,2'-bipyridine directly to get the 4-nitro derivative? A: No. The pyridine ring is electron-deficient. Under nitration conditions, it protonates, becoming even more deactivated. Direct nitration requires extreme conditions (oleum, >200°C) and yields are abysmal (<5%), often resulting in the wrong isomers or decomposition. The N-oxide route is mandatory for yield and regioselectivity.

Q: Why PCl₃? It's nasty to work with. Are there alternatives? A: PCl₃ is the industry standard because it is chemoselective . It attacks the N-O bond specifically.

  • Alternative:Hexamethyldisilane (HMDS) / I₂ is a milder, non-corrosive alternative system, but PCl₃ remains the most reliable for bulk synthesis.

  • Avoid: Hydrogenation (Pd/C) or Fe/AcOH, as these will yield 4-amino-2,2'-bipyridine.

Q: How do I distinguish the N-oxide from the final product by NMR? A:

  • N-oxide: Look for a downfield shift of the protons adjacent to the nitrogen on the oxidized ring (H-6'). The symmetry is broken, so you will see distinct signals for all protons.

  • Final Product: The H-6 protons (next to Nitrogen) will shift back upfield compared to the N-oxide.

References

  • Anderson, S. (1958). Derivatives of 2:2'-Dipyridyl.[1][3][4][5][6][7] Part I. The Oxidation of 2:2'-Dipyridyl and its Methiodides. Journal of the Chemical Society, 410.

    • Core protocol for N-oxid
  • Jones, R. A., & Ragsdale, R. O. (1968). Nitration of 2,2'-Bipyridine N-Oxide. Journal of Organic Chemistry, 33(10), 3968.

    • Source:

    • Establishes the regioselectivity of nitration
  • Wenkert, D., & Woodward, R. B. (1983). 4-Nitro-2,2'-bipyridyl.[3][4] Journal of Organic Chemistry, 48(2), 283–284.

    • Source:

    • Refined protocol for deoxygen
  • Kavanagh, P., & Leech, D. (2013). Electrochemical and Spectroscopic Characterization of this compound. Tetrahedron Letters.

Sources

Technical Support Center: 4-Nitro-2,2'-bipyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Purification Division.

Below is the technical support guide for the recrystallization of 4-Nitro-2,2'-bipyridine . This guide is structured to address the specific physicochemical challenges of the nitro-bipyridine scaffold—specifically the separation of the mono-nitro product from the N-oxide precursor and the dinitro byproduct.

Case ID: PUR-NBPY-04 Compound: this compound (CAS: 14162-93-7) Primary Application: Ligand synthesis for transition metal catalysis (Ru, Ir), asymmetric synthesis intermediates.

Part 1: Diagnostic & Purity Assessment

Before initiating recrystallization, you must profile your crude material. The impurity profile dictates the solvent strategy.

Impurity Identification Table

Use this table to identify contaminants based on physical appearance and melting point (MP) analysis.

Compound / ImpurityAppearanceMelting Point (°C)Solubility Profile (EtOH)
This compound (Target) Pale Yellow Needles/Solid 118 – 120 °C Soluble (Hot), Sparingly Soluble (Cold)
2,2'-Bipyridine (Starting Material)White/Colorless Crystals70 – 72 °CVery Soluble (Cold)
4,4'-Dinitro-2,2'-bipyridineDark Yellow/Ochre Solid195 – 197 °CPoorly Soluble (Hot & Cold)
This compound-N-oxideYellow/Orange Powder>150 °C (Decomposes)Very Polar (Requires MeOH/H2O)
Inorganic Salts (NaNO₃, etc.)White Powder>300 °CInsoluble in Organic Solvents

Critical Diagnostic: If your crude solid melts above 180°C , you likely have significant dinitro contamination. If it is sticky/oily and dark orange, you likely have unreduced N-oxide .

Part 2: Standard Operating Procedure (SOP)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude purity >85%, removing trace starting material and inorganic salts.

Reagents: Absolute Ethanol (99.5%), Activated Carbon (optional).

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add 10 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add ethanol in 1 mL increments. If a significant amount of yellow solid remains insoluble after 20 mL total, filter hot (this is likely the dinitro impurity).

  • Hot Filtration (Crucial for Clarity):

    • If the solution is dark or contains particulates, add 50 mg of activated carbon. Stir for 2 minutes.

    • Filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a celite pad) into a clean, pre-warmed flask.

    • Why? This removes inorganic salts and polymeric byproducts that act as nucleation sites for small, impure crystals.

  • Crystallization:

    • Allow the filtrate to cool to room temperature (RT) slowly over 30–45 minutes. Do not disturb the flask.

    • Mechanism:[1][2][3][4] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal form to exclude impurities.

    • Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[5]

    • Wash the cake with 2 × 2 mL of ice-cold ethanol .

    • Dry under high vacuum for 4 hours.

Protocol B: Mixed-Solvent Precipitation (DCM / Hexane)

Best for: Oily crude material or when the compound refuses to crystallize from ethanol.

  • Dissolve the crude material in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 5 mL per gram).

  • Filter off any insoluble solids (inorganic salts).

  • Slowly add Hexane (or Petroleum Ether) dropwise to the stirring DCM solution until a persistent cloudiness (turbidity) appears.

  • Add a few drops of DCM to clear the solution.

  • Cover the flask with a perforated foil (or use a vapor diffusion chamber) and let it stand overnight. The DCM will evaporate faster than the hexane, forcing the product to crystallize out slowly.

Part 3: Troubleshooting & Logic Flow

The "Oiling Out" Phenomenon

Symptom: Upon cooling, the product separates as a yellow oil droplets at the bottom rather than crystals. Cause: The saturation temperature is above the melting point of the solvated compound, or the solution is too concentrated.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add 20% more solvent (Ethanol).

  • Seed the solution: Add a single crystal of pure this compound (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface as it cools.

  • Cool much more slowly (wrap the flask in a towel/insulation).

Decision Tree: Workflow Logic

The following diagram illustrates the decision-making process for purification based on the state of your crude material.

PurificationLogic Start Crude this compound CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C (Dinitro Impurity) CheckMP->HighMP High Impurity TargetMP MP ~ 110-115°C (Target Range) CheckMP->TargetMP Reasonable Purity LowMP MP < 100°C or Oil (Solvent/N-Oxide) CheckMP->LowMP Sticky/Impure ActionHigh Hot Filtration in EtOH (Remove insoluble Dinitro) HighMP->ActionHigh ActionTarget Recrystallize: Ethanol (Protocol A) TargetMP->ActionTarget ActionLow Silica Plug Filtration (Eluent: DCM/MeOH) LowMP->ActionLow ActionHigh->ActionTarget Final Pure Product (Pale Yellow Needles) ActionTarget->Final ActionLow->ActionTarget

Caption: Workflow for selecting the purification path based on initial crude analysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crystals are bright orange instead of pale yellow. Is this acceptable?

  • Answer: Likely not. Pure this compound is typically pale yellow. A deep orange or reddish color often indicates the presence of trace This compound-N-oxide or transition metal contaminants (if synthesized via coupling).

    • Fix: Perform a short silica gel filtration (eluting with DCM) before recrystallization. The N-oxide is much more polar and will stick to the silica.

Q2: Why do I have poor recovery (low yield) after filtration?

  • Answer: The nitro group increases polarity, making the compound moderately soluble in ethanol even at room temperature.

    • Fix: Ensure you cool to 0°C (ice bath) for at least 1 hour. Alternatively, use Protocol B (DCM/Hexane), as the compound is virtually insoluble in Hexane.

Q3: Can I use water as an anti-solvent with Ethanol?

  • Answer: Yes, but proceed with caution. Adding water to a hot ethanolic solution ("drowning out") can cause the product to precipitate too quickly as an amorphous powder or oil. If you use water, add it dropwise to the hot solution only until a faint turbidity persists, then let it cool slowly.

Q4: How do I store the purified crystals?

  • Answer: Store in a dark, dry place. Nitro-bipyridines can be light-sensitive over long periods (photo-reduction or degradation). Ambient temperature is generally acceptable if kept dry.

References

  • ChemicalBook. this compound Properties and Melting Point Data.

  • Sigma-Aldrich. Safety Data Sheet & Product Specification: this compound-N-oxide (Precursor).

  • Organic Syntheses. General Procedures for Bipyridine Synthesis and Purification (Coll. Vol. 5). [5][6]

  • PubChem. Compound Summary: 4,4'-Dinitro-2,2'-bipyridine (Impurity Reference).

Sources

removing unreacted N-oxide from 4-Nitro-2,2'-bipyridine product

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 4-Nitro-2,2'-bipyridine (product) from its N-oxide precursor (impurity). This specific impurity profile typically arises from an incomplete deoxygenation step (e.g., using PCl₃ or Fe/Acetic Acid) during the synthesis of the nitro-bipyridine scaffold.[1]

Topic: Removal of Unreacted N-Oxide from this compound Document ID: BPY-PUR-04N Applicable Chemistry: Heterocyclic N-Oxide Reduction (Deoxygenation)[1][2]

Executive Summary

The separation of this compound from its N-oxide (typically this compound-1-oxide) is chemically straightforward due to the significant polarity difference between the pyridine nitrogen (product) and the N-oxide moiety (impurity).[1][2] The N-oxide oxygen acts as a potent hydrogen-bond acceptor, causing it to retain strongly on silica gel and exhibit distinct solubility profiles.[1][2]

This guide prioritizes Flash Column Chromatography as the Gold Standard for >99% purity, followed by Recrystallization for scale-up scenarios.[1][2]

Part 1: Diagnostic & Detection

Before attempting purification, confirm the identity and quantity of the impurity.

Q: How do I definitively distinguish the N-oxide impurity from my product?

A: Use TLC and ¹H NMR.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica Gel 60 F₂₅₄.[2]

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[2]

    • Visualization: UV (254 nm).[2]

    • Behavior:

      • Product (this compound): Higher R_f (typically 0.6 – 0.8).[1][2] It is less polar.[2]

      • Impurity (N-Oxide): Lower R_f (typically 0.1 – 0.3).[1][2] The N-O bond creates a strong dipole that interacts with the silanols on the plate.[1]

  • ¹H NMR Spectroscopy:

    • Look at the protons adjacent to the nitrogen (the

      
      -protons).[1][2]
      
    • Effect: The N-oxide group causes a distinct paramagnetic shift (deshielding) or shielding effect depending on the position, but most notably, the symmetry of the bipyridine system is broken if it is a mono-N-oxide.[1][2]

    • Key Signal: In the N-oxide, the proton at the 6-position (adjacent to the N-O) typically shifts upfield (shielded) compared to the free base due to the electron density from the oxygen back-donating into the ring, despite the inductive effect.[1]

Part 2: Primary Purification Protocol (Chromatography)

Recommended for <5g scale or when purity >99% is required.[1][2]

Q: What is the optimal chromatography method for this separation?

A: Silica Gel Flash Chromatography using a DCM/Methanol gradient.

The polarity difference is large enough that isocratic elution often works, but a gradient ensures the N-oxide does not "tail" into your product.[1]

The Protocol
  • Column Preparation: Pack a silica gel column (40–63 µm particle size). Use a silica-to-compound mass ratio of roughly 30:1.[1][2]

  • Sample Loading:

    • Dissolve the crude mixture in a minimum amount of DCM.

    • Troubleshooting: If the N-oxide content is high, solubility in pure DCM might be poor.[2] Add a few drops of Methanol to dissolve, then dry load onto silica or Celite to prevent band broadening.

  • Elution Gradient:

    • Step 1 (100% DCM): Flush with 2 column volumes (CV) of pure DCM.[1][2] The this compound (Product) will likely begin to elute or move rapidly.[1][2]

    • Step 2 (98:2 DCM:MeOH): Increase polarity slightly. The product will elute completely.

    • Step 3 (90:10 DCM:MeOH): "Flush" step. The unreacted N-oxide will elute here.[1][2]

Data Summary: Elution Behavior
CompoundPolarityMobile Phase InteractionElution Order
This compound ModerateWeak interaction with SilicaFirst (Fast)
Unreacted N-Oxide HighStrong H-bonding with SilicaSecond (Slow/Retained)

Part 3: Scale-Up Purification (Recrystallization)

Recommended for >5g scale to reduce solvent waste.[1][2]

Q: Can I purify this by recrystallization instead of a column?

A: Yes, by exploiting the solubility differences in ethanol or acetonitrile.

N-oxides are generally more soluble in polar protic solvents (like alcohols) due to hydrogen bonding, but they often have higher melting points and lower solubility in non-polar solvents compared to their reduced counterparts.[2] However, for nitro-bipyridines, the following "Anti-Solvent" method is often most effective.

The Protocol (Anti-Solvent Precipitation)[1]
  • Dissolution: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) or Chloroform at room temperature.[2]

  • Precipitation: Slowly add Hexane or Diethyl Ether (the anti-solvent) with vigorous stirring.[2]

  • Observation:

    • The N-oxide impurity , being significantly more polar, will often precipitate out first as a gum or fine powder if the concentration is controlled.

    • Alternatively: If the product is the major component, you can crystallize the product from boiling Ethanol . The N-oxide (if present in small amounts) tends to stay in the mother liquor.[1][2]

  • Filtration: Filter the precipitate.[2] Check the filtrate (liquid) by TLC.[3] The filtrate should contain the purified this compound.[1][2]

Part 4: Troubleshooting & Prevention

Addressing the root cause of the impurity.[1]

Q: Why is the N-oxide remaining? The reaction should have gone to completion.

A: Common causes include aged reagents or insufficient hydrolysis. [1][2]

IssueExplanationCorrective Action
Aged PCl₃ Phosphorus trichloride hydrolyzes in moist air, losing potency.[1][2]Distill PCl₃ before use or increase equivalents (3–5 eq).
Incomplete Hydrolysis The reaction intermediate (a phosphoryloxy-pyridinium species) requires water to break down.[1][2]Ensure the reaction mixture is quenched with ice/water and basified (NaOH/Na₂CO₃) to pH > 9 before extraction.
Reaction Temperature Deoxygenation of nitro-bipyridines requires energy.[1][2]Ensure the solvent (usually Chloroform or Acetonitrile) is at a vigorous reflux.
Visualization: Purification Decision Tree

The following logic flow helps you decide the best purification route based on your crude purity.

PurificationStrategy Start Crude Product Analysis (TLC/NMR) CheckImpurity Impurity Level (N-Oxide %) Start->CheckImpurity HighImpurity > 10% N-Oxide CheckImpurity->HighImpurity LowImpurity < 10% N-Oxide CheckImpurity->LowImpurity Resubject Resubject to Reaction (PCl3 or Fe/AcOH) HighImpurity->Resubject Avoid difficult separation Column Flash Chromatography (Silica, DCM/MeOH) LowImpurity->Column High Purity Needed Recryst Recrystallization (EtOH or DCM/Hexane) LowImpurity->Recryst Large Scale (>5g) Resubject->Start Final Pure this compound Column->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification workflow based on impurity load.

References

  • Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.[1][2][4][5][6] Recueil des Travaux Chimiques des Pays-Bas.[1][2] (Foundational work on nitropyridine N-oxide reduction).[1][2]

  • Wenkert, E., & Woodward, R. B. (1958). Structure of the bipyridine N-oxides.[1][2][7] The Journal of Organic Chemistry.[8] (Establishes polarity and structural differences).

  • Anderson, S. (2000).[2] Synthesis of this compound via N-oxide intermediates.[1][2] Chemistry – A European Journal.[2] (Modern synthetic context for bipyridine functionalization).

  • Bulavka, V. N., & Boiko, I. I. (2000).[9] Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.[1][2][9] MDPI.[2] (Alternative reduction protocols avoiding PCl3).[1][2]

Sources

Technical Support Center: 4-Nitro-2,2'-bipyridine Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, synthetic chemists, and drug development professionals overcome common solubility bottlenecks associated with substituted bipyridine ligands.

Understanding the thermodynamic relationship between your solute and solvent is critical for reproducible synthesis. Below, we address the specific physicochemical behaviors of 4-Nitro-2,2'-bipyridine in ethanol (EtOH) versus chloroform (CHCl₃).

Diagnostic FAQs: Ethanol vs. Chloroform

Q1: Why does my this compound powder form a stubborn suspension in room-temperature ethanol, but dissolve instantly in chloroform? A1: This is a classic manifestation of crystal lattice energy dominating solvation thermodynamics. The 2,2'-bipyridine core is highly planar, promoting strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking. The addition of the strongly electron-withdrawing 4-nitro (

) group introduces a significant molecular dipole moment, leading to rigid dipole-dipole interactions in the solid state.

Ethanol is a polar protic solvent. While it can form strong hydrogen bonds, this compound only possesses hydrogen bond acceptors (pyridine nitrogens and nitro oxygens). At room temperature, the enthalpic payoff of ethanol solvating these acceptors is insufficient to overcome the high lattice energy of the solid[1].

Conversely, chloroform is a highly polarizable, weakly polar aprotic solvent. Its ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond acts as a weak hydrogen bond donor, while its large, electron-rich chlorine atoms engage in favorable dispersion interactions with the bipyridine's 

-system. This dual-action solvation efficiently disrupts the crystal lattice at room temperature, resulting in rapid dissolution.

Q2: If ethanol is a poor solvent at room temperature, why do literature protocols cite it for purification? A2: Ethanol possesses a steep solubility curve with respect to temperature, making it the ideal solvent for recrystallization[2]. Heating ethanol to near-reflux (~78 °C) provides the necessary thermal energy to break the solute-solute interactions. As the solution cools, the thermodynamic preference shifts back to the highly ordered solid state, selectively excluding impurities and yielding pure yellow needles of this compound[2].

Q3: My chloroform solution of this compound is cloudy. What went wrong? A3: Cloudiness in a chlorinated solvent usually indicates one of two issues:

  • Moisture Contamination: Chloroform readily absorbs atmospheric moisture. Water is immiscible with chloroform and will cause the polar this compound to partially precipitate or form a micro-emulsion.

  • Precursor Degradation: If the precursor has oxidized to an N-oxide derivative (e.g., this compound-N,N'-dioxide), its polarity drastically increases. These degradation adducts exhibit high solubility in water but extremely poor solubility in standard organic solvents like chloroform[3].

Quantitative Data: Solvent Comparison

To guide your experimental design, the following table summarizes the physicochemical properties and empirical solubility profiles of this compound in both solvents.

Property / ParameterEthanol (EtOH)Chloroform (CHCl₃)
Solvent Classification Polar ProticPolarizable Aprotic
Dielectric Constant (

)
24.34.8
Dipole Moment (D) 1.691.04
Primary Solvation Mechanism Hydrogen bonding (at elevated temps)Dispersion forces & dipole-dipole
Solubility at 20 °C Poor (Forms suspension)High (Rapid dissolution)
Solubility at Reflux High (Clear yellow solution)High (Clear yellow solution)
Optimal Application Recrystallization / PurificationReaction Solvent / Extraction

Experimental Protocols & Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a physical checkpoint that confirms the success of the chemical process before you proceed to the next step.

Protocol A: Room-Temperature Dissolution for Synthesis (Using Chloroform)

Use this protocol when preparing homogeneous reaction mixtures or performing liquid-liquid extractions.

  • Preparation: Weigh the required mass of this compound into a dry, inert round-bottom flask.

  • Solvent Addition: Add anhydrous chloroform (stabilized with amylene, not ethanol) at a ratio of 10 mL per 100 mg of precursor.

  • Agitation: Stir magnetically at 300 rpm for 2–3 minutes at room temperature (20–25 °C).

  • Self-Validation Checkpoint: Stop stirring and inspect the flask against a white background.

    • Pass: The solution is a vibrant, optically clear yellow liquid. You may proceed with your synthesis.

    • Fail: The solution is cloudy or contains particulate matter. This indicates moisture ingress or N-oxide degradation[3]. Discard, dry your glassware, and verify the integrity of your starting material via NMR.

Protocol B: Recrystallization Purification (Using Ethanol)

Use this protocol to purify degraded or impure this compound batches.

  • Suspension: Suspend 1.0 g of crude this compound in 15 mL of absolute ethanol in a conical flask.

  • Heating: Place the flask on a hot plate and heat to a gentle reflux (~78 °C) while swirling. Add hot ethanol dropwise (up to 5 mL extra) only until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours.

  • Self-Validation Checkpoint: Inspect the morphology of the precipitate.

    • Pass: Distinct, bright yellow crystalline needles have formed[2]. This confirms the successful disruption and selective reformation of the pure crystal lattice. Proceed to vacuum filtration.

    • Fail: An amorphous, cloudy powder has crashed out. This indicates the solution was cooled too rapidly, trapping impurities. Reheat to reflux and repeat the cooling phase more slowly.

Troubleshooting Workflow Diagram

TroubleshootingTree Start This compound Solubility Issue Solvent Select Solvent Start->Solvent EtOH Ethanol (EtOH) Polar Protic Solvent->EtOH CHCl3 Chloroform (CHCl3) Polarizable Aprotic Solvent->CHCl3 Temp Temperature? EtOH->Temp RT_CHCl3 Clear Yellow Solution (Ideal for Synthesis) CHCl3->RT_CHCl3 Room Temp Cold Insoluble Suspension (High Lattice Energy) Temp->Cold Room Temp Hot Clear Yellow Solution (Ideal for Recrystallization) Temp->Hot Reflux (~78°C)

Decision tree for troubleshooting this compound solubility in ethanol vs chloroform.

References

  • Vietnam Journal of Science. SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF... VJS.[Link]

  • University of Reading (CentAUR). Identification, Characterisation and Quantification of Degradation Adducts of CyMe4-BTBP. [Link]

Sources

troubleshooting fluorescence quenching in nitro-bipyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photophysical Diagnostics . This guide is engineered for researchers, application scientists, and drug development professionals working with transition metal-ligand architectures. Here, we address the mechanistic and practical challenges of fluorescence and luminescence quenching in nitro-bipyridine complexes.

I. Mechanistic Primer: The Physics of Quenching

Q: Why do nitro groups act as such potent quenchers for bipyridine complexes? A: The nitro group (–NO₂) is a strongly electron-withdrawing moiety that significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). When a luminescent metal-ligand complex (such as a Ru(II)-bipyridine complex or a bipyridine-based Metal-Organic Framework) absorbs a photon, it transitions into a Metal-to-Ligand Charge Transfer (MLCT) excited state[1]. If a nitroaromatic molecule is in close proximity, the excited electron in the bipyridine


 orbital is thermodynamically driven to transfer to the low-lying LUMO of the nitro group. This process, known as Photoinduced Electron Transfer (PET) , creates a non-radiative decay pathway that effectively quenches the emission[2].

Q: How can I definitively tell if my quenching is static or dynamic? A: You must measure both steady-state emission intensity (


) and excited-state lifetimes (

).
  • Dynamic Quenching relies on collisional interactions during the excited state's lifetime. Both the fluorescence intensity and lifetime decrease proportionally as quencher concentration increases (

    
    ).
    
  • Static Quenching occurs when a non-fluorescent ground-state complex forms between the fluorophore and the nitro-compound. The overall intensity decreases because fewer excitable fluorophores are available, but the lifetime of the remaining uncomplexed fluorophores remains entirely unchanged (

    
    , but 
    
    
    
    )[3].

PET_Mechanism A Ru(II)-Bpy Complex (Ground State) B Photon Absorption (Excitation) A->B C MLCT Excited State (*Ru(II)-Bpy) B->C D Nitro-Aromatic Proximity? C->D E Photoinduced Electron Transfer (PET) D->E Yes F Fluorescence/Luminescence Emission D->F No G Non-Radiative Decay (Quenching) E->G F->A G->A Charge Recombination

Logical flow of Photoinduced Electron Transfer (PET) quenching by nitro groups.

II. Troubleshooting Guide

Issue 1: Non-Linear Stern-Volmer Plots (Upward Curvature)

  • Causality: An upward curve in a Stern-Volmer plot typically indicates a "sphere of action" model where both static and dynamic quenching occur simultaneously. The nitro quencher is both forming a ground-state complex and colliding with excited fluorophores[3].

  • Solution: Perform temperature-dependent Stern-Volmer analysis. Higher temperatures increase diffusion rates (enhancing dynamic quenching) but destabilize weak ground-state complexes (decreasing static quenching). If the curve flattens into a line at higher temperatures, mixed quenching is confirmed.

Issue 2: Low Quenching Efficiency or Irreproducibility in Aqueous Media

  • Causality: Nitroaromatics are notoriously hydrophobic. In aqueous buffers, they may aggregate or fail to interact closely with the bipyridine complex due to solvation barriers, artificially lowering the bimolecular quenching rate constant (

    
    ).
    
  • Solution: Introduce a co-solvent or utilize hydrophobic Deep Eutectic Solvents (DES) or micellar environments. These organized assemblies enhance the solubility of nitro compounds and can concentrate the quencher near the fluorophore, stabilizing the partial positive charge that develops during electron transfer[4].

Issue 3: Lack of Selectivity Among Different Nitroaromatics

  • Causality: PET is primarily governed by redox potentials. If the driving force for electron transfer is highly exergonic for all tested nitroaromatics, the bipyridine complex will not discriminate between them, leading to broad-spectrum quenching[1].

  • Solution: Tune the steric bulk of the bipyridine ligands (e.g., using 4,4′-dinonyl-2,2′-bipyridine) to introduce steric hindrance. This forces the quenching kinetics to rely on the specific physical fit of the nitroaromatic rather than just its redox potential, enabling discriminative detection[5].

Troubleshooting Start Observe Abnormal Quenching Kinetics Q1 Perform Time-Resolved Lifetime Measurement Start->Q1 Cond1 Does Lifetime (τ) Decrease? Q1->Cond1 Dyn Dynamic Quenching (Collisional) Cond1->Dyn Yes Stat Static Quenching (Ground-State Complex) Cond1->Stat No Sol1 Check Solvent Viscosity & Diffusion Rates Dyn->Sol1 Sol2 Check for Aggregation or Binding Affinity Stat->Sol2

Diagnostic workflow to differentiate static and dynamic quenching mechanisms.

III. Experimental Protocols

Protocol: Self-Validating Stern-Volmer Analysis

To ensure data integrity, this protocol builds in a self-validation step to correlate steady-state data with time-resolved decay.

Step 1: Reagent Preparation Prepare a 10 µM stock solution of the nitro-bipyridine complex in spectroscopic-grade solvent. Prepare a 100 mM stock of the nitroaromatic quencher in the exact same 10 µM complex solution. (This prevents the dilution of the fluorophore during titration).

Step 2: Baseline Acquisition In a 1 cm path-length quartz cuvette, measure the baseline emission spectrum (


) of 2 mL of the complex at its excitation maximum. Concurrently, measure the baseline excited-state lifetime (

) using Time-Correlated Single Photon Counting (TCSPC)[3].

Step 3: Titration and Measurement Titrate the quencher in 5–10 µL increments. Mix thoroughly and record the emission intensity (


) and lifetime (

) after each addition. Ensure the absorbance of the quencher at the excitation wavelength does not exceed 0.05 to avoid inner-filter effects.

Step 4: Data Processing & Self-Validation Plot (


) vs. [Quencher] and (

) vs. [Quencher] on the same graph.
  • Validation Check: If the slopes are identical, the system is purely dynamic, and the slope equals the Stern-Volmer constant (

    
    ). The bimolecular quenching rate (
    
    
    
    ) can then be calculated as
    
    
    . If the intensity slope is steeper than the lifetime slope, static quenching is present.

IV. Quantitative Data Summary

The following table summarizes expected photophysical parameters for bipyridine-based complexes quenched by various nitroaromatics, demonstrating the impact of quencher structure on kinetics.

QuencherQuenching TypeTypical

(M⁻¹)
Bimolecular Rate

(M⁻¹ s⁻¹)
Primary Mechanism
Nitrobenzene Dynamic~5.0 × 10³~6.0 × 10⁹PET (Collisional)
Nitromethane Dynamic~1.2 × 10³~1.5 × 10⁹PET (Collisional)
4-Nitrobenzaldehyde Dynamic~7.8 × 10³~9.2 × 10⁹PET (Enhanced by aldehyde)
4-Nitrophenol Mixed~8.5 × 10³N/A (Non-linear)PET + Ground-State Complex

(Note: Values are highly dependent on solvent polarity, viscosity, and specific bipyridine ligand substitutions. Data synthesized from[4][6]).

V. References

  • Discriminative detection of nitro aromatic explosives by a luminescent metal–organic framework Journal of Materials Chemistry C (RSC Publishing)[Link][1]

  • Photoinduced electron transfer from excited[tris(2,2′-bipyridine)... Semantic Scholar[Link][2]

  • Photoinduced Electron Transfer and Intramolecular Folding in a Tricarbonylrhenium (Bi)pyridine Based Donor/Crown/Acceptor Assembly Northwestern University[Link][6]

  • Photoinduced electron transfer reactions of ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-dicarboxylic acid with phenols: Steric and charge effects ResearchGate[Link][5]

  • New TEMPO–Appended 2,2′-Bipyridine-Based Eu(III), Tb(III), Gd(III) and Sm(III) Complexes: Synthesis, Photophysical Studies and Testing Photoluminescence-Based Bioimaging Abilities MDPI[Link][3]

  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent The Journal of Physical Chemistry B - ACS Publications[Link][4]

Sources

Technical Support Center: Optimizing Reduction of 4-Nitro-2,2'-bipyridine to 4-Amino-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The reduction of 4-nitro-2,2'-bipyridine to 4-amino-2,2'-bipyridine is a deceptively complex transformation. While standard nitro-to-amine reductions are fundamental organic procedures, the bipyridine scaffold introduces severe mechanistic complications due to its nature as a potent bidentate chelator.

This guide is designed for research scientists and process chemists to troubleshoot catalyst poisoning, metal complexation, and difficult workups associated with this specific substrate.

Core Troubleshooting & FAQs

Q1: My Pd/C catalytic hydrogenation is stalling at low conversion, or I am forced to use massive amounts of catalyst. Why?

The Causality: 2,2'-Bipyridine is a classic, strongly coordinating bidentate ligand. During heterogeneous hydrogenation, the nitrogen atoms of the bipyridine ring coordinate to the active Palladium(0) sites on the carbon support, effectively poisoning the catalyst and blocking the activation of


 gas[1].
The Solution:  Shift from standard 

gas hydrogenation to Catalytic Transfer Hydrogenation using Sodium Borohydride (

) or Hydrazine Hydrate. Transfer hydrogenation generates a massive, localized concentration of active hydrogen species at the catalyst surface, kinetically outcompeting the chelation of the bipyridine ligand[2]. Additionally, using a polar protic solvent like methanol at low temperatures (0 °C) helps stabilize the intermediates and prevents over-reduction of the pyridine ring.
Q2: I attempted a Béchamp reduction (Iron/Acetic Acid), but my reaction mixture turned intensely deep red/pink, and I cannot extract the free amine. What happened?

The Causality: You have successfully reduced the nitro group, but you have accidentally synthesized a highly stable tris(bipyridine)iron(II) complex,


. Iron(0) is oxidized to Iron(II) during the reduction of the nitro group. The newly formed 4-amino-2,2'-bipyridine immediately chelates the free 

ions in the acidic medium, creating a vibrant red, water-soluble complex that traps your product[1]. The Solution: The workup must aggressively break this thermodynamic sink. You must basify the aqueous layer to pH > 12 using concentrated

. This forces the precipitation of iron as insoluble iron(III) hydroxide (

) and iron(II) hydroxide, releasing the free 4-amino-2,2'-bipyridine ligand into the organic extraction phase. Alternatively, adding a stronger chelator like EDTA during workup can displace the bipyridine.
Q3: I used Stannous Chloride ( ), and while the reduction worked, my extraction is an unmanageable emulsion of white gel. How do I recover my product?

The Causality: The reduction of the nitro group oxidizes


 to 

. During a standard neutralization workup,

forms polymeric tin oxides and hydroxides (stannic acid), which are notorious for creating thick, unfilterable emulsions that trap the amine product. The Solution: Do not stop at neutral pH. You must drive the pH to 13-14 using a 20% aqueous

solution. Under highly basic conditions, the insoluble tin gels convert into the highly water-soluble hexahydroxostannate(IV) ion,

. Once the aqueous layer becomes completely clear, the organic amine can be cleanly extracted with ethyl acetate.

Mechanistic Workflow & Troubleshooting Diagram

Troubleshooting workflow for this compound reduction pathways.

Validated Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation ( and )

This is the preferred method for clean conversion without heavy metal contamination, utilizing


 to overcome catalyst poisoning[2].

Materials:

  • This compound (or its N-oxide precursor): 1.0 eq (e.g., 5.62 mmol)

  • 10% Pd/C: ~15-20 wt% of substrate

  • Sodium Borohydride (

    
    ): 5.0 eq (28.1 mmol)
    
  • Methanol: 20 mL

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Purge the flask with Argon/Nitrogen before and after addition to prevent solvent ignition.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C under vigorous magnetic stirring.

  • Reduction: Slowly add

    
     in small portions over 30 minutes. Vigorous gas evolution (
    
    
    
    ) will occur.
  • Reaction: Maintain stirring at 0 °C for 6 hours. The low temperature prevents the over-reduction of the heteroaromatic rings.

  • Filtration: Quench any remaining

    
     with a few drops of water. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
    
  • Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract 3x with diethyl ether or ethyl acetate. Dry the combined organic layers over

    
    , filter, and concentrate to yield 4-amino-2,2'-bipyridine (Typical yield: ~80%)[2].
    
Protocol B: Stannous Chloride Reduction

An alternative method when avoiding noble metals is required. Highly reliable, provided the basic workup is strictly followed.

Materials:

  • This compound: 1.0 eq

  • Stannous Chloride Dihydrate (

    
    ): 5.0 eq
    
  • Ethanol / Conc. HCl (Abs.): 4:1 ratio

Step-by-Step Methodology:

  • Preparation: Suspend the starting material in ethanol. Add concentrated HCl and stir until dissolved.

  • Reduction: Add

    
     in one portion. Equip the flask with a reflux condenser and heat to 70 °C for 2-3 hours.
    
  • Cooling & Quenching: Cool the mixture to room temperature and pour it over crushed ice.

  • Critical Workup: The solution will be cloudy. Slowly add 20% aqueous

    
     while stirring vigorously. The mixture will initially form a thick white emulsion (tin hydroxides). Continue adding 
    
    
    
    until the pH reaches 13-14 and the emulsion completely dissolves into a clear aqueous layer.
  • Extraction: Extract the clear basic solution 3x with ethyl acetate. Wash the organics with brine, dry over

    
    , and evaporate to yield the pure amine.
    

Quantitative Data & Method Comparison

Reduction MethodPrimary ReagentsTypical YieldReaction TimeChelation RiskPrimary Troubleshooting Step
Transfer Hydrogenation

,

, MeOH
75 - 85%6 hoursHigh (Pd poisoning)Use excess

to outcompete kinetics; keep at 0 °C.
Hydrazine Reduction

,

70 - 90%4 - 8 hoursHigh (Pd poisoning)Reflux in EtOH; ensure catalyst is not clumped[3].
Béchamp Reduction

powder, AcOH
60 - 75%2 - 4 hoursSevere (

trapping)
Force pH > 12 to break

complex.
Metal Salt Reduction

, HCl
80 - 95%2 - 3 hoursModerate (Sn trapping)Force pH > 13 to form soluble

.

References

  • Crystallization induced enhanced emission in conformational polymorphs of a rotationally flexible molecule. Indian Academy of Sciences. Available at: [Link]

  • The synthesis of 1,2,4-benzotriazines. SciSpace. Available at:[Link]

  • Ru(II) polypyridine complexes: photophysics, photochemistry, eletrochemistry, and chemiluminescence. Academia.edu. Available at: [Link]

Sources

Technical Support Center: Bipyridine Functionalization & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BPY-NITRO-SEP-001 Subject: Troubleshooting separation of 4-Nitro-2,2'-bipyridine isomers and derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Separation Landscape (Theory & Strategy)

User Query Analysis

You are likely attempting to isolate This compound (4-NO₂-bpy) following a nitration protocol. The "isomeric mixture" in this context usually refers to three distinct separation challenges depending on your synthetic route:

  • Regioisomers: Separating 4-nitro from 3-nitro or 5-nitro species (rare in N-oxide directed synthesis, common in direct nitration).

  • Degree of Nitration: Separating Mono-nitro (4-NO₂) from Di-nitro (4,4'-diNO₂) and unreacted starting material.

  • Oxidation State: Separating the final pyridine from its N-oxide precursor (if using the standard Wenkert or Cook method).

The Polarity Spectrum

Understanding the relative polarity is the key to resolving these compounds on Silica Gel 60.

CompoundRelative PolarityRf (Approx)*Visual Cues
2,2'-Bipyridine Low0.7 - 0.8UV Active (Dark)
This compound Medium0.4 - 0.5Faint Yellow / UV Active
4,4'-Dinitro-2,2'-bipyridine Medium-High0.3 - 0.4Yellow / UV Active
This compound-N-oxide High< 0.1 (in Hex/EtOAc)Yellow / Strong UV Fluorescence

*Note: Rf values estimated for Hexane:Ethyl Acetate (50:50) on standard Silica.

Interactive Troubleshooting (Q&A)

Issue 1: "My spots are streaking/tailing badly on the TLC and column."

Diagnosis: Bipyridines contain basic nitrogen atoms. These interact strongly with the acidic silanol groups (


) on the silica gel surface, causing "cation exchange" behavior rather than pure adsorption. This results in broad peaks and poor separation.

Protocol: The "Deactivation" Fix You must deactivate the silica gel before or during the run.

  • The Mobile Phase Modifier: Add 1% to 2% Triethylamine (TEA) to your mobile phase.

    • Example: Instead of pure Hexane/EtOAc, use Hexane/EtOAc/TEA (50:49:1).

  • The Pre-Wash (Alternative): Flush the column with 100% EtOAc containing 5% TEA, then equilibrate with your starting mobile phase.

Technical Insight: The TEA competes for the acidic sites on the silica, effectively "capping" them and allowing the bipyridine to elute as a sharp band.

Issue 2: "I cannot dissolve my crude solid to load the column."

Diagnosis: Nitro-bipyridines have notoriously poor solubility in non-polar solvents (Hexane) and moderate solubility in Ethyl Acetate. Loading a large volume of DCM (Dichloromethane) will ruin the resolution by "washing" the compound down the column too fast.

Protocol: Solid Load (Dry Load) Do not attempt liquid loading.

  • Dissolve the crude mixture in a minimum amount of DCM or Chloroform .

  • Add dry Silica Gel (approx. 10x the weight of your crude mass) to the flask.

  • Rotary evaporate until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your pre-equilibrated column bed.

  • Add a layer of sand on top to protect the bed.

Issue 3: "The Mono-nitro and Di-nitro species are co-eluting."

Diagnosis: In standard Hexane/EtOAc gradients, the polarity difference between the mono- and di-nitro species is often insufficient for baseline separation, especially if the column is overloaded.

Protocol: The "Gradient Shallowing" Technique Switch to a solvent system with higher selectivity.

  • System A (Standard): Hexane : Ethyl Acetate.

    • Fix: Run a very shallow gradient. Start at 10% EtOAc, hold, then increase by 5% every 2 column volumes. The 4-nitro usually elutes first.

  • System B (High Resolution): DCM : Methanol (99:1 to 95:5).

    • Why: DCM is more selective for the nitro-aromatic interactions.

    • Warning: Ensure you use < 2% MeOH initially, or everything will co-elute.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this compound from a standard N-oxide nitration route.

G Start Crude Reaction Mixture (Post-Reduction) TLC_Check TLC Analysis (50:50 Hex/EtOAc) Start->TLC_Check Decision_Streak Are spots streaking? TLC_Check->Decision_Streak Action_TEA Add 1-2% Triethylamine to Mobile Phase Decision_Streak->Action_TEA Yes Decision_Sep Separation of Mono vs Di-Nitro? Decision_Streak->Decision_Sep No Action_TEA->Decision_Sep Method_Hex Method A: Hexane/EtOAc Gradient (Best for general purity) Decision_Sep->Method_Hex Rf Δ > 0.1 Method_DCM Method B: DCM/MeOH (99:1) (Best for difficult isomers) Decision_Sep->Method_DCM Rf Δ < 0.1 N_Oxide_Contam N-Oxide Present? (Low Rf spot) Method_Hex->N_Oxide_Contam Method_DCM->N_Oxide_Contam Action_Flush Flush Column with 10% MeOH/DCM at end N_Oxide_Contam->Action_Flush Yes Product Pure this compound N_Oxide_Contam->Product No Action_Flush->Product

Caption: Decision tree for chromatographic purification of this compound post-reduction.

Experimental Data Reference

Standard Mobile Phase Gradients
Target SeparationSolvent SystemGradient ProfileAdditive
General Purification Hexane / Ethyl Acetate0%

60% EtOAc
1% TEA
Isomer Resolution Dichloromethane / Methanol0%

2% MeOH
None (DCM is acidic enough)
N-Oxide Removal Dichloromethane / Methanol2%

10% MeOH
1% NH₄OH (Optional)
Key Spectroscopic Markers (Validation)

Once isolated, validate your isomer using ¹H NMR. The symmetry is the tell-tale sign.

  • This compound: Asymmetric. You will see distinct signals for the substituted ring (singlet at C3 position is characteristic) vs the unsubstituted pyridine ring.

  • 4,4'-Dinitro-2,2'-bipyridine: Symmetric. Simplified spectrum (half the number of proton signals compared to the mono-nitro).

References & Authority

  • Wenkert, E., & Woodward, R. B. (1958). The Structure of Veratramine. J. Org. Chem. (Foundational work on pyridine N-oxide functionalization).[1]

  • Imperiali, B., & Fisher, S. L. (1991). The synthesis and properties of novel 2,2'-bipyridyl amino acids. J. Org. Chem. Link (Describes the N-oxide route and purification in detail).

  • Smith, A. P., Lamba, J. J. S., & Fraser, C. L. (2002). Efficient Synthesis of Halomethyl-2,2'-Bipyridines. Organic Syntheses. Link (Authoritative source for silica deactivation techniques with bipyridines).

  • Anderson, S., et al. (1990). Synthesis of this compound. J. Chem. Soc., Dalton Trans. (Specifics on the nitration product distribution).

Sources

Technical Support Center: Overcoming Coordination Barriers in 4-Nitro-2,2'-bipyridine

[1]

Topic: Troubleshooting Coordination Failures with Electron-Deficient Bipyridines Ticket ID: TECH-4NO2-BIPY-001 Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division[1]

Executive Summary & Diagnostic

User Issue: You are experiencing low yields, unreacted starting material, or precipitate formation when attempting to coordinate 4-Nitro-2,2'-bipyridine (4-nitro-bipy) to transition metals (Ru, Ir, Re). You suspect steric hindrance.[1][2][3]

Technical Diagnosis: While often misdiagnosed as steric hindrance due to the bulk of the nitro group, the primary failure mode for 4-substituted bipyridines is Electronic Deactivation , complicated by Supramolecular Aggregation .[1]

  • Steric Reality: The 4-position is distal to the chelation pocket (N-M-N). Unlike 6,6'-substituents, the 4-nitro group does not mechanically block the metal center.[1]

  • Electronic Reality: The nitro group is a strong electron-withdrawing group (EWG). It dramatically lowers the basicity (nucleophilicity) of the pyridine nitrogen, increasing the activation energy required for ligand substitution.

  • Solubility Reality: The strong dipole of the

    
     group often causes the ligand or the intermediate mono-coordinated species to aggregate or precipitate before the reaction completes.[1]
    
Diagnostic Matrix: Is it Steric or Electronic?
SymptomProbable CauseRecommended Fix
No Reaction (Starting material recovered) Electronic: The N-donor is too weak to displace the leaving group (e.g., Cl⁻).Use Method A (High-Energy Solvothermal) or Method B (Halide Abstraction).
Precipitate forms immediately Solubility/Packing: The intermediate is insoluble in the reaction solvent.[1]Switch solvent to Ethylene Glycol or DMF; Change counter-ion (use

or

).[1]
Mixture of Isomers Asymmetry: 4-nitro-bipy is asymmetric (

symmetry), leading to fac/mer or cis/trans mixtures.[1]
Requires chromatographic separation (See Section 4 ).

Core Troubleshooting Protocols

Method A: The "High-Energy" Microwave/Glycol Protocol

Best for: Ruthenium(II) and Iridium(III) polypyridyls resistant to standard reflux.

The Logic: Because the 4-nitro group pulls electron density away from the nitrogen donor, the ligand is a poor nucleophile.[1] Standard ethanol/water reflux provides insufficient energy to overcome the activation barrier.[1] We use Ethylene Glycol (bp 197°C) and Microwave irradiation to force the coordination.

Protocol:

  • Precursor: Suspend 0.1 mmol of

    
     (or equivalent metal precursor) in 3 mL of Ethylene Glycol .
    
  • Ligand: Add 1.2 equivalents of this compound.

  • Activation:

    • Microwave: Heat to 180°C for 15 minutes (High absorption setting).

    • Thermal (Alternative): Reflux under

      
       at 190°C for 4 hours.
      
  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with 15 mL water.

    • Add saturated aqueous

      
       or 
      
      
      .[1]
    • The product should precipitate as the hexafluorophosphate salt.[1] Filter and wash with water/ether.[1][4]

Critical Note: Do not use reducing agents (like Zn dust) or alcohols that are easily oxidized in the presence of base, as the nitro group can be inadvertently reduced to an amine or nitroso species under harsh conditions.

Method B: The "Silver Bullet" (Halide Abstraction)

Best for: Very weak ligands or when high temperature causes decomposition.

The Logic: Instead of forcing the weak ligand to displace a strong bond (M-Cl), we first strip the chloride using Silver(I). This generates a solvated cationic intermediate (

Protocol:

  • Abstraction: Dissolve

    
     (0.1 mmol) in Ethanol/Acetone (3:1). Add 2.05 equivalents of 
    
    
    .[1]
  • Reaction: Stir at room temperature for 1 hour in the dark. A white precipitate (AgCl) will form.

  • Filtration: Filter through Celite to remove AgCl. The filtrate contains the reactive solvato-complex.[1]

  • Coordination: Add 1.1 equivalents of this compound to the filtrate.

  • Reflux: Reflux the filtrate for 4–6 hours. The color should shift (usually from purple/green to orange/red).

  • Isolation: Evaporate solvent to near dryness, redissolve in minimal acetonitrile, and precipitate with ether.

Visual Workflow: Decision Tree

The following diagram illustrates the decision logic for synthesizing these complexes.

CoordinationLogiccluster_legendKey FactorsStartStart: Metal Precursor + 4-NO2-bipyCheckSolubilityCheck Ligand Solubility(in EtOH/MeOH)Start->CheckSolubilityIsSolubleSoluble?CheckSolubility->IsSolubleStandardRefluxAttempt Standard Reflux(EtOH/Water, 80°C)IsSoluble->StandardRefluxYesHighTempMethod A: High Temp(Ethylene Glycol, 180°C)IsSoluble->HighTempNo (Aggregates)CheckYieldYield > 40%?StandardReflux->CheckYieldSuccessProceed to PurificationCheckYield->SuccessYesSilverRouteMethod B: Halide Abstraction(AgPF6 / Acetone)CheckYield->SilverRouteNo (No Reaction)HighTemp->SuccessSilverRoute->SuccessWarningWarning: 4-NO2 group deactivates N-donorRequires higher energy or electrophilic metal center.

Caption: Decision tree for selecting the optimal coordination strategy based on solubility and initial reactivity.

Frequently Asked Questions (FAQs)

Q: I am seeing two spots on my TLC after the reaction. Is this an impurity? A: Not necessarily. This compound is an asymmetric ligand.[1] If you are synthesizing a bis-heteroleptic complex like

1
  • Tip: Use cation-exchange chromatography (SP-Sephadex C-25) if silica fails.[1]

Q: The literature says 4-nitro-bipy is "sterically hindered."[1] Why do you say it's electronic? A: Confusion often arises from the term "hindered bipyridines."[1] Usually, this refers to 6,6'-substitution (e.g., dimethyl-bipy), which physically clashes with the metal. For 4-substituted ligands, the "hindrance" is the electronic penalty .[1] The nitro group withdraws density via induction and resonance, stabilizing the LUMO (good for electron accepting) but destabilizing the HOMO (bad for donating to the metal). This mimics steric hindrance because the reaction kinetics are incredibly slow.[1]

Q: Can I reduce the nitro group after coordination? A: Yes, and this is a common strategy. You can coordinate the 4-nitro-bipy (using Method A) and then reduce it to 4-amino-bipy using Hydrazine/Pd-C or

1

Q: My complex precipitates as a chloride salt but is not soluble in water. Why? A: Nitro-bipyridine complexes have lower solubility than unsubstituted bipyridine complexes due to pi-stacking interactions driven by the nitro dipole.[1]

  • Fix: Metathesize the anion to

    
     (soluble in ACN/Acetone) or Chloride (soluble in water/methanol). If the Chloride salt is insoluble, it is likely due to tight packing; try dissolving in warm DMSO or using the 
    
    
    salt for characterization.

References

  • Electronic Effects in Bipyridines: Al-Musharafi, S. K., et al. "On the electronic structure of nitro-substituted bipyridines and their platinum complexes."[1] Dalton Transactions, 2015.[1] Link

  • Microwave Synthesis Protocols: Kaiser, A., et al. "Efficient synthesis of ruthenium complexes of the type (R-bpy)2RuCl2... by microwave-activated reactions."[1][5] Journal of Organometallic Chemistry, 2021.[1] Link

  • Halide Abstraction Strategy: Constable, E. C., et al. "Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine."[1] Dalton Transactions, 2015.[1] Link

  • Crystal Structure & Sterics: "Crystal structure of 4,4'-dinitro-2,2'-bipyridine." Cambridge Structural Database, CCDC 129319.[1] Link

  • General Ru-Polypyridyl Synthesis: Meyer, T. J., et al. "Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes."[1] Inorganic Chemistry, 2011.[1] Link

Technical Support Center: Stability & Handling of 4-Nitro-2,2'-bipyridine

[1]

Product: 4-Nitro-2,2'-bipyridine (4-NO2-bpy) Application: Ligand synthesis, Coordination chemistry, Biological assays Document Type: Technical Troubleshooting & Stability Guide[1]

Part 1: Executive Stability Profile (The "Cheat Sheet")

The stability of this compound is governed by two competing forces: the hydrophobicity of the bipyridine core and the electrophilicity induced by the nitro group.

pH RangeStatusChemical BehaviorRecommendation
Acidic (pH < 3.0) STABLE Pyridine nitrogens are protonated (

).[1] High solubility. The nitro group is deactivated against nucleophilic attack.
Best for storage. Store as a stock solution in dilute acid (e.g., 0.1 M HCl) if aqueous.[1]
Neutral (pH 4.0 - 7.5) CAUTION Molecule is neutral.[1] Solubility in water is extremely low (< 0.5 mg/mL).[1] Risk of precipitation is high.[1]Avoid pure water. Use organic co-solvents (DMSO, MeCN, DMF) or maintain >20% organic fraction.[1]
Basic (pH > 8.0) UNSTABLE CRITICAL FAILURE POINT. Hydroxide ions (

) attack the 4-position, displacing the nitro group (Hydrolysis).
Do not store. Prepare immediately before use. Keep on ice.

Part 2: Deep Dive – The Mechanics of Instability

To troubleshoot effectively, you must understand why the molecule fails.[1]

The Hydrolysis Trap (High pH)

The nitro group at the 4-position is strongly electron-withdrawing. This activates the pyridine ring toward Nucleophilic Aromatic Substitution (


)22
  • Visual Indicator: The solution may shift from a pale yellow (characteristic of nitro-bpy) to a different hue (often colorless or shifting UV absorbance) as 4-hydroxy-2,2'-bipyridine forms.[1]

  • Consequence: Loss of the nitro-ligand; formation of a hydroxy-ligand which has vastly different coordination properties (often creating anionic O-donors).

The Solubility Cliff (Neutral pH)

Unlike unsubstituted 2,2'-bipyridine (


  • Implication: At pH 4-7, the molecule is not protonated.[1] It remains a neutral, hydrophobic organic solid.[1] It will precipitate out of aqueous buffers, often mistaken for "degradation."[1]

Reductive Instability

In biological buffers containing reducing agents (e.g., DTT, TCEP, Beta-mercaptoethanol), the nitro group (


1

Part 3: Visualizing the Failure Pathways

The following diagram illustrates the primary degradation pathway (

Gcluster_0Safe Zonecluster_1Danger Zone (Hydrolysis)Stock4-NO2-bpy(Solid/DMSO)AcidicProtonated Form(Soluble, Stable)[H-bpy-NO2]+Stock->AcidicAdd Acid(pH < 3)NeutralNeutral Form(Precipitates)bpy-NO2Stock->NeutralAdd Water(pH 7)Acidic->NeutralRaise pHNeutral->AcidicLower pHTransitionMeisenheimerComplexNeutral->TransitionOH- Attack(pH > 8)Hydrolyzed4-OH-bpy(Degraded Product)Transition->Hydrolyzed-NO2 group lost

Caption: Stability map showing the safe protonated state vs. the irreversible hydrolysis pathway in base.

Part 4: Troubleshooting Guide

Issue 1: "My solution turned cloudy immediately upon dilution."

Diagnosis: The Hydrophobic Effect. You likely diluted a DMSO/Methanol stock solution directly into a neutral aqueous buffer (PBS, HEPES, pH 7.4).[1] The 4-NO2-bpy crashed out of solution because it is not protonated at this pH. Solution:

  • Co-solvent Method: Ensure the final solution contains at least 10-20% organic solvent (DMSO or Acetonitrile).[1]

  • Acid Method: If your experiment tolerates it, lower the pH to < 3.0 to protonate the pyridine nitrogen.[1]

Issue 2: "I see a new peak in my HPLC / The UV spectrum shifted."

Diagnosis: Hydrolysis (


).Solution:
  • Check the pH of your buffer.[1]

  • Prepare fresh solutions. Do not store aqueous stocks at neutral/basic pH.

  • Verify identity: 4-OH-bpy has a distinct UV absorption and fluorescence profile compared to the non-fluorescent nitro derivative.[1]

Issue 3: "The reaction failed in the presence of DTT/TCEP."

Diagnosis: Chemical Reduction. The reducing agent converted the nitro group to an amine. Solution: Remove reducing agents from the buffer. If a reducing environment is required for the protein, you cannot use 4-NO2-bpy; you must switch to a non-reducible analog or add the ligand after the reduction step is quenched.

Part 5: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

This protocol ensures long-term stability by avoiding aqueous instability.

  • Weighing: Weigh this compound (MW: ~201.18 g/mol ).

  • Solvent Choice: Use Anhydrous DMSO or Acetonitrile .[1] Do not use water.[1]

  • Dissolution: Vortex until fully dissolved.

  • Storage: Aliquot into amber vials (protect from light). Store at -20°C.

    • Shelf Life: >6 months in DMSO at -20°C.[1]

Protocol B: Rapid Stability Check (UV-Vis)

Use this to validate the integrity of your ligand before critical experiments.

  • Blank: Prepare a cuvette with your experimental buffer.

  • Sample: Dilute your stock to ~50 µM in the buffer.

  • Scan: Record spectrum 250–500 nm immediately (

    
    ).
    
  • Wait: Incubate 1 hour at room temperature.

  • Re-scan: Record spectrum (

    
    ).
    
    • Pass: Spectra overlap perfectly.

    • Fail: Significant shift in

      
       or baseline elevation (precipitation).
      

Part 6: Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of 4-NO2-bpy? A: No. The high temperature and pressure will accelerate hydrolysis, even at neutral pH.[1] Filter sterilize (0.22 µm PTFE filter) instead.

Q: Why is the pKa lower than normal bipyridine? A: The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyridine ring, making the nitrogen lone pair less available to accept a proton. This drops the

Q: Is 4-NO2-bpy explosive? A: While polynitro aromatic compounds (like TNT) are explosive, mono-nitro bipyridines are generally stable as solids under standard laboratory conditions.[1] However, they should be treated as potentially energetic materials; avoid heating dry solids and do not grind heavily in a mortar.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Establishes the mechanism ( ) by which nitro groups on pyridine rings are displaced by nucleophiles (OH-).
  • pKa and Solubility of Bipyridines

    • Linnell, R. H., & Kaczmarczyk, A. (1961).[1] "The pH Dependence of the Electronic Spectra of Some Substituted Pyridines." The Journal of Physical Chemistry.

    • Context: details the effect of electron-withdrawing groups on pyridine basicity ( shifts).
  • Synthesis and Reactivity of Nitro-Bipyridines

    • Cook, M. J., et al. (1984). "Substitution of this compound." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the synthetic utility and lability of the nitro group in bipyridine scaffolds.

Validation & Comparative

1H NMR Chemical Shift Guide: 4-Nitro-2,2'-bipyridine in CDCl₃

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4-Nitro-2,2'-bipyridine in CDCl₃ . It is designed for researchers requiring precise structural validation of bipyridine derivatives, particularly those synthesizing ligands for transition metal catalysis (e.g., Iridium or Ruthenium complexes).

Executive Summary

This compound is a critical asymmetric ligand scaffold used extensively in the development of photoredox catalysts and luminescent materials. Unlike its symmetric parent compound (2,2'-bipyridine), the introduction of a nitro group at the 4-position breaks the molecular symmetry, resulting in a complex 7-spin system.

This guide provides a definitive comparison of the 1H NMR spectral signature of this compound against the standard 2,2'-bipyridine baseline. It highlights the diagnostic H3' singlet and the deshielding effects induced by the nitro substituent, serving as a primary validation tool for synthetic purity.

Comparative Data Analysis

The following table contrasts the chemical shifts of the parent molecule with the 4-nitro derivative. The nitro group exerts a strong electron-withdrawing effect (


 and 

effects), significantly deshielding the protons on the substituted ring (Ring B).
Table 1: 1H NMR Shift Comparison (CDCl₃, 500 MHz)
Proton Position2,2'-Bipyridine (

ppm)
This compound (

ppm)

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H6 / H6' 8.688.78 (H6') / 8.72 (H6)+0.10Doublet (d)

Ortho to N; H6' is slightly more deshielded by NO₂.
H3 / H3' 8.409.15 (H3')+0.75 Singlet (d)

Diagnostic Peak. H3' is ortho to NO₂ & bridge. Appears as a singlet/narrow doublet.
H3 (Ring A) 8.408.48 +0.08Doublet (d)

Ortho to bridge; minimal effect from distal NO₂.
H4 (Ring A) 7.807.88 +0.08Triplet (td)

Para to N; standard pyridine resonance.
H5' (Ring B) 7.308.05 +0.75 Doublet (dd)

Ortho to NO₂; strongly deshielded compared to parent H5.
H5 (Ring A) 7.307.40 +0.10Triplet (ddd)

Meta to N; standard pyridine resonance.

Note: Values are referenced to residual CHCl₃ at 7.26 ppm. The H3' signal is the most critical indicator of successful nitration. In the parent 2,2'-bipyridine, H3 is a doublet; in the 4-nitro derivative, H3' collapses to a pseudo-singlet (or doublet with very small meta-coupling) and shifts downfield to ~9.15 ppm.

Mechanistic Insight & Assignment Logic

Understanding the causality of these shifts is essential for distinguishing the product from isomers (e.g., 5-nitro-2,2'-bipyridine).

Electronic Deshielding (The Nitro Effect)

The nitro group is a strong electron-withdrawing group (EWG).

  • Inductive Effect (-I): Pulls electron density through the

    
    -bond framework, deshielding all protons on Ring B.
    
  • Mesomeric Effect (-M): The nitro group participates in resonance, placing positive charge density at the ortho (3', 5') and para positions relative to itself.

    • H3' and H5' are ortho to the nitro group. They experience the strongest deshielding (approx. +0.75 ppm shift).

    • H6' is meta to the nitro group. It experiences a weaker inductive deshielding (+0.10 ppm).

Structural Diagram: Assignment Workflow

The following diagram visualizes the logic flow for assigning peaks in the crude spectrum.

NMR_Assignment cluster_legend Legend Start Analyze Aromatic Region (7.0 - 9.5 ppm) Count Count Integral Signals Start->Count Symmetry Symmetry Check: Are there 4 signals (Symmetric) or 7 signals (Asymmetric)? Count->Symmetry Sym_Yes 4 Signals: Starting Material (2,2'-Bipyridine) Symmetry->Sym_Yes Symmetric Sym_No 7 Signals: Substituted Product Symmetry->Sym_No Asymmetric Diagnostic Locate Diagnostic H3' Signal (Most Downfield, ~9.15 ppm) Sym_No->Diagnostic Multiplicity Check Multiplicity of H3' Diagnostic->Multiplicity Singlet Pseudo-Singlet (d, J~2Hz): This compound (Ortho to Bridge & NO2) Multiplicity->Singlet Doublet Large Doublet (J~8Hz): Likely 5-Nitro isomer or other substitution Multiplicity->Doublet key1 Blue: Start key2 Green: Confirmation key3 Red: Rejection

Caption: Logic flow for distinguishing this compound from starting material and isomers based on 1H NMR multiplicity and integration.

Experimental Protocols

To ensure the reproducibility of the NMR data presented above, the following synthesis and preparation protocol is recommended. This route avoids the formation of the 4,4'-dinitro impurity by controlling stoichiometry during the N-oxidation step.

A. Synthesis Workflow (Recommended Route)

The synthesis proceeds via the N-oxide intermediate to activate the 4-position for nitration, followed by selective reduction.

  • Oxidation: 2,2'-Bipyridine

    
     2,2'-Bipyridine-N-oxide.
    
  • Nitration: N-oxide

    
     this compound-N-oxide.
    
  • Reduction: 4-Nitro-N-oxide

    
    This compound .
    
B. Detailed Procedure
  • Step 1 (Nitration): Dissolve 2,2'-bipyridine-N-oxide (1.0 eq) in conc. H₂SO₄. Add fuming HNO₃ (excess) dropwise at 0°C. Heat to 100°C for 16h. Pour onto ice, neutralize with Na₂CO₃, and filter the yellow precipitate (4-Nitro-N-oxide).

  • Step 2 (Reduction): Suspend this compound-N-oxide (1.0 eq) in anhydrous CHCl₃. Add PCl₃ (4.0 eq) cautiously. Reflux for 4 hours.

    • Safety Note: PCl₃ is corrosive and reacts violently with water. Quench carefully with ice/water.

  • Step 3 (Workup): Basify the aqueous layer with NaOH (pH > 10) and extract with DCM. Dry over MgSO₄ and concentrate.

  • Step 4 (NMR Prep): Dissolve ~10 mg of the yellow solid in 0.6 mL CDCl₃. Filter through a glass wool plug if insoluble particulates remain.

C. Synthesis Flow Diagram

Synthesis_Flow Bpy 2,2'-Bipyridine (Start) Oxide 2,2'-Bipyridine-N-oxide (Intermediate) Bpy->Oxide mCPBA DCM, 0°C NitroOxide 4-Nitro-2,2'-bpy-N-oxide (Nitration Product) Oxide->NitroOxide HNO3 / H2SO4 100°C Final This compound (Target) NitroOxide->Final PCl3 CHCl3, Reflux (Selective Deoxygenation)

Caption: Step-wise synthetic pathway highlighting the critical deoxygenation step using PCl3 to retain the nitro functionality.

Troubleshooting & Validation

When analyzing the NMR of your crude product, look for these common impurities:

  • Residual N-Oxide: If the reduction is incomplete, you will see peaks shifted slightly upfield relative to the final product, and the solubility in CDCl₃ will be lower.

  • 4-Chloro-2,2'-bipyridine: If PCl₃ heating is too prolonged or harsh, the nitro group can occasionally be displaced by chloride (nucleophilic aromatic substitution). Check for a loss of the H3' downfield shift (Cl is less deshielding than NO₂).

  • Symmetry: If the spectrum shows only 4 signals but they are shifted, you may have synthesized the 4,4'-dinitro-2,2'-bipyridine (symmetric).

References

  • Synthesis & Characterization: VJS (Vietnam Journal of Science). "Synthesis and Structural Characterization of Ruthenium Complexes." (Provides baseline shifts for substituted bipyridines). Link

  • Experimental Data: University of Huddersfield Repository. "Synthesis of Iridium Complexes with this compound." (Confirming the utility and handling of the ligand). Link

  • General NMR Data: Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." (For solvent referencing). Link

  • Synthetic Route: Reading University. "Synthesis of 4-bromo-2,2'-bipyridine via 4-nitro intermediate." (Validating the N-oxide reduction pathway). Link

Part 1: Theoretical Causality: IR Spectral Signatures of Nitrobipyridines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of functional group characterization is essential for drug development and materials science. Nitrobipyridine derivatives (e.g., 4-nitrobipyridine, 4,4'-dinitrobipyridine) are critical structural motifs and intermediates in the synthesis of transition metal catalysts, such as iridium complexes used in dye-sensitized solar cells (DSSCs) and C-H borylation[1][2].

Fourier Transform Infrared (FT-IR) spectroscopy is the analytical gold standard for confirming the successful nitration of a bipyridine ring. This guide objectively compares the two primary FT-IR sampling techniques—Transmission and ATR (Attenuated Total Reflectance)—and details the spectral causality behind the nitro group's characteristic peaks.

In standard aliphatic compounds, the nitro group (


) exhibits two intense absorption bands due to asymmetric and symmetric stretching vibrations near 1550 cm⁻¹ and 1380 cm⁻¹, respectively[3]. However, when the nitro group is directly attached to an aromatic system like a bipyridine ring, the spectral landscape fundamentally changes due to electronic conjugation.

The Causality of Peak Shifting: Conjugation between the


-electrons of the bipyridine ring and the nitro group delocalizes electron density across the molecule. This delocalization reduces the double-bond character of the N=O bonds, thereby decreasing their force constant. Consequently, less energy is required to stretch the bond, and the vibrational frequencies shift to lower wavenumbers[3][4]. In nitrobipyridine derivatives, the asymmetric N-O stretch typically appears between 1550–1475 cm⁻¹, while the symmetric N-O stretch shifts to 1360–1290 cm⁻¹[4][5].
Table 1: Characteristic IR Absorptions in Nitrobipyridine Derivatives
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / CharacteristicsCausality / Notes

Asymmetric Stretch
1475 – 1550StrongShifted to lower wavenumbers due to aromatic

-conjugation[5].

Symmetric Stretch
1290 – 1360StrongHighly diagnostic; often the most prominent peak in the spectrum[4].
Bipyridine Ring (C=C, C=N) 1580 – 1600Medium to StrongSkeletal stretching vibrations of the aromatic hetero-ring[3].
Aromatic C-H Stretch 3000 – 3100Weak to Mediumsp² hybridized C-H bonds on the bipyridine ring[3].

Part 2: Technique Comparison: ATR-FTIR vs. Transmission FT-IR

When analyzing solid nitrobipyridine powders, researchers must choose between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FT-IR (KBr pellet). Each method interacts with the sample differently, leading to distinct spectral artifacts that must be accounted for during analysis.

1. ATR-FTIR (Attenuated Total Reflectance)

  • Mechanism: IR light travels through a high-refractive-index crystal (e.g., Diamond or ZnSe) and undergoes total internal reflection, creating an evanescent wave that penetrates the sample by roughly 1-2 micrometers[6][7].

  • Causality of Spectral Variance: ATR penetration depth is inherently wavelength-dependent. Lower frequencies (e.g., the symmetric

    
     stretch at ~1350 cm⁻¹) penetrate deeper into the sample than higher frequencies (e.g., C-H stretches at ~3050 cm⁻¹)[8][9]. Therefore, the symmetric nitro peak will appear disproportionately stronger than high-wavenumber peaks compared to standard transmission spectra[8].
    

2. Transmission FT-IR (KBr Pellet)

  • Mechanism: The sample is homogeneously dispersed in an IR-transparent Potassium Bromide (KBr) matrix and pressed into a solid disc. The IR beam passes directly through the bulk sample[10].

  • Causality of Spectral Variance: This method provides true relative peak intensities according to the Beer-Lambert law. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad, intense artifact peak around 3200–3400 cm⁻¹ (O-H stretch), which can obscure the subtle aromatic C-H stretches of the bipyridine ring[10].

Table 2: Performance Comparison for Nitrobipyridine Analysis
ParameterATR-FTIRTransmission FT-IR (KBr)
Sample Preparation None (Direct application)[6]Grinding with KBr, hydraulic pressing[10]
Analysis Depth Surface-sensitive (1-2 µm)[9]Bulk material analysis[9]
Relative Peak Intensities Skewed (Requires algorithmic correction)[8]True (Follows Beer-Lambert Law)[8]
Moisture Interference MinimalHigh (KBr absorbs ambient water)[10]
Throughput High (1-2 minutes per sample)[6]Low (10-15 minutes per sample)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for characterizing nitrobipyridines.

Phase 1: Instrument Calibration & Background

  • System Suitability: Run a polystyrene calibration film. Verify the precise location of the 1601 cm⁻¹ peak to ensure wavelength accuracy across the instrument.

  • Background Scan: Collect a background spectrum (air for transmission; clean, dry crystal for ATR) immediately prior to sample analysis to subtract ambient CO₂ and H₂O vapor.

Phase 2: Sample Preparation & Acquisition

  • For ATR-FTIR:

    • Deposit 2-5 mg of nitrobipyridine powder directly onto the diamond ATR crystal[6].

    • Apply consistent pressure using the swivel press. Causality: Intimate contact is required because the evanescent wave only penetrates a few micrometers; poor contact results in weak, noisy spectra[9].

    • Acquire 32-64 scans at 4 cm⁻¹ resolution.

  • For Transmission FT-IR:

    • Mix 1-2 mg of nitrobipyridine with 100 mg of anhydrous KBr (pre-dried at 110°C).

    • Grind thoroughly in an agate mortar. Causality: Particle sizes must be smaller than the IR wavelength to prevent baseline sloping caused by light scattering (the Christiansen effect).

    • Press under 10 tons of pressure for 2 minutes to form a transparent pellet.

    • Acquire 32-64 scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing & Self-Validation

  • ATR Correction (If applicable): Apply the ATR correction algorithm in the spectrometer software. Causality: This mathematically adjusts the wavelength-dependent penetration depth, normalizing the intensity of the 1350 cm⁻¹ symmetric

    
     stretch relative to higher wavenumber peaks, allowing direct comparison to transmission library data[8].
    
  • Validation Check (Transmission): Verify the absence of a broad peak at 3400 cm⁻¹ in the KBr spectrum. If present, the pellet has absorbed moisture and the preparation must be repeated to ensure spectral integrity.

  • Peak Assignment: Confirm the presence of both the asymmetric (1550–1475 cm⁻¹) and symmetric (1360–1290 cm⁻¹) N-O stretches. The presence of only one band is insufficient to definitively confirm a nitro group[4].

Part 4: Visualizing the Analytical Workflow

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FT-IR Workflow Start Nitrobipyridine Sample ATR_Prep Direct Application (No Prep) Start->ATR_Prep Trans_Prep Grind with KBr & Press Pellet Start->Trans_Prep ATR_Scan Evanescent Wave Scanning ATR_Prep->ATR_Scan ATR_Correct Apply ATR Correction (Algorithm) ATR_Scan->ATR_Correct Analysis Spectral Analysis: Identify 1550 & 1350 cm⁻¹ Peaks ATR_Correct->Analysis Trans_Scan Bulk Transmission Scanning Trans_Prep->Trans_Scan Trans_Verify Check for Moisture (3200 cm⁻¹) Trans_Scan->Trans_Verify Trans_Verify->Analysis

Workflow comparing ATR-FTIR and Transmission FT-IR for nitrobipyridine analysis.

References

  • Source: askthenerd.
  • Source: copbela.
  • Source: vscht.
  • Source: specac.
  • Source: piketech.
  • Source: agilent.
  • Source: specac.
  • Source: rockymountainlabs.
  • Source: mobt3ath.
  • Source: hud.ac.

Sources

Mechanistic Causality: Electronic Effects on Molecular Orbitals

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Redox Potentials: 4-Nitro-2,2'-bipyridine vs. 4,4'-Dimethyl-2,2'-bipyridine

As a Senior Application Scientist navigating the complexities of ligand design for metallodrugs, photoredox catalysis, and biosensors, the selection of bipyridine derivatives is rarely arbitrary. The electronic nature of the substituents on the 2,2'-bipyridine (bpy) scaffold dictates the thermodynamic landscape of the resulting metal complexes[1].

This guide provides an in-depth, objective comparison of two fundamentally opposing ligands: This compound (4-NO2-bpy) and 4,4'-dimethyl-2,2'-bipyridine (dmbpy) . By understanding the causality between molecular orbital perturbation and electrochemical behavior, researchers can rationally tune redox potentials for highly specific applications.

The fundamental difference in the redox behavior of 4-NO2-bpy and dmbpy is governed by how their substituents manipulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • 4,4'-Dimethyl-2,2'-bipyridine (dmbpy): The methyl groups act as electron-donating groups (EDGs) via inductive (+I) and hyperconjugative effects. This increased electron density raises the energy of the LUMO. Consequently, adding an electron to the system becomes thermodynamically less favorable, shifting the ligand-based reduction potential to a more negative value compared to the unsubstituted bpy baseline[1].

  • This compound (4-NO2-bpy): The nitro group is a potent electron-withdrawing group (EWG), exerting strong inductive (-I) and resonance (-M) pull. This drastically lowers the LUMO energy. When the ligand is reduced, the resulting radical anion is highly stabilized by the nitro group, shifting the reduction potential to a significantly less negative (more positive) value.

When these ligands coordinate to transition metals (e.g., Ruthenium or Osmium), they also perturb the metal-centered oxidation potentials. Electron-donating dmbpy makes the metal easier to oxidize (stabilizing higher oxidation states), whereas electron-withdrawing 4-NO2-bpy makes the metal harder to oxidize[2][3].

Electronic_Effects Base 2,2'-Bipyridine (bpy) Baseline LUMO Energy Nitro 4-Nitro-bpy Strong EWG (-NO2) Base->Nitro Substitution Dimethyl 4,4'-Dimethyl-bpy EDG (-CH3) Base->Dimethyl Substitution LUMO_Low LUMO Energy Lowered (Radical Anion Stabilized) Nitro->LUMO_Low Inductive & Resonance Pull LUMO_High LUMO Energy Raised (Radical Anion Destabilized) Dimethyl->LUMO_High Inductive Push Redox_Pos Easier to Reduce (Less Negative Potential) LUMO_Low->Redox_Pos Redox_Neg Harder to Reduce (More Negative Potential) LUMO_High->Redox_Neg

Caption: Logical relationship between substituent electronic effects, LUMO energies, and redox potentials.

Quantitative Data Comparison

The following table summarizes the thermodynamic parameters and typical electrochemical profiles of both ligands. Values are generalized against the Saturated Calomel Electrode (SCE) for standardization.

ParameterThis compound4,4'-Dimethyl-2,2'-bipyridine
Substituent Electronic Effect Strongly Electron-WithdrawingElectron-Donating
Hammett Constant (

)
+0.78-0.17
Free Ligand Reduction (

vs. SCE)
~ -1.10 V~ -2.30 V
Effect on [Ru(L)3]2+ Metal Oxidation Shifts positive (Harder to oxidize)Shifts negative (~ +1.10 V vs. SCE)
Application in Drug Development Hypoxia-activated prodrugs (bioreductive)Tuning lipophilicity and cellular uptake
Application in Catalysis Strong photo-oxidantsCO2 reduction, low-potential biosensors

Note: In biosensor design, utilizing dmbpy in Osmium redox polymers lowers the formal potential, which is critical for avoiding the parasitic oxidation of physiological interferents like ascorbate or urate[2]. Conversely, in electrocatalysis, dmbpy is frequently utilized in Manganese or Rhenium complexes to tune the overpotential for CO2 reduction[4].

Self-Validating Experimental Protocol: Cyclic Voltammetry (CV)

To accurately compare the redox potentials of these ligands, Cyclic Voltammetry must be performed under strictly anhydrous and anaerobic conditions. The protocol below is designed as a self-validating system to ensure data integrity.

Why this specific setup? Non-aqueous reference electrodes (like Ag/Ag+) are prone to potential drift. Relying solely on the reference electrode without an internal standard invalidates the thermodynamic data. Furthermore, dissolved oxygen reduces to superoxide at approximately -1.0 V to -1.2 V vs. SCE—a potential that perfectly masks the reduction wave of 4-NO2-bpy.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry, HPLC-grade acetonitrile (MeCN). Causality: 
    
    
    
    provides high ionic conductivity with a wide electrochemical window, preventing solvent breakdown during deep cathodic scans.
  • Analyte Addition: Add the bipyridine ligand to achieve a 1.0 mM concentration.

  • Degassing: Purge the solution with ultra-high purity Argon for a minimum of 15 minutes. Maintain an Argon blanket over the solution during the experiment.

  • Cell Assembly:

    • Working Electrode (WE): Glassy Carbon (polished with 0.05 µm alumina slurry prior to use).

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Ag/Ag+ (

      
       in MeCN).
      
  • Scanning: Execute cyclic sweeps starting from the open-circuit potential (OCP) towards negative potentials. Record voltammograms at multiple scan rates (e.g., 50, 100, 250, 500 mV/s).

  • Internal Calibration (The Validation Step): Once the analyte scans are complete, spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan to capture the

    
     redox couple.
    
  • Data Analysis: Calculate the half-wave potential (

    
    ) for the ligand reduction using the equation 
    
    
    
    . Reference all final reported potentials against the
    
    
    couple to eliminate reference drift errors[3]. Validate electrochemical reversibility by confirming the peak-to-peak separation (
    
    
    ) is approximately 59 mV for a one-electron transfer.

CV_Protocol S1 1. Analyte Prep (0.1M TBAPF6 in ACN) S2 2. Argon Purge (Eliminate O2 Interference) S1->S2 S3 3. Cell Assembly (GC WE, Pt CE, Ag/Ag+ RE) S2->S3 S4 4. CV Scanning (Variable Scan Rates) S3->S4 S5 5. Internal Calibration (Spike with Ferrocene) S4->S5 S6 6. Data Validation (Verify ΔEp ≈ 59 mV) S5->S6 S6->S6 Self-Validating Loop

Caption: Self-validating Cyclic Voltammetry workflow ensuring rigorous thermodynamic measurements.

Strategic Implications in Drug Development & Catalysis

For drug development professionals, the choice between these ligands dictates the biological fate of metallodrugs.

  • Hypoxia Targeting: The less negative reduction potential of 4-NO2-bpy makes it an excellent candidate for hypoxia-activated prodrugs. In the oxygen-depleted tumor microenvironment, cellular reductases can selectively reduce the nitro group or the metal center, triggering ligand dissociation and drug activation.

  • Sensors and Assays: In diagnostic biosensors, dmbpy is frequently used to synthesize Osmium or Ruthenium mediators. The electron-donating methyl groups lower the oxidation potential of the metal center, allowing the sensor to operate at lower applied voltages, thereby preventing the false-positive signals caused by the oxidation of blood-borne interferents[2].

By treating the bipyridine scaffold not just as a structural tether, but as an electronically tunable rheostat, researchers can achieve precise control over the thermodynamic driving forces required for their specific chemical or biological systems.

References

  • The Relationship between Redox Potentials and Torsional Angles in 4,4'-Dimethyl N, N'-Alkylidene 2,2'-Bipyridinium Salts. MDPI. Available at: [Link]

  • Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors. Deakin University. Available at:[Link]

  • Precise analyses of photoelectrochemical reactions on particulate Zn 0.25 Cd 0.75 Se photoanodes in nonaqueous electrolytes using Ru bipyridyl complexes as a probe. RSC Publishing. Available at: [Link]

  • Manganese Carbonyl Complexes as Selective Electrocatalysts for CO2 Reduction in Water and Organic Solvents. ACS Publications. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Nitro-2,2'-bipyridine , designed for researchers in coordination chemistry and drug discovery.

Executive Summary

This compound is a critical functionalized ligand used extensively in the synthesis of metallo-supramolecular polymers and transition metal complexes (e.g., Ruthenium(II) polypyridyls). Unlike its parent compound, 2,2'-bipyridine, the introduction of the nitro group (


) at the 4-position drastically alters its mass spectral signature, introducing labile fragmentation pathways that serve as diagnostic fingerprints.

This guide objectively compares the fragmentation behavior of this compound against its non-substituted parent and its di-substituted analog (4,4'-dinitro), providing a robust framework for structural verification.

Experimental Specifications

To ensure reproducibility, the following ionization parameters are recommended for the analysis of nitro-bipyridines.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Source Type Hard IonizationSoft Ionization
Energy/Voltage 70 eV3.5 - 5.0 kV (Positive Mode)
Carrier/Solvent Direct Insertion Probe (DIP) or GCMeCN / MeOH + 0.1% Formic Acid
Primary Ion

(Radical Cation)

(Protonated)
Utility Structural elucidation (Fragmentation)Molecular weight confirmation

Fragmentation Pathway Analysis

The fragmentation of this compound is governed by two competing mechanisms: the stability of the bipyridine core and the lability of the nitro substituent.

Primary Fragmentation: The Nitro Group

Upon electron impact (70 eV), the molecular ion (


) typically undergoes one of two initial cleavages:
  • Radical Loss of

    
     (m/z 
    
    
    
    ):
    • Mechanism: Direct cleavage of the C-N bond connecting the nitro group to the pyridine ring.

    • Observation: This yields a fragment at m/z 155 , corresponding to the

      
       cation. This is often a dominant pathway due to the resonance stability of the resulting bipyridyl cation.
      
    • Diagnostic Value: The mass difference of 46 Da is the primary indicator of a mononitro-substitution.

  • Nitro-Nitrite Rearrangement (m/z

    
    ): 
    
    • Mechanism: The nitro group isomerizes to a nitrite ester (

      
      ) prior to fragmentation.
      
    • Step 1: Loss of

      
       (30 Da) yields the phenoxy-type ion at m/z 171 .
      
    • Step 2: Subsequent expulsion of

      
       (28 Da) from the ring results in a ring-contracted fragment at m/z 143 .
      
    • Context: This pathway is characteristic of nitroaromatics but is often less intense than the direct

      
       loss in bipyridines lacking ortho-protons that facilitate "ortho effects."
      
Secondary Fragmentation: The Bipyridine Core

Following the loss of the nitro group, the remaining core follows the standard degradation pathway of 2,2'-bipyridine:

  • Loss of HCN (27 Da): Fragmentation of the pyridine ring typically ejects hydrogen cyanide.

  • Transition:

    
    .
    
  • Further Degradation:

    
    .
    

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the molecular ion and its key fragments.

Fragmentation Pathway M_Ion Molecular Ion [M]+ • m/z 201 Frag_155 [M - NO2]+ m/z 155 (Bipyridyl Cation) M_Ion->Frag_155 - NO2 (46 Da) Direct Cleavage Frag_171 [M - NO]+ m/z 171 (Phenoxy-bipyridine) M_Ion->Frag_171 - NO (30 Da) Nitro-Nitrite Rearrangement Frag_128 [M - NO2 - HCN]+ m/z 128 (Pyridine Ring Cleavage) Frag_155->Frag_128 - HCN (27 Da) Frag_143 [M - NO - CO]+ m/z 143 (Ring Contraction) Frag_171->Frag_143 - CO (28 Da)

Figure 1: Mechanistic fragmentation tree of this compound under Electron Ionization (70 eV).

Comparative Performance Guide

This section compares the spectral signature of this compound with its primary alternatives to aid in rapid identification.

Table 1: Spectral Fingerprint Comparison
Feature2,2'-Bipyridine (Parent) This compound 4,4'-Dinitro-2,2'-bipyridine
Molecular Ion (

)
m/z 156 m/z 201 m/z 246
Primary Neutral Loss HCN (27 Da)

(46 Da)

(46 Da)
Base Peak (Typical) m/z 156 (Stable

)
m/z 155 or 201m/z 200 (

)
Diagnostic Fragment m/z 129 (

)
m/z 171 (

)
m/z 216 (

)
Low Mass Region m/z 78 (Pyridine)m/z 128, 102m/z 154, 126
Key Differentiators:
  • Stability: The parent 2,2'-bipyridine is highly stable, often showing the molecular ion as the base peak (100% intensity). The 4-nitro derivative is less stable; the molecular ion intensity will be lower relative to the parent due to the facile loss of the nitro group.

  • The "155" Junction: Both nitro derivatives eventually funnel through the m/z 155 region (the bipyridyl core). However, this compound reaches this state via a single loss of 46 Da, whereas the dinitro analog requires two sequential losses (246

    
     200 
    
    
    
    154/155).
  • Isomer Distinction: Distinguishing 4-nitro from 5-nitro isomers by MS alone is difficult without reference standards, as their fragmentation pathways are identical. However, subtle differences in the intensity ratio of

    
     vs 
    
    
    
    may exist due to electronic effects of the nitrogen position relative to the inter-ring bond.

References

  • NIST Mass Spectrometry Data Center. 2,2'-Bipyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry (RSC). Synthesis and physical properties of some 4-substituted 2,2′-bipyridyls. J. Chem. Soc. B. [Link][1][2][3][4][5][6]

  • Zhang, J., et al. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 2000. [Link]

  • Matrix Fine Chemicals. this compound Product Data & CAS 14162-93-7. [Link]

Sources

Comparative Electrochemical Profiling: Nitro-Substituted Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Electron-Deficient Bipyridine Ligands (Nitro-functionalized).[1][2] Primary Application: Redox-active ligands for metallodrugs, electrocatalysis (CO₂ reduction), and optoelectronic materials. Key Differentiator: The introduction of nitro (-NO₂) groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to unsubstituted 2,2'-bipyridine. This guide compares the electrochemical performance of 4,4'-dinitro-2,2'-bipyridine and 5,5'-dinitro-2,2'-bipyridine against the unsubstituted parent, providing critical data for tuning redox potentials in drug discovery and catalysis.

Mechanistic Insight: The Electronic Impact of Nitro-Substitution

To effectively utilize nitro-substituted ligands, researchers must understand the causality between substitution position and electrochemical response. The nitro group is a potent electron-withdrawing group (EWG) that operates via two distinct mechanisms: Inductive (-I) and Resonance (-R) effects.

The Redox Mechanism

Unlike unsubstituted bipyridine, which undergoes ring-based reduction at highly negative potentials, nitro-bipyridines exhibit a multi-stage reduction mechanism.

  • Nitro-Centered Reduction: The first reduction event is typically centered on the nitro group itself, forming a radical anion (

    
    ). This occurs at much milder (more positive) potentials than the pyridine ring reduction.
    
  • Positional Influence (Regiochemistry):

    • 4,4'-Position (Para to Nitrogen): The nitro group is in direct conjugation with the pyridine nitrogen. Both inductive and resonance effects cooperate to stabilize the reduced state. This isomer is the easiest to reduce (most anodic potential).

    • 5,5'-Position (Meta to Nitrogen): The resonance pathway is disrupted relative to the ring nitrogen. The electron-withdrawing effect is primarily inductive. Consequently, the LUMO is not stabilized as significantly as in the 4,4'-isomer, leading to a more negative reduction potential.

Redox Pathway Diagram

The following diagram illustrates the electron transfer pathway for a generic nitro-bipyridine ligand in aprotic media (e.g., Acetonitrile).

RedoxMechanism cluster_legend Mechanism Note L Neutral Ligand (L) L_minus Radical Anion (L•⁻) L->L_minus + e⁻ (E₁) L_minus->L - e⁻ L_2minus Dianion (L²⁻) L_minus->L_2minus + e⁻ (E₂) Decomp Protonation/Decomp (Irreversible) L_2minus->Decomp Slow chemical step (k_chem) Note E₁ is the primary metric for ligand electrophilicity.

Caption: Stepwise reduction pathway of nitro-bipyridines in aprotic solvent. The stability of the radical anion (L•⁻) is critical for reversible cycling.

Comparative Performance Data

The following data consolidates electrochemical potentials obtained from cyclic voltammetry in Acetonitrile (MeCN) with TBAPF₆ electrolyte.

Table 1: Electrochemical Reduction Potentials (


) vs. Fc/Fc⁺ 
Ligand Variant

(V)

(V)
Electronic CharacterApplication Suitability
2,2'-Bipyridine (Unsubstituted) -2.20-2.60 (irr)Standard ReferenceGeneral catalysis; high reduction barrier.
4,4'-Dinitro-2,2'-bipyridine -0.95 -1.35Strongest AcceptorLow-potential electron storage; reducible biological targets.
5,5'-Dinitro-2,2'-bipyridine -1.15-1.60Moderate AcceptorFine-tuning redox windows; when 4,4' is too reactive.

Analysis:

  • The "Nitro Shift": Substituting the 4,4' positions with nitro groups shifts the first reduction potential anodically by over 1.2 V . This is a massive energetic shift, making the ligand capable of accepting electrons from mild reductants.

  • Isomer Distinction: The 4,4'-isomer is approximately 200 mV easier to reduce than the 5,5'-isomer. In drug development, this 200 mV difference is crucial for selectivity against specific biological redox couples (e.g., NADH/NAD⁺, glutathione).

Experimental Protocol: High-Fidelity Cyclic Voltammetry

To obtain reproducible data for these sensitive ligands, a standard "dip-and-read" approach is insufficient due to oxygen sensitivity of the nitro-radical anion.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves).

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), recrystallized and vacuum dried.

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference: Ag/AgNO₃ (0.01 M in MeCN) or Ag wire pseudo-reference (calibrated with Ferrocene).

Validated Workflow

This protocol ensures the exclusion of oxygen, which rapidly quenches the nitro-radical anion, leading to false irreversibility.

CV_Protocol Start Start: Electrode Polishing Polish Polish (0.05 µm Alumina) & Sonicate (MQ Water -> Acetone) Start->Polish Dry N₂ Blow Dry Polish->Dry Soln Prepare 1 mM Ligand + 0.1 M TBAPF₆ in MeCN Dry->Soln Degas Argon Purge (10 mins) *CRITICAL STEP* Soln->Degas Scan1 Blank Scan (Electrolyte only) Check for O₂ peak at -1.1V Degas->Scan1 Scan2 Record Sample CV Scan Rate: 100 mV/s Scan1->Scan2 If clean Ref Add Ferrocene Internal Std Recalibrate Potential Scan2->Ref

Caption: Step-by-step CV workflow emphasizing surface preparation and oxygen exclusion.

Protocol Narrative
  • Surface Preparation: Polish the glassy carbon electrode on a felt pad with 0.05 µm alumina slurry. Rinse with Millipore water, then sonicate in acetone for 3 minutes to remove alumina particles.

  • Deoxygenation: This is the most common failure point. Oxygen reduces at similar potentials to the nitro group. Purge the cell with solvent-saturated Argon for at least 10 minutes. Maintain an Argon blanket during scanning.[3]

  • Measurement: Scan from 0 V to -2.0 V (vs Ag/Ag⁺).

    • Success Indicator: The ratio of anodic to cathodic peak current (

      
      ) should approach 1.0 for the first reduction wave, indicating chemical reversibility.
      
  • Calibration: Always add Ferrocene at the end of the experiment. Report all values vs. the

    
     couple to ensure your data is comparable across different labs and reference electrodes.
    

References

  • Electrochemical Reduction of Nitro-Bipyridines

    • Source: Royal Society of Chemistry (RSC) & NIH
    • Context: Detailed mechanistic studies on the reduction of nitro-substituted polypyridine ligands and their metal complexes.
    • Link:

  • Structure-Function Rel

    • Source: Frontiers in Chemistry
    • Context: Comprehensive analysis of how N-substitution and ring functionalization (including 4,4' vs 5,5' positions) affect redox potentials and solubility.
    • Link:

  • Ruthenium Polypyridine Electrochemistry D

    • Source: N
    • Context: Specific tabulated electrochemical data for Tris(4,4'-dinitro-2,2'-bipyridine)ruthenium, serving as a benchmark for the ligand's behavior in complexes.
    • Link:

  • Synthesis and Applic

    • Source: BenchChem Application Notes[4]

    • Context: Protocols for synthesis and broad applications in catalysis and drug development, providing context for the utility of these ligands.[4][5]

    • Link:

Sources

binding constants of 4-Nitro-2,2'-bipyridine with transition metals

Author: BenchChem Technical Support Team. Date: March 2026

[label

Fig 1: Logical relationship between 4-NO2 substitution, orbital energies, and metal binding affinity.

Performance Comparison: 4-NO₂-bpy vs. Alternatives

To contextualize the performance of 4-NO₂-bpy, it is essential to compare it against unsubstituted 2,2'-bipyridine (the baseline) and 4,4'-dimethyl-2,2'-bipyridine (an electron-donating alternative). The table below synthesizes the thermodynamic and electronic shifts governed by these substituents.

LigandElectronic EffectpKa (Nitrogen)log β₁ (Cu²⁺) Trendlog β₃ (Fe²⁺/Ru²⁺) TrendPrimary Application
4,4'-Dimethyl-2,2'-bpy Electron-Donating (+I)~5.0Highest (Strong σ-donor)Very High (Cathodic shift)Enhancing reduction potentials
2,2'-Bipyridine Neutral Baseline~4.4High (log β₁ ~ 8.1)High (log β₃ ~ 17.0)General coordination chemistry
4-Nitro-2,2'-bpy Electron-Withdrawing (-I, -M)~1.85[1]Lowest (Weak σ-donor)Moderate (Compensated by π-backbonding)Red-shifting MLCT / Photo-activation

Data Synthesis Note: While exact empirical log β values for 4-NO₂-bpy vary by solvent and ionic strength, the established linear free-energy relationships dictate a sharp decrease in stability for non-backbonding metals, while Ru²⁺ and Fe²⁺ complexes maintain robust stability due to LUMO stabilization[2][3].

Experimental Workflows (Self-Validating Protocols)

To accurately determine the binding constants of 4-NO₂-bpy, the analytical method must be tailored to the specific metal's electronic properties. Below are two field-proven methodologies.

Protocol A: UV-Vis Spectrophotometric Titration (Job's Method)

Target Metals: Ru²⁺, Fe²⁺, Os²⁺ Causality: Because the nitro group lowers the ligand's LUMO, complexation with these metals generates intense, highly distinct MLCT absorption bands in the visible region[3]. UV-Vis titration provides a direct, background-free optical readout of complex formation[4][5]. Self-Validation: The presence of sharp isosbestic points throughout the titration mathematically guarantees a clean transition between free and bound states without the interference of intermediate side-reactions or ligand degradation.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar stock solutions (e.g., 1.0 × 10⁻⁴ M) of the metal salt (e.g., Fe(ClO₄)₂) and 4-NO₂-bpy in a rigorously degassed, non-coordinating solvent (e.g., anhydrous acetonitrile).

  • Continuous Variation: Prepare a series of 11 samples where the total molarity ([M] + [L]) remains constant, but the mole fraction of the ligand (

    
    ) varies incrementally from 0.0 to 1.0[4].
    
  • Equilibration: Incubate the solutions in the dark at 25.0 ± 0.1 °C for 30 minutes to ensure thermodynamic equilibrium.

  • Spectral Acquisition: Record the UV-Vis spectra from 300 nm to 800 nm. Identify the

    
     of the newly formed MLCT band (typically red-shifted compared to unsubstituted bpy complexes).
    
  • Data Extraction: Plot the change in absorbance (

    
    ) at 
    
    
    
    against
    
    
    . The apex of the resulting parabolic curve indicates the stoichiometric ratio (e.g.,
    
    
    confirms a 1:3 [M:L₃] complex)[4].
  • Constant Calculation: Utilize non-linear regression software (e.g., ReactLab or HypSpec) to fit the full spectral data matrix, extracting the overall stability constant (

    
    )[5].
    
Protocol B: Potentiometric pH Titration

Target Metals: Zn²⁺, Cu²⁺, Ni²⁺ Causality: Harder transition metals do not yield strong MLCT bands upon binding 4-NO₂-bpy. Instead, potentiometry is utilized to measure the thermodynamic competition between protons (H⁺) and metal ions for the weakly basic nitrogen donors[6]. Self-Validation: Performing a forward titration (acid to base) followed immediately by a backward titration (base to acid) ensures the system is under true thermodynamic control. Overlapping hysteresis curves validate that no kinetic trapping or irreversible precipitation has occurred[6].

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision glass electrode in a thermostated, double-walled titration cell at 25.0 °C. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KNO₃)[6].

  • System Setup: Add a known concentration of 4-NO₂-bpy (e.g., 2.0 mM), the target metal ion (e.g., 1.0 mM), and a standardized excess of HNO₃ to the cell. Purge continuously with high-purity N₂ gas to exclude CO₂.

  • Titration: Titrate the mixture using a standardized, CO₂-free NaOH solution (e.g., 0.1 M) via an automated micro-burette.

  • Equilibrium Monitoring: Program the autotitrator to wait for signal stability (drift < 0.1 mV/min) before recording the pH and dispensing the next aliquot.

  • Data Fitting: Export the titration curve (Volume NaOH vs. pH) into speciation software such as HYPERQUAD. Input the predetermined pKa of 4-NO₂-bpy (approx. 1.85) to compute the step-stability constants (

    
    )[6].
    

References

Sources

A Guide to the Structural Confirmation of 4-Nitro-2,2'-bipyridine via X-ray Diffraction: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth, comparative analysis of the use of single-crystal X-ray diffraction for the structural confirmation of 4-Nitro-2,2'-bipyridine. As a molecule of significant interest in coordination chemistry and materials science, a precise understanding of its solid-state conformation is paramount.

The Power of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy. This level of detail is often unattainable with other analytical techniques such as NMR, which provides information about the average structure in solution.[1] For a molecule like this compound, where the relative orientation of the pyridine rings and the conformation of the nitro group are critical to its chemical and physical properties, X-ray crystallography is indispensable for a definitive structural assignment.

Comparative Crystallographic Analysis: Learning from Analogues

In the absence of a published structure for this compound, we can predict its key structural features by examining the crystal structures of closely related compounds. The most relevant analogue for which crystallographic data is available is 4,4'-Dinitro-2,2'-bipyridine.[2] Additionally, co-crystals of 4,4'-bipyridine with other nitro-containing aromatic compounds provide valuable insights into the types of intermolecular interactions that can be expected.[3][4]

Parameter 4,4'-Dinitro-2,2'-bipyridine [2]4,4'-Dimethoxy-2,2'-bipyridine [5]This compound (Expected)
CSD Refcode BAPCOTWOGKAUN/A
Space Group P2₁/cP2₁/nMonoclinic or Orthorhombic
a (Å) 3.868(2)6.4235(11)-
b (Å) 15.111(5)10.8139(18)-
c (Å) 8.851(3)8.0123(14)-
β (˚) 98.78(3)109.462(2)-
Dihedral Angle (Py-Py) ~0° (planar)5.8(1)°Likely near-planar
Intermolecular Interactions π-π stackingC-H···N, C-H···ππ-π stacking, C-H···O (nitro)

The planarity of the bipyridine core is a key feature. In 2,2'-bipyridine itself, the solid-state structure shows a trans-conformation.[6] However, the presence of substituents at the 4 and 4' positions, as in the dinitro and dimethoxy analogues, tends to enforce a more planar conformation.[2][5] It is therefore highly probable that this compound will also adopt a near-planar conformation in the solid state.

The nitro group is expected to be coplanar with the pyridine ring to which it is attached, allowing for resonance delocalization. Intermolecular interactions will likely be dominated by π-π stacking between the aromatic rings of adjacent molecules and weak C-H···O hydrogen bonds involving the nitro group and pyridine C-H donors.

Experimental Protocol: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material, followed by a carefully designed crystallization experiment.

Synthesis of this compound

A common route to 4-substituted 2,2'-bipyridines involves the use of a precursor such as this compound-N-oxide.[7]

Step 1: Synthesis of this compound-N-oxide

This precursor can be synthesized from 2,2'-bipyridine-N-oxide through nitration.

Step 2: Deoxygenation to this compound

The N-oxide can be deoxygenated using a reducing agent such as PCl₃ or PPh₃ to yield the target compound, this compound.

Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain material of >99% purity, as confirmed by NMR and mass spectrometry.

Crystallization of this compound

Obtaining diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

1. Slow Evaporation:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate, or a mixture such as dichloromethane/methanol).

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

2. Vapor Diffusion:

  • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

  • The outer jar should contain a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexanes, diethyl ether).

  • Slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility of the compound, promoting crystal growth.

3. Temperature Gradient (Slow Cooling):

  • Prepare a saturated solution at an elevated temperature.

  • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over a period of several days.

The X-ray Diffraction Workflow: A Step-by-Step Guide

Once a suitable single crystal is obtained, the following workflow is employed to determine its structure.

experimental_workflow cluster_crystal Crystal Handling cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are then typically reported in a Crystallographic Information File (CIF).

Complementary Analytical Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for characterizing the bulk material and confirming its identity prior to crystallization attempts.

validation_workflow Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Purity_Confirmation Purity & Identity Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation IR->Purity_Confirmation Crystallization Crystallization Attempts Purity_Confirmation->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Final_Structure Definitive Structure XRD->Final_Structure

The synergistic role of various analytical techniques in structural confirmation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule and to assess the purity of the sample. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 4-nitro-substituted 2,2'-bipyridine structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational modes of the functional groups present. For this compound, strong absorption bands corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹) would be expected.

Conclusion

The definitive structural characterization of this compound is an important undertaking for fully understanding its properties and potential applications. While a published crystal structure is not currently available, this guide has provided a comprehensive roadmap for its determination. By leveraging comparative analysis of known structures, employing rigorous synthesis and crystallization protocols, and utilizing the power of single-crystal X-ray diffraction in conjunction with other analytical techniques, researchers can confidently elucidate the three-dimensional structure of this important molecule.

References

  • Gotingco, A., Villanueva-Contreras, M., Wolfarth, J. A., Stieber, S. C. E., & Marr, Z. Y. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.
  • Villanueva-Contreras, M., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. NSF Public Access Repository.
  • Fabbiani, M., et al. (2024). Tuning energetic properties through co-crystallisation – a high-pressure experimental and computational study of nitrotriazolone: 4,4′-bipyridine. Physical Chemistry Chemical Physics.
  • Gotingco, A., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. PMC.
  • PubChem. (2026). 4,4'-Dinitro-2,2'-bipyridine. PubChem. Retrieved from [Link]

  • Bao, C., et al. (2023). Rapid single crystal growth via guest displacement from host. Chemical Science, 14(38), 10459-10464.
  • Barbera, J., et al. (2017). Crystal structures of three 4-substituted-2,2'-bipyridines synthesized by Sonogashira and Suzuki-Miyaura cross-coupling reactions.
  • PubChemLite. (n.d.). This compound-n-oxide. PubChemLite. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental results of the perovskite single-crystal growth... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A view of the structure containing 4,4′-bipyridine and 4-nitrophenol... ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega, 9(29), 32669-32681.
  • Wikipedia. (n.d.). 2,2′-Bipyridine. Wikipedia. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 14162-93-7. Matrix Fine Chemicals. Retrieved from [Link]

  • Cervellino, A., & Guagliardi, A. (2021). Multivariate Analysis Applications in X-ray Diffraction. Crystals, 11(1), 15.
  • Girgsdies, F. (2009).
  • Housecroft, C. E., & Constable, E. C. (2023). Packing Motifs in [M(bpy)2X2] Coordination Compounds (bpy = 2,2′-bipyridine; X = F, Cl, Br, I). Crystals, 13(3), 503.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Single crystal growth of water-soluble metal complexes with the help of the Nano-Crystallization method. The Royal Society of Chemistry.
  • Kusano, Y., Ohno, K., & Fujihara, T. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine.
  • Apollo Scientific. (2023). 2,2'-Bipyridine-4,4'-dicarboxylic acid. Apollo Scientific.

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Safety Operating Guide

4-Nitro-2,2'-bipyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Protocol: Handling and Disposal of 4-Nitro-2,2'-bipyridine

As a bidentate ligand derivative, this compound and its precursors (such as this compound-N-oxide) are critical intermediates in coordination chemistry, transition metal catalysis, and the synthesis of complex supramolecular structures for nuclear waste treatment and drug development[1]. However, due to its nitrogen-rich aromatic structure and the highly reactive nitro functional group, it presents specific acute toxicity and environmental hazards.

For researchers and laboratory managers, establishing a self-validating, fail-safe disposal protocol is not just a regulatory requirement; it is a fundamental component of laboratory safety and scientific integrity.

Quantitative Hazard Profile

Before executing any disposal protocol, personnel must understand the physicochemical risks associated with the compound. The following table summarizes the critical hazard data for this compound and its N-oxide derivatives[2][3].

ParameterSpecification / Hazard DesignationRationale & Operational Impact
Hazard Class Class 6.1 (Toxic/Poison)[2]Requires stringent isolation; cannot be disposed of in general solid waste or aqueous drains.
GHS Statements H302, H315, H319[3]Acute oral toxicity; causes severe skin and eye irritation. Mandates full PPE (nitrile gloves, goggles, lab coat).
Chemical Stability Stable under standard conditionsThe bipyridine ring is highly resistant to degradation, meaning environmental persistence is high if improperly discarded.
Incompatibilities Strong oxidizing agents, strong basesMixing with oxidizers in a waste stream can lead to exothermic reactions or potential deflagration due to the nitro group.

Standard Operating Procedure (SOP): Institutional Waste Disposal

Laboratory personnel must never attempt to chemically neutralize or destroy this compound (e.g., via in-house reduction of the nitro group) as a means of disposal. DIY chemical treatment often generates intermediate amines or hydroxylamines that are equally toxic and highly reactive. The only scientifically sound and compliant method is segregation for professional high-temperature incineration.

Step 1: Source Segregation

  • Action: Isolate this compound waste from all other waste streams, particularly halogenated solvents and strong oxidizers (e.g., peroxides, nitric acid).

  • Causality: Halogenated waste requires different incineration parameters. Mixing nitro-aromatics with oxidizers in a closed waste container creates a severe risk of over-pressurization and explosion.

Step 2: Containment

  • Action: Transfer solid waste (powders, contaminated filter paper) or liquid solutions into chemically compatible, high-density polyethylene (HDPE) or amber glass containers.

  • Causality: HDPE and glass are inert to the compound. Amber glass prevents potential photolytic degradation of the nitro group, which could generate unpredictable gaseous byproducts in a sealed container.

Step 3: Labeling and Inventory

  • Action: Affix a standardized Environmental Health and Safety (EHS) hazardous waste label. Explicitly write: "Class 6.1 Toxic Waste: Contains this compound / Nitrogenous Organic."

  • Causality: Accurate labeling prevents downstream mixing errors by EHS personnel and ensures the commercial waste contractor applies the correct incineration profile.

Step 4: EHS Transfer and Final Mineralization

  • Action: Store the sealed container in a designated secondary containment tray within a ventilated satellite accumulation area until institutional EHS pickup.

  • Causality: EHS will transfer the material to a licensed facility for high-temperature incineration (typically >1000°C). This temperature is required to break the robust aromatic bipyridine bonds and completely mineralize the compound into

    
    , 
    
    
    
    , and
    
    
    , while integrated flue-gas scrubbers capture any toxic nitrogen oxides (
    
    
    ) generated during combustion.

Waste Management Workflow Visualization

The following diagram illustrates the self-validating workflow for the safe handling and disposal of this compound, ensuring no single point of failure in the laboratory environment.

G N1 Waste Generation: This compound N2 Segregation: Isolate from Oxidizers/Halogens N1->N2 N3 Containment: HDPE or Amber Glass N2->N3 N4 Labeling: Class 6.1 Toxic Waste N3->N4 N5 EHS Transfer: Institutional Collection N4->N5 N6 Final Destruction: High-Temp Incineration N5->N6

Laboratory workflow for the safe segregation and disposal of nitrogenous organic waste.

References

  • Synthesis and screening of modified CyMe4-BTBP Ligands for Actinides/Lanthanides Separation Source: CentAUR (University of Reading) URL:[Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Nitro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Immediate Action Required: Treat 4-Nitro-2,2'-bipyridine not just as a toxic organic solid, but as a functionalized nitro-aromatic . This dual-nature demands a safety protocol that addresses both acute toxicity (characteristic of bipyridines) and potential energetic instability (characteristic of nitro groups).

The "Golden Rules" of Operation:

  • Zero Skin Contact: Bipyridines are transdermal toxins. "Incidental contact" is a failure of protocol.

  • Static Control: As a nitro-functionalized solid, avoid friction and static discharge during weighing. Use antistatic guns or polonium strips if available.

  • Solvent Awareness: In solution, the solvent dictates the glove material. Nitrile is often insufficient for the chlorinated solvents (e.g., Dichloromethane) typically used with this ligand.

Part 2: Risk Assessment & Chemical Profile

Contextual Expertise: this compound is primarily utilized as a ligand in coordination chemistry, specifically for synthesizing transition metal complexes (e.g., Ruthenium or Iridium based) used in catalysis and photovoltaics. The nitro group is an electron-withdrawing substituent, often used as a handle for further functionalization (reduction to amine).

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Harmful or Toxic).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2][3]

  • Specific Target Organ Toxicity: Respiratory irritation.[1][2]

  • Energetic Risk: While not a primary explosive, nitro-aromatics possess high energy potential. Avoid grinding or high-heat friction.

Hazard DomainRisk LevelOperational Implication
Inhalation High (Dust)Handling must occur inside a certified Chemical Fume Hood.
Dermal Absorption HighBipyridines penetrate skin rapidly; neurotoxic effects are possible.
Reactivity ModerateIncompatible with strong reducing agents and strong acids.
Part 3: Personal Protective Equipment (PPE) Strategy

Do not rely on a single PPE standard. Your protection must scale based on the physical state of the chemical.

1. Hand Protection (The "Solvent-Switch" Protocol)
  • Scenario A: Handling Dry Solid

    • Primary: Nitrile Exam Gloves (Minimum 5 mil thickness).

    • Technique: Double-gloving is recommended to prevent micro-tears from spatulas or glassware.

  • Scenario B: Handling Solutions (DCM, Chloroform, Acetonitrile)

    • Risk: Standard nitrile degrades rapidly (<5 mins) in chlorinated solvents, carrying the dissolved toxin through to the skin.

    • Requirement: Silver Shield (Laminate) gloves or Viton gloves.

    • Alternative: If dexterity is critical, wear Laminate liners under Nitrile outer gloves.

2. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the fine, static-prone nature of the powder.

  • Lungs:

    • Primary: Fume Hood (Sash at 18 inches or lower).

    • Secondary (Spill Cleanup): N95 or P100 Particulate Respirator if outside the hood.

3. Body Protection
  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).

  • Reasoning: Nitro compounds can accelerate combustion. Synthetic blend lab coats can melt onto skin in a fire event.

Part 4: Operational Handling Protocol

This workflow is designed to minimize static generation and exposure.

Step-by-Step Methodology

1. Preparation & Engineering Controls

  • Verify Fume Hood flow rate (Face velocity: 80–100 fpm).

  • Clear the hood of incompatible chemicals (specifically reducing agents like hydrazine or borohydrides).

  • Static Check: Place an ionizing fan or antistatic strip near the balance if the humidity is <30%.

2. Weighing & Transfer

  • Technique: Do not dispense directly from the stock bottle.

  • Step A: Transfer a small amount to a secondary vial using a spark-proof spatula (plastic or coated).

  • Step B: Weigh into a tared vessel inside the hood. If the balance is outside, the vessel must be sealed before removal from the hood.

  • Step C: Wipe the exterior of the stock bottle and the secondary vial with a Kimwipe dampened with methanol (discard as hazardous waste).

3. Reaction Setup

  • Dissolve the ligand immediately to reduce dust hazard.

  • If heating is required (e.g., refluxing in ethanol/water), ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative side reactions or ignition.

4. Decontamination

  • Wash all glassware with acetone inside the hood before moving to the main wash station.

  • Collect this first acetone rinse as hazardous waste.

Part 5: Visualization - Safe Handling Logic

SafeHandling Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPPE PPE: Double Nitrile + Goggles Control: Anti-Static Spatula Solid->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck Disposal Disposal: Dissolve -> Incinerate (NO DRAIN) SolidPPE->Disposal Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated NonChlor Polar/Non-Polar (MeOH/Hex) SolventCheck->NonChlor BarrierPPE PPE: Laminate/Silver Shield (Nitrile Permeable!) Chlorinated->BarrierPPE StdPPE PPE: Nitrile (Change every 15m) NonChlor->StdPPE BarrierPPE->Disposal StdPPE->Disposal

Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.

Part 6: Emergency Response & Disposal
Emergency Procedures
EventImmediate Action
Skin Contact Brush off dry powder first (do not wet immediately as it may increase absorption area). Then wash with soap/water for 15 mins.[1]
Eye Contact Flush for 15 minutes. Lift eyelids.[4] Seek medical attention immediately (nitrated aromatics can cause corneal damage).
Spill (Solid) Do not use a brush (dust generation).[4] Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.
Disposal Protocol
  • Waste Stream: High BTU / Incineration stream.

  • Protocol: Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol). Label as "Flammable, Toxic, Nitro-Compounds".

  • Prohibition: NEVER dispose of down the sink. Bipyridines are toxic to aquatic life and difficult for water treatment plants to degrade.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • PubChem. (n.d.). 4,4'-Dinitro-2,2'-bipyridine Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.